Adenylosuccinic acid tetraammonium
Descripción
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Propiedades
Fórmula molecular |
C14H30N9O11P |
|---|---|
Peso molecular |
531.42 g/mol |
Nombre IUPAC |
azane;(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid |
InChI |
InChI=1S/C14H18N5O11P.4H3N/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28;;;;/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28);4*1H3/t5-,6+,9+,10+,13+;;;;/m0..../s1 |
Clave InChI |
XCLZBEXZAOLWGA-BFHDGDRYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
What is the role of adenylosuccinic acid tetraammonium in the purine nucleotide cycle?
An In-depth Technical Guide on the Role of Adenylosuccinate in the Purine (B94841) Nucleotide Cycle
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The purine nucleotide cycle (PNC) is a critical metabolic pathway, particularly in skeletal muscle, responsible for the deamination of adenosine (B11128) monophosphate (AMP) to inosine (B1671953) monophosphate (IMP) and the subsequent resynthesis of AMP from IMP. This process plays a vital role in cellular energy homeostasis, anaplerosis of the citric acid cycle, and the regulation of adenine (B156593) nucleotide pools. Adenylosuccinate is a key intermediate metabolite that lies at the heart of the PNC's regenerative phase. This document provides a comprehensive overview of the role of adenylosuccinate, detailing the enzymatic reactions it participates in, presenting relevant quantitative data, outlining experimental protocols for its study, and visualizing the associated pathways.
The Purine Nucleotide Cycle: An Overview
The purine nucleotide cycle consists of three enzymatic reactions that collectively convert AMP to IMP and back to AMP, with the net effect of converting aspartate to fumarate (B1241708) and producing ammonia (B1221849).
-
AMP Deaminase: This enzyme catalyzes the deamination of AMP to form IMP and ammonia (NH₃).
-
Adenylosuccinate Synthetase (ADSS): This enzyme catalyzes the condensation of IMP with aspartate to form adenylosuccinate. This reaction requires energy in the form of guanosine (B1672433) triphosphate (GTP).
-
Adenylosuccinate Lyase (ADSL): This enzyme cleaves adenylosuccinate to produce AMP and fumarate.
The cycle is particularly active in skeletal muscle during intense exercise, where it contributes to the replenishment of citric acid cycle intermediates (anaplerosis) through the production of fumarate.
The Pivotal Role of Adenylosuccinate
Adenylosuccinate is the central intermediate that links the deamination and reamination phases of the purine nucleotide cycle. Its formation and subsequent cleavage are critical for the regeneration of AMP and the production of fumarate.
Formation of Adenylosuccinate
Adenylosuccinate is synthesized from IMP and L-aspartate by the enzyme adenylosuccinate synthetase (ADSS). This reaction is a key regulatory point in the cycle and is energetically coupled to the hydrolysis of GTP to GDP and inorganic phosphate (B84403) (Pi). The requirement for GTP links the activity of the PNC to the cellular energy status.
Reaction: IMP + L-aspartate + GTP → Adenylosuccinate + GDP + Pi
Cleavage of Adenylosuccinate
Adenylosuccinate is then cleaved by adenylosuccinate lyase (ADSL) to yield AMP and fumarate. This reaction is a non-hydrolytic cleavage. The fumarate produced can then enter the citric acid cycle to be converted to malate (B86768) and subsequently oxaloacetate, thus replenishing the pool of citric acid cycle intermediates.
Reaction: Adenylosuccinate → AMP + Fumarate
The regeneration of AMP is crucial for maintaining the cellular energy charge and the availability of adenine nucleotides for various metabolic processes, including RNA and DNA synthesis.
Quantitative Data
The following table summarizes key kinetic parameters for the enzymes involved in adenylosuccinate metabolism within the purine nucleotide cycle. These values can vary depending on the tissue, species, and experimental conditions.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/g tissue) | Organism/Tissue | Reference |
| Adenylosuccinate Synthetase | IMP | 50 - 200 | 1.5 - 5.0 | Rat Skeletal Muscle | |
| Aspartate | 100 - 500 | ||||
| GTP | 30 - 100 | ||||
| Adenylosuccinate Lyase | Adenylosuccinate | 5 - 20 | 10 - 30 | Rat Skeletal Muscle |
Note: The provided values are approximate ranges compiled from various literature sources and should be considered as representative examples.
Experimental Protocols
The study of adenylosuccinate's role in the purine nucleotide cycle involves various experimental techniques. Below are outlines of key methodologies.
Assay of Adenylosuccinate Synthetase Activity
This protocol measures the activity of adenylosuccinate synthetase by spectrophotometrically monitoring the formation of adenylosuccinate.
Principle: The formation of adenylosuccinate from IMP is monitored by measuring the increase in absorbance at 280 nm, which is characteristic of adenylosuccinate.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 100 mM KCl
-
Substrates: 1 mM IMP, 10 mM L-aspartate, 1 mM GTP
-
Enzyme: Purified or partially purified adenylosuccinate synthetase from tissue homogenate.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and substrates.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the increase in absorbance at 280 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of adenylosuccinate.
Assay of Adenylosuccinate Lyase Activity
This protocol measures the activity of adenylosuccinate lyase by monitoring the formation of AMP or fumarate.
Principle: The cleavage of adenylosuccinate to AMP and fumarate can be monitored by measuring the increase in fumarate concentration using a coupled enzymatic assay with fumarase.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6
-
Substrate: 0.1 mM Adenylosuccinate
-
Coupling Enzyme: Fumarase (sufficient units)
-
Enzyme: Purified or partially purified adenylosuccinate lyase from tissue homogenate.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate, and coupling enzyme.
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the formation of malate (from the fumarase-catalyzed hydration of fumarate) by measuring the increase in absorbance at 240 nm.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of fumarate.
Visualizations
The Purine Nucleotide Cycle
Caption: The Purine Nucleotide Cycle highlighting the central role of Adenylosuccinate.
Experimental Workflow for Enzyme Activity Assay
Caption: A generalized workflow for determining the activity of enzymes in the PNC.
The Biosynthesis of Adenylosuccinic Acid in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the biosynthesis pathway of adenylosuccinic acid (also known as adenylosuccinate or S-AMP) in mammalian cells. Adenylosuccinate is a key intermediate in the de novo synthesis of adenosine (B11128) monophosphate (AMP), a fundamental building block for nucleic acids and a critical component of cellular energy metabolism and signaling. This document details the enzymatic reactions, kinetic parameters of the involved enzymes, regulatory mechanisms, and comprehensive experimental protocols for studying this pathway. The information presented is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in areas such as metabolic disorders, oncology, and drug discovery.
Introduction
Purine (B94841) nucleotides are essential for a vast array of cellular processes, including DNA and RNA synthesis, energy transfer (ATP and GTP), and cellular signaling. Mammalian cells can synthesize purines through two main pathways: the de novo synthesis pathway, which builds purines from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases. The de novo pathway culminates in the synthesis of inosine (B1671953) monophosphate (IMP), which serves as a branch-point for the synthesis of AMP and guanosine (B1672433) monophosphate (GMP). The conversion of IMP to AMP is a two-step process in which adenylosuccinate is a crucial intermediate.[1] This pathway is tightly regulated to maintain a balanced pool of purine nucleotides. Dysregulation of this pathway has been implicated in various diseases, including metabolic disorders and cancer.
The Adenylosuccinate Biosynthesis Pathway
The synthesis of adenylosuccinate from IMP involves two key enzymatic steps catalyzed by adenylosuccinate synthetase (AdSS) and adenylosuccinate lyase (ADSL). This pathway is a branch of the overall de novo purine biosynthesis pathway.
Step 1: Synthesis of Adenylosuccinate
The first committed step in the conversion of IMP to AMP is the formation of adenylosuccinate. This reaction is catalyzed by adenylosuccinate synthetase (AdSS) (EC 6.3.4.4).[1]
-
Reaction: IMP + L-aspartate + GTP → Adenylosuccinate + GDP + Pi
This reaction is energetically driven by the hydrolysis of guanosine triphosphate (GTP). In vertebrates, two isozymes of AdSS exist: a basic isozyme predominantly found in muscle and involved in the purine nucleotide cycle, and an acidic isozyme that is ubiquitously expressed and participates in de novo AMP biosynthesis.[2][3]
Step 2: Conversion of Adenylosuccinate to AMP
The second step involves the removal of fumarate (B1241708) from adenylosuccinate to yield AMP. This reaction is catalyzed by adenylosuccinate lyase (ADSL) (EC 4.3.2.2), also known as adenylosuccinase.[4]
-
Reaction: Adenylosuccinate → AMP + Fumarate
Interestingly, ADSL is a bifunctional enzyme that also catalyzes an earlier step in the de novo purine biosynthesis pathway: the conversion of 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR) to 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) and fumarate.[4]
Quantitative Data
Kinetic Parameters of Enzymes
The following tables summarize the kinetic parameters for mammalian adenylosuccinate synthetase and adenylosuccinate lyase.
Table 1: Kinetic Parameters of Mammalian Adenylosuccinate Synthetase (AdSS)
| Substrate | Isozyme | Species | Km (μM) | Reference |
| GTP | Muscle Isozyme | Mouse | 12 | [2] |
| IMP | Muscle Isozyme | Mouse | 45 | [2] |
| L-aspartate | Muscle Isozyme | Mouse | 140 | [2] |
Table 2: Kinetic and Inhibition Constants of Human Adenylosuccinate Lyase (ADSL)
| Parameter | Substrate/Inhibitor | Value (μM) | kcat (s-1) | Reference |
| Km | Adenylosuccinate (SAMP) | 1.79 | 97 | [5] |
| Km | SAICAR | 2.35 | 90 | [5] |
| Ki | AMP | 9.2 | - | [5] |
| Ki | AICAR | 11.3 | - | [5] |
Table 3: Inhibition Constants (Ki and IC50) for E. coli Adenylosuccinate Synthetase Inhibitors (for reference)
| Inhibitor | Inhibition Constant (μM) | Type | Reference |
| AMP | 95 (Ki) | Competitive with IMP | [6] |
| Adenylosuccinate | 270 (Ki) | Competitive with IMP | [6] |
| GDP | 8 (Ki) | Competitive with GTP | [7] |
| GMP | 24 (Ki) | Competitive with GTP | [7] |
| Hadacidin | 0.49 (IC50) | - | [6] |
| 6-Mercaptopurine riboside 5'-phosphate | 10 (Ki) | - | [6] |
| Succinate | 7500 (Ki) | Competitive with Aspartate | [6] |
Intracellular Concentrations of Purine Nucleotides
The intracellular concentrations of purine nucleotides can vary depending on the cell type and metabolic state. The following table provides representative concentrations in mammalian cells.
Table 4: Intracellular Concentrations of Purine Nucleotides in Mammalian Cells
| Nucleotide | Concentration Range (μM) | Reference |
| ATP | 3152 ± 1698 | [8] |
| GTP | 468 ± 224 | [8] |
| AMP | 9.8 - 110 | [8] |
| IMP | ~10 - 50 | [8] |
Experimental Protocols
Enzyme Assays
A continuous spectrophotometric assay can be used to measure AdSS activity by monitoring the formation of adenylosuccinate.
Principle: The formation of adenylosuccinate from IMP results in an increase in absorbance at 280 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 100 mM KCl
-
IMP solution: 10 mM in Assay Buffer
-
L-aspartate solution: 100 mM in Assay Buffer
-
GTP solution: 10 mM in Assay Buffer
-
Enzyme preparation (cell lysate or purified protein)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, IMP, L-aspartate, and GTP at desired final concentrations.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the increase in absorbance at 280 nm over time using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of adenylosuccinate.
A continuous spectrophotometric assay is commonly used to measure ADSL activity.[9]
Principle: The cleavage of adenylosuccinate to AMP and fumarate results in a decrease in absorbance at 280 nm.[9]
Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.0, containing 1 mM EDTA.[9]
-
Adenylosuccinate solution: 1.72 mM in Assay Buffer (prepare fresh).[9]
-
Enzyme preparation (cell lysate or purified protein) diluted in cold Assay Buffer.[9]
Procedure:
-
In a quartz cuvette, mix 2.9 mL of Assay Buffer and 0.1 mL of adenylosuccinate solution.[9]
-
Equilibrate to 25°C and monitor the absorbance at 280 nm until stable.[9]
-
Initiate the reaction by adding 0.1 mL of the enzyme solution.[9]
-
Immediately mix and record the decrease in absorbance at 280 nm for approximately 5 minutes.[9]
-
Calculate the enzyme activity using the molar extinction coefficient difference between adenylosuccinate and AMP. One unit of activity is defined as the amount of enzyme that converts 1.0 µmole of adenylosuccinate to AMP and fumarate per minute at pH 7.0 and 25°C.[9]
Metabolite Extraction from Mammalian Cells
-
Aspirate the culture medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold extraction solvent (e.g., 80% methanol) to the culture dish.
-
Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Incubate on ice for 15 minutes to allow for complete extraction.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
Pellet the cells by centrifugation at a low speed.
-
Quickly wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in an ice-cold extraction solvent (e.g., 80% methanol).
-
Vortex vigorously and incubate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
Quantification of Purine Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of purine metabolites.[8][10]
General Procedure:
-
Sample Preparation: Use the metabolite extracts obtained from the protocols above. The samples may need to be dried and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Chromatographic Separation: Separate the purine metabolites using a suitable HPLC or UHPLC column (e.g., a reversed-phase C18 column or a HILIC column for polar metabolites). A gradient elution with solvents such as water with formic acid and acetonitrile (B52724) or methanol (B129727) is typically used.[8]
-
Mass Spectrometry Detection: Detect and quantify the metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each metabolite and monitoring a specific product ion after fragmentation.[8]
-
Quantification: Generate a standard curve for each metabolite of interest using known concentrations of pure standards. Use the standard curves to determine the concentration of each metabolite in the biological samples.
Visualizations
Biosynthesis Pathway of Adenylosuccinate
Caption: The two-step enzymatic conversion of IMP to AMP via adenylosuccinate.
Experimental Workflow for Purine Metabolite Quantification
Caption: A typical workflow for the quantification of purine metabolites from mammalian cells.
Regulation of the Pathway
The biosynthesis of adenylosuccinate is a critical control point in purine metabolism and is subject to tight regulation to ensure a balanced supply of adenine (B156593) and guanine (B1146940) nucleotides.
-
Feedback Inhibition: The final product of the pathway, AMP, acts as a feedback inhibitor of adenylosuccinate synthetase.[7] This ensures that the production of AMP is attenuated when its cellular levels are sufficient.
-
Substrate Availability: The rate of the reaction is also dependent on the intracellular concentrations of the substrates IMP, L-aspartate, and GTP. The availability of IMP is a key determinant as it sits (B43327) at the branch point between AMP and GMP synthesis.
-
Energy Status: The requirement for GTP as an energy source links the synthesis of AMP to the overall energy status of the cell.
Conclusion
The biosynthesis of adenylosuccinate is a fundamental metabolic pathway in mammalian cells, essential for the production of adenine nucleotides. A thorough understanding of the enzymes, kinetics, and regulation of this pathway is crucial for researchers in both basic science and drug development. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for studying this pathway and its role in health and disease. Further research into the isozyme-specific roles of adenylosuccinate synthetase and the integration of this pathway with other metabolic networks will continue to provide valuable insights into cellular physiology and potential therapeutic targets.
References
- 1. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 2. Recombinant mouse muscle adenylosuccinate synthetase: overexpression, kinetics, and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 5. Expression, purification, and kinetic characterization of recombinant human adenylosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Chemical properties and structure of adenylosuccinic acid tetraammonium salt.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylosuccinic acid, a pivotal intermediate in the purine (B94841) nucleotide cycle, plays a crucial role in cellular metabolism and energy homeostasis. Its tetraammonium salt is a commercially available form that facilitates its use in various research applications. This technical guide provides an in-depth overview of the chemical properties, structure, and biological significance of adenylosuccinic acid tetraammonium salt, along with relevant experimental protocols and pathway visualizations.
Chemical Properties and Structure
This compound salt is the ammonium (B1175870) salt form of adenylosuccinic acid, a purine ribonucleoside monophosphate.[1][2] Its chemical structure consists of an adenosine (B11128) monophosphate (AMP) molecule linked to an aspartic acid molecule via a succinyl group. The tetraammonium form enhances its solubility in aqueous solutions.
Structure
-
IUPAC Name: (2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid; tetraammonium
-
Molecular Formula: C₁₄H₁₄N₅O₁₁P · 4NH₄[3]
-
Canonical SMILES: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(CC(=O)O)C(=O)O.[NH4+].[NH4+].[NH4+].[NH4+]
-
InChI Key: XCLZBEXZAOLWGA-BFHDGDRYSA-N[3]
Physicochemical Properties
A summary of the key physicochemical properties of adenylosuccinic acid and its tetraammonium salt is presented in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 531.42 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility | H₂O: 200 mg/mL (376.35 mM; requires sonication) | [4] |
| PBS (pH 7.2): 10 mg/mL | [3] | |
| DMF: 20 mg/mL | [5] | |
| DMSO: 20 mg/mL | [5] | |
| Ethanol: Partially soluble | [5] | |
| CAS Number | Adenylosuccinic acid: 19046-78-7 | [6] |
| Tetraammonium salt: Not available | ||
| Stability | ≥ 4 years when stored at -20°C | [3] |
| Stock solutions: 6 months at -80°C, 1 month at -20°C | [4] |
Biological Significance: The Purine Nucleotide Cycle
Adenylosuccinic acid is a key intermediate in the purine nucleotide cycle, a metabolic pathway crucial for the regulation of adenine (B156593) nucleotide levels and the anaplerotic replenishment of the tricarboxylic acid (TCA) cycle.[3] This cycle is particularly active in tissues with high energy demands, such as skeletal muscle and brain.
The diagram below illustrates the central role of adenylosuccinic acid in the purine nucleotide cycle.
Caption: The Purine Nucleotide Cycle pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies related to this compound salt.
Synthesis of Adenylosuccinic Acid Ammonium Salt
Enzymatic Assay of Adenylosuccinate Lyase
The activity of adenylosuccinate lyase, the enzyme that cleaves adenylosuccinic acid, can be determined by monitoring the decrease in absorbance at 280 nm as adenylosuccinic acid is converted to AMP and fumarate (B1241708).
-
Principle: The conversion of adenylosuccinic acid to AMP and fumarate results in a decrease in absorbance at 280 nm.
-
Reagents:
-
50 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 7.0
-
1.72 mM Adenylosuccinic Acid solution in buffer
-
Adenylosuccinate Lyase enzyme solution
-
-
Procedure:
-
In a cuvette, combine the buffer and adenylosuccinic acid solution.
-
Equilibrate to 25°C and monitor the absorbance at 280 nm until constant.
-
Initiate the reaction by adding the enzyme solution.
-
Record the decrease in absorbance at 280 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance to determine enzyme activity.
-
Enzymatic Assay of Adenylosuccinate Synthetase
The activity of adenylosuccinate synthetase, the enzyme that synthesizes adenylosuccinic acid, is typically measured by coupling the production of GDP to the oxidation of NADH in the presence of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
-
Principle: The GDP produced is used to generate ATP from phosphoenolpyruvate (B93156) by pyruvate kinase. The resulting pyruvate is then reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
-
Reagents:
-
Reaction buffer (e.g., 100 mM Tris/acetate (B1210297), pH range 6.0-10.0)
-
IMP (Inosine Monophosphate)
-
Aspartate
-
GTP (Guanosine Triphosphate)
-
Phosphoenolpyruvate
-
NADH
-
Pyruvate Kinase
-
Lactate Dehydrogenase
-
Adenylosuccinate Synthetase enzyme solution
-
-
Procedure:
-
Combine all reagents except the enzyme in a cuvette.
-
Equilibrate to the desired temperature.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the decrease in absorbance at 340 nm.
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a common method for the analysis and quantification of purine nucleotides, including adenylosuccinic acid.
-
Method: Reversed-phase ion-pair chromatography is often employed.
-
Column: A C18 column, such as an Atlantis T3, is suitable.
-
Mobile Phase: A gradient elution with a buffer system is typically used. For example, a gradient of Buffer A (e.g., 10 mM ammonium acetate and 2 mM tetrabutylammonium (B224687) phosphate, pH 5.0) and Buffer B (e.g., 10 mM ammonium phosphate, 2 mM tetrabutylammonium phosphate, 25% acetonitrile, pH 7.0) can be effective.
-
Detection: UV detection at 254 nm is commonly used for purine nucleotides.
The workflow for a typical HPLC analysis is depicted below.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Adenylosuccinic acid | C14H18N5O11P | CID 447145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. An unambiguous synthesis of adenylosuccinic acid and its constituent nucleoside - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Adenylosuccinic acid tetraammonium salt CAS number and molecular weight.
An In-depth Technical Guide to Adenylosuccinic Acid Tetraammonium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound Salt, including its chemical properties, biological significance, and experimental applications.
Core Compound Details
Adenylosuccinic acid, also known as succinyl-adenosine monophosphate (S-AMP), is a critical intermediate in the purine (B94841) nucleotide cycle.[1] The tetraammonium salt is a common formulation used in research.
Physicochemical Properties
The key quantitative data for Adenylosuccinic Acid and its tetraammonium salt are summarized below.
| Property | Adenylosuccinic Acid | This compound Salt |
| Synonyms | S-Ado, Aspartyl Adenylate, Succinyl AMP | Adenylosuccinate tetraammonium |
| CAS Number | 19046-78-7[1] | Unknown[2] |
| Molecular Formula | C₁₄H₁₈N₅O₁₁P[1] | C₁₄H₁₄N₅O₁₁P • 4NH₄[3] |
| Molecular Weight | 463.3 g/mol [1] | 531.4 g/mol [3] |
| Purity | ≥95%[1] | ≥95%[3] |
| Appearance | Solid powder[2] | Crystalline solid[3] |
| Solubility | PBS (pH 7.2): 10 mg/mL[1] | PBS (pH 7.2): 10 mg/mL[3] |
| Storage | -20°C[3] | -20°C[3] |
| Stability | ≥ 4 years[3] | Data not available |
Biological Role and Signaling Pathways
Adenylosuccinic acid is a key metabolite in the de novo synthesis of purine nucleotides and the purine nucleotide cycle.[3] It is synthesized from inosine (B1671953) monophosphate (IMP) and aspartate by the enzyme adenylosuccinate synthase, a reaction that requires energy from GTP.[1] Subsequently, adenylosuccinate lyase (ADSL) cleaves fumarate (B1241708) from adenylosuccinic acid to produce adenosine (B11128) monophosphate (AMP).[1]
This cycle is crucial for maintaining cellular energy homeostasis, particularly in tissues with high energy demands like skeletal muscle.[4] The fumarate produced links cytosolic purine metabolism directly to the mitochondrial tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[4]
A deficiency in the ADSL enzyme leads to a rare autosomal recessive metabolic disorder known as Adenylosuccinate Lyase Deficiency (ADSLD). This condition is characterized by the accumulation of succinylpurines, including adenylosuccinic acid, in bodily fluids, leading to severe neurological symptoms such as psychomotor retardation, seizures, and autistic features.[5][6]
Purine Nucleotide Cycle
Caption: The Purine Nucleotide Cycle showing the conversion of IMP to AMP via Adenylosuccinic Acid.
Coupling of Cytosolic and Mitochondrial Metabolism
Caption: Role of Adenylosuccinic Acid metabolism in linking cytosolic energy needs to mitochondrial ATP production.
Experimental Protocols & Methodologies
Adenylosuccinic acid has been utilized in various experimental contexts to investigate its therapeutic potential and physiological roles.
Amelioration of Duchenne Muscular Dystrophy (mdx mouse model)
This protocol outlines the methodology used to assess the efficacy of adenylosuccinic acid in a mouse model of Duchenne Muscular Dystrophy (DMD).[7][8]
Objective: To determine if oral administration of adenylosuccinic acid can mitigate skeletal muscle damage in dystrophin-deficient mdx mice.
Methodology:
-
Animal Model: Dystrophin-deficient mdx mice and dystrophin-positive C57BL/10 control mice are used.[7]
-
Treatment: this compound salt is administered in the drinking water at a concentration of 3000 µg/mL.[7][8]
-
Duration: The treatment period is 8 weeks.[7]
-
Outcome Assessment:
-
Skeletal Muscle Histopathology: Tibialis anterior muscles are sectioned and stained (e.g., H&E) to assess muscle damage, number of centronucleated fibers, lipid accumulation, and connective tissue infiltration.[7][8]
-
Mitochondrial Viability: Flexor digitorum brevis fibers are isolated to assess mitochondrial function, density, and viability.[8]
-
Oxidative Stress: Superoxide (O₂⁻) production is measured in isolated muscle fibers and cultured myoblasts to evaluate changes in oxidative stress.[8]
-
| Parameter | Value | Reference |
| Compound | This compound salt | [9] |
| Animal Model | mdx mice | [7] |
| Administration Route | Oral (in drinking water) | [7] |
| Concentration | 3000 µg/mL | [7][8] |
| Treatment Duration | 8 weeks | [7] |
Inhibition of Non-selective Cation Channels (Patch-Clamp Assay)
This method describes the use of adenylosuccinic acid in electrophysiological studies.
Objective: To investigate the effect of adenylosuccinic acid on ion channel activity.
Methodology:
-
Cell Preparation: Adipocytes are isolated from the brown adipose tissue of rats.
-
Electrophysiology: The whole-cell patch-clamp technique is employed to record ion channel currents.[10][11]
-
Experimental Condition: Non-selective cation channels are activated by inducing a rise in intracellular calcium.
-
Treatment: Adenylosuccinic acid (10 µM) is applied to the cells.[3]
-
Data Analysis: The recorded currents before and after the application of adenylosuccinic acid are compared to determine its inhibitory effect.
Stimulation of Insulin (B600854) Exocytosis
This protocol details the investigation of adenylosuccinic acid's role as an insulin secretagogue.[12]
Objective: To determine if adenylosuccinic acid can enhance glucose-stimulated insulin secretion (GSIS).
Methodology:
-
Cell Line: INS-1 832/13 insulinoma cells or isolated human β-cells are used.[3][12]
-
Cell Culture: Cells are cultured under standard conditions and then stimulated with glucose to induce insulin secretion.
-
Treatment: Adenylosuccinic acid (10 µM) is added to the culture medium during glucose stimulation.[3]
-
Measurement of Exocytosis:
-
Insulin Secretion Assay: Insulin levels in the supernatant are measured using methods like ELISA.
-
Electrophysiology: For a more direct measure, adenylosuccinic acid can be introduced into patch-clamped β-cells, and exocytosis is measured as changes in membrane capacitance.[12]
-
-
Analysis: The amount of insulin released or the rate of exocytosis in treated cells is compared to untreated controls.
Diagnostic Applications
The accumulation of adenylosuccinic acid (measured as its dephosphorylated derivative, succinyladenosine) is a key biomarker for the diagnosis of Adenylosuccinate Lyase Deficiency (ADSLD).[5]
Diagnostic Workflow for ADSL Deficiency
Caption: A typical workflow for the diagnosis of Adenylosuccinate Lyase Deficiency (ADSLD).
References
- 1. Adenylosuccinate - Wikipedia [en.wikipedia.org]
- 2. Patch-clamp technique to characterize ion channels in enlarged individual endolysosomes | Springer Nature Experiments [experiments.springernature.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenylosuccinate lyase deficiency - Wikipedia [en.wikipedia.org]
- 6. metabolicsupportuk.org [metabolicsupportuk.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. Patch Clamp Protocol [labome.com]
- 12. Adenylosuccinate Is an Insulin Secretagogue Derived from Glucose-Induced Purine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Metabolic Significance of Adenylosuccinic Acid: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylosuccinic acid (ASA), a pivotal intermediate in purine (B94841) metabolism, has a rich history from its discovery as a key player in the synthesis of adenosine (B11128) monophosphate (AMP) to its investigation as a potential therapeutic agent. This technical guide provides a comprehensive overview of the discovery, history, and core metabolic functions of adenylosuccinic acid. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the experimental foundations of our understanding of this critical metabolite.
Discovery and Early History
The journey to understanding the role of adenylosuccinic acid is deeply rooted in the broader quest to elucidate the intricate pathways of de novo purine biosynthesis. The pioneering work of John M. Buchanan and his colleagues in the late 1940s and early 1950s laid the groundwork for identifying the precursors of the purine ring.[1] Through isotopic labeling studies in pigeons, they systematically identified the origins of each atom in the purine structure.[1]
The specific enzymatic synthesis of adenylosuccinic acid was first described in detail in the mid-1950s. Charles E. Carter and Leonard H. Cohen, in their seminal 1955 and 1956 publications, were instrumental in isolating and characterizing the enzyme responsible for the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinic acid, and the subsequent cleavage of adenylosuccinic acid to AMP.[2][3] Their work established adenylosuccinic acid as a bona fide intermediate in the conversion of IMP to AMP.
Key Researchers and Institutions
-
John M. Buchanan: His laboratory at the University of Pennsylvania and later at the Massachusetts Institute of Technology was central to the elucidation of the de novo purine biosynthesis pathway.[4]
-
Charles E. Carter and Leonard H. Cohen: Their research provided the first detailed enzymatic evidence for the synthesis and breakdown of adenylosuccinic acid.[2][3]
The Role of Adenylosuccinic Acid in Metabolism
Adenylosuccinic acid is a key intermediate in two fundamental metabolic pathways: the de novo synthesis of purine nucleotides and the purine nucleotide cycle.
De Novo Purine Biosynthesis
In the de novo pathway, adenylosuccinic acid serves as the immediate precursor to AMP. The synthesis of adenylosuccinic acid from IMP is the first committed step in the formation of AMP from the branch point intermediate IMP. This reaction is catalyzed by adenylosuccinate synthetase (ADSS). Subsequently, adenylosuccinate lyase (ADSL) catalyzes the removal of fumarate (B1241708) from adenylosuccinic acid to yield AMP.[5]
The Purine Nucleotide Cycle
The purine nucleotide cycle (PNC) is a critical pathway, particularly in skeletal muscle, for the regeneration of ATP and the production of fumarate, an intermediate of the citric acid cycle. The cycle consists of three enzymatic reactions that interconvert AMP and IMP. Adenylosuccinic acid is a central intermediate in the arm of the cycle that converts IMP back to AMP. This process is vital for maintaining energy homeostasis during periods of high metabolic demand.[6]
Below is a diagram illustrating the position of adenylosuccinic acid within the purine nucleotide cycle.
Quantitative Data
The following tables summarize key quantitative data related to adenylosuccinic acid and the enzymes involved in its metabolism.
Table 1: Kinetic Properties of Adenylosuccinate Synthetase (ADSS)
| Organism/Isozyme | Substrate | Km (μM) | Vmax (relative) | Reference |
| Escherichia coli | IMP | 20 | - | [7] |
| GTP | 23 | - | [7] | |
| Aspartate | 300 | - | [7] | |
| Trypanosoma cruzi | IMP | 10 | 100% | [8] |
| Allopurinol Ribonucleotide | 140 | 0.30% | [8] |
Table 2: Kinetic Properties of Adenylosuccinate Lyase (ADSL)
| Organism | Substrate | Km (μM) | kcat (s-1) | Reference |
| Human (recombinant) | Adenylosuccinate | - | - | [9] |
| SAICAR | 1.8 ± 0.1 | - | [9] |
Note: SAICAR (succinylaminoimidazole-4-carboxamide ribotide) is the other substrate of ADSL in the de novo purine synthesis pathway.
Table 3: Adenine Nucleotide Concentrations in Human Skeletal Muscle
| Metabolite | Concentration (mmol·kg-1 dry weight) | Reference |
| ATP | 21-24 | [10] |
| ADP | 3-4 | [10] |
| AMP | 0.07-0.10 | [10] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments that have defined our understanding of adenylosuccinic acid.
Enzymatic Synthesis and Preparation of Adenylosuccinic Acid (Adapted from Carter and Cohen, 1956)
This protocol describes the foundational method for preparing adenylosuccinic acid and the enzyme adenylosuccinase (adenylosuccinate lyase).
-
Enzyme Preparation:
-
A crude enzyme extract is prepared from rabbit muscle or yeast.
-
The tissue is homogenized in a buffered solution (e.g., phosphate (B84403) buffer).
-
The homogenate is centrifuged to remove cellular debris, and the supernatant containing the enzyme is collected.
-
Further purification steps, such as ammonium (B1175870) sulfate (B86663) fractionation, can be employed to increase the purity of the enzyme.
-
-
Enzymatic Synthesis of Adenylosuccinic Acid:
-
A reaction mixture is prepared containing inosine monophosphate (IMP), L-aspartic acid, and guanosine (B1672433) triphosphate (GTP) as an energy source.
-
The crude or partially purified enzyme extract containing adenylosuccinate synthetase is added to the reaction mixture.
-
The reaction is incubated at an optimal temperature (e.g., 37°C) and pH.
-
The formation of adenylosuccinic acid can be monitored by changes in ultraviolet (UV) absorbance or through chromatographic separation.
-
-
Isolation and Purification of Adenylosuccinic Acid:
-
The reaction is terminated, and the protein is precipitated.
-
The supernatant containing adenylosuccinic acid is subjected to ion-exchange chromatography to separate it from other nucleotides and reaction components.
-
The fractions containing adenylosuccinic acid are identified by their characteristic UV absorption spectrum.
-
Assay for Adenylosuccinate Lyase Activity
The activity of adenylosuccinate lyase is typically measured by monitoring the decrease in absorbance at a specific wavelength as adenylosuccinic acid is converted to AMP and fumarate.
-
Reaction Mixture:
-
A buffered solution (e.g., phosphate buffer, pH 7.0).
-
A known concentration of adenylosuccinic acid as the substrate.
-
-
Assay Procedure:
-
The reaction is initiated by the addition of the enzyme preparation (e.g., a tissue homogenate or purified enzyme).
-
The decrease in absorbance at 280 nm is monitored over time using a spectrophotometer. This decrease corresponds to the cleavage of the succinyl group from adenylosuccinic acid.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
The following diagram illustrates a general experimental workflow for the discovery and characterization of a metabolite like adenylosuccinic acid.
References
- 1. news-medical.net [news-medical.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The preparation and properties of adenylosuccinase and adenylosuccinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 6. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenylosuccinate synthetase and adenylosuccinate lyase from Trypanosoma cruzi, Specificity studies with potential chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Physiological Concentration of Adenylosuccinate in Muscle Tissue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological concentration of adenylosuccinate in muscle tissue. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in muscle metabolism and the purine (B94841) nucleotide cycle. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways.
Introduction
Adenylosuccinate is a crucial intermediate in the purine nucleotide cycle, a metabolic pathway of particular importance in skeletal muscle. This cycle plays a significant role in energy metabolism, particularly during exercise, by contributing to the regeneration of ATP and the production of fumarate, an intermediate of the citric acid cycle. The concentration of adenylosuccinate in muscle tissue is a dynamic parameter that reflects the metabolic state of the muscle, particularly the flux through the purine nucleotide cycle. Understanding its physiological levels at rest and under various conditions is essential for research into muscle function, fatigue, and related metabolic disorders.
Quantitative Data on Adenylosuccinate Concentration in Muscle
The physiological concentration of adenylosuccinate in resting skeletal muscle is generally very low, often below the detection limit of many analytical methods. However, its concentration increases significantly during periods of high metabolic demand, such as strenuous exercise, or when the purine nucleotide cycle is perturbed. The following table summarizes the reported concentrations of adenylosuccinate in muscle tissue under different physiological and experimental conditions.
| Species | Muscle Type | Condition | Adenylosuccinate Concentration | Original Units | Estimated Concentration (nmol/g dry weight) | Citation(s) |
| Rat | Hindlimb | Resting | < 1 | nmol/g dry weight | < 1 | [1] |
| Rat | Hindlimb | Exercising | ~18 | nmol/g dry weight | ~18 | [1] |
| Mouse | Gastrocnemius | Control (Saline) | 0.05 ± 0.01 | nmol/μmol total creatine (B1669601) | ~6 | [2] |
| Mouse | Gastrocnemius | AICAriboside-treated | 0.60 ± 0.10 | nmol/μmol total creatine | ~72 | [2] |
Note on Unit Conversion: The conversion from nmol/μmol total creatine to nmol/g dry weight is estimated based on a typical total creatine concentration of approximately 120 mmol/kg (or 120 µmol/g) of dry muscle mass.[3] This conversion is an approximation and can vary depending on factors such as muscle fiber type and nutritional status.
Signaling Pathway: The Purine Nucleotide Cycle
Adenylosuccinate is a key intermediate in the purine nucleotide cycle. This cycle is particularly active in skeletal muscle and plays a vital role in cellular energy homeostasis. The diagram below illustrates the reactions and intermediates of the purine nucleotide cycle.
Caption: The Purine Nucleotide Cycle in Skeletal Muscle.
Experimental Protocols
The quantification of adenylosuccinate and other purine nucleotides in muscle tissue typically involves extraction followed by analysis using High-Performance Liquid Chromatography (HPLC). The following is a synthesized protocol based on established methodologies.
Muscle Biopsy and Sample Preparation
-
Muscle Biopsy: Obtain muscle tissue samples using standard biopsy procedures.
-
Flash-Freezing: Immediately freeze the muscle biopsy in liquid nitrogen to halt metabolic activity.
-
Storage: Store the frozen tissue at -80°C until analysis.
-
Freeze-Drying (Lyophilization): To express metabolite concentrations relative to dry weight, freeze-dry the muscle sample to remove all water.
-
Homogenization: Homogenize the freeze-dried muscle tissue in a pre-chilled mortar and pestle or a mechanical homogenizer.
Perchloric Acid Extraction of Purine Nucleotides
This protocol is widely used for the deproteinization and extraction of acid-soluble metabolites like purine nucleotides.
-
Acidification: Add the powdered muscle tissue to a pre-weighed, ice-cold tube containing a known volume of 0.6 M perchloric acid (e.g., 1 mL per 100 mg of dry tissue).
-
Homogenization: Thoroughly vortex or sonicate the sample on ice to ensure complete extraction.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Neutralization: Carefully transfer the supernatant to a new pre-chilled tube. Neutralize the extract by adding a potassium-based solution, such as 2M KHCO₃, dropwise until the pH reaches approximately 7.0. This will precipitate the perchlorate (B79767) as potassium perchlorate.
-
Second Centrifugation: Centrifuge the neutralized extract at 10,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.
-
Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Storage: The extracted sample can be stored at -80°C until HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
The separation and quantification of adenylosuccinate are typically achieved using reversed-phase HPLC with UV detection.
-
HPLC System: A standard HPLC system equipped with a UV detector is required.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is often employed using a buffer system. A common mobile phase consists of:
-
Buffer A: An aqueous buffer, such as ammonium (B1175870) dihydrogen phosphate, at a specific pH.
-
Buffer B: An organic solvent, such as methanol (B129727) or acetonitrile.
-
-
Gradient Program: A typical gradient might start with a high percentage of Buffer A, with a gradual increase in Buffer B over the run to elute the more nonpolar compounds.
-
Detection: Purine nucleotides, including adenylosuccinate, absorb UV light. Detection is typically performed at a wavelength around 254 nm.
-
Quantification: The concentration of adenylosuccinate in the sample is determined by comparing the peak area from the sample chromatogram to a standard curve generated from known concentrations of an adenylosuccinate standard.
The diagram below outlines the general workflow for the experimental protocol.
Caption: Workflow for Adenylosuccinate Quantification in Muscle.
Conclusion
The physiological concentration of adenylosuccinate in skeletal muscle is a sensitive indicator of the metabolic state, remaining low at rest and increasing significantly with metabolic demand. Accurate quantification of adenylosuccinate requires meticulous sample handling and robust analytical techniques, such as HPLC. The information provided in this guide serves as a foundational resource for researchers investigating muscle metabolism, the purine nucleotide cycle, and the development of therapeutic interventions for muscle-related disorders.
References
The Role of Adenylosuccinic Acid in Duchenne Muscular Dystrophy: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Duchenne muscular dystrophy (DMD) is a devastating X-linked genetic disorder characterized by progressive muscle degeneration. While the primary cause is the absence of functional dystrophin protein, secondary pathologies, including chronic inflammation, oxidative stress, and metabolic dysregulation, are critical drivers of disease progression. Adenylosuccinic acid (ASA), an intermediate of the purine (B94841) nucleotide cycle (PNC), has emerged as a promising therapeutic candidate. Historically investigated for its metabolic role, recent evidence elucidates a multi-faceted mechanism of action that extends to the activation of potent cytoprotective pathways. This technical guide provides an in-depth review of the role of ASA in DMD, summarizing key preclinical data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Introduction: The Metabolic Landscape of DMD
Duchenne muscular dystrophy is underpinned by a profound state of metabolic insufficiency. The absence of dystrophin leads to sarcolemmal instability, resulting in chronic muscle damage and regeneration cycles. This high cellular turnover, coupled with impaired calcium homeostasis, places an immense bioenergetic demand on dystrophic muscle fibers. Consequently, there is a significant deficit in adenosine (B11128) triphosphate (ATP) production and a disruption of the purine nucleotide pool.[1][2][3][4][5]
Adenylosuccinic acid is a key metabolite in the purine nucleotide cycle, a pathway crucial for the salvage of purines and the anaplerotic replenishment of tricarboxylic acid (TCA) cycle intermediates.[1] The therapeutic rationale for ASA supplementation in DMD is, therefore, two-fold: to bolster the purine nucleotide pool to support energy homeostasis and to provide the substrate for pathways that mitigate secondary disease pathologies.
Therapeutic Efficacy of Adenylosuccinic Acid in a Preclinical Model of DMD
The efficacy of ASA has been robustly demonstrated in the mdx mouse model of DMD. Oral administration of ASA has been shown to significantly ameliorate the histopathological hallmarks of the disease in the tibialis anterior muscle.[1][3][4]
Quantitative Histopathological Data
The following tables summarize the key quantitative findings from a pivotal preclinical study by Timpani et al. (2020), where mdx mice were treated with ASA (3000 µg/mL in drinking water) for 8 weeks.[1][4]
Table 1: Effect of ASA on Muscle Fiber Integrity in mdx Mice
| Histopathological Marker | mdx (Untreated) vs. Control | mdx + ASA vs. mdx (Untreated) |
| Centronucleated Fibers (%) | Increased | Significantly Reduced |
| Muscle Damage Area (%) | Increased | Significantly Reduced |
Table 2: Effect of ASA on Fibrosis and Lipid Accumulation in mdx Mice
| Histopathological Marker | mdx (Untreated) vs. Control | mdx + ASA vs. mdx (Untreated) |
| Connective Tissue Infiltration (%) | 15% greater (p<0.001)[4] | Normalized to control levels (p<0.0001)[4] |
| Lipid Accumulation (Oil Red O Positive Area) | 34% greater (p<0.001)[4] | Reduced by ~10% (p<0.05)[4] |
Table 3: Effect of ASA on Calcium Content and Mitochondrial Health in mdx Mice
| Marker | mdx (Untreated) vs. Control | mdx + ASA vs. mdx (Untreated) |
| Intramuscular Ca2+ Content | Significantly Higher | Significantly Reduced |
| Mitochondrial Viability (Flexor Digitorum Brevis) | Comparable | Increased |
| Mitochondrial Superoxide Production (Flexor Digitorum Brevis) | Increased | Reduced |
These data collectively demonstrate that ASA treatment significantly mitigates muscle damage, fibrosis, lipid infiltration, and calcium dysregulation in dystrophic muscle, while also improving mitochondrial health.
Mechanism of Action: Beyond Metabolism
While ASA's role in the purine nucleotide cycle contributes to its therapeutic effect, a significant component of its efficacy is attributed to its conversion to fumarate (B1241708) and the subsequent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7]
The Purine Nucleotide Cycle and Fumarate Production
The purine nucleotide cycle is a critical metabolic pathway in muscle tissue. Adenylosuccinate synthase synthesizes ASA from inosine (B1671953) monophosphate (IMP) and aspartate. Subsequently, adenylosuccinate lyase (ASL) cleaves ASA to produce adenosine monophosphate (AMP) and fumarate.[1]
Caption: The Purine Nucleotide Cycle leading to the formation of Fumarate from Adenylosuccinic Acid.
Fumarate-Mediated Nrf2 Activation
Fumarate is a known activator of the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. Fumarate can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, and initiates their transcription.[6]
Caption: ASA-mediated activation of the Nrf2 cytoprotective pathway via fumarate production.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of ASA in the mdx mouse model.
Preclinical Study Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of ASA in the mdx mouse model.
Caption: A generalized experimental workflow for preclinical evaluation of ASA in DMD mouse models.
Histopathological Staining Protocols
-
Deparaffinization and Hydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Mordanting: Place slides in Bouin's solution at 56°C for 1 hour or overnight at room temperature to enhance staining intensity.
-
Washing: Rinse slides thoroughly in running tap water until the yellow color from the Bouin's solution is completely removed.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin (B73222) for 10 minutes.
-
Washing: Wash in running tap water for 5-10 minutes.
-
Plasma Staining: Stain with Biebrich scarlet-acid fuchsin solution for 5-10 minutes.
-
Washing: Rinse briefly in distilled water.
-
Differentiation: Place slides in phosphotungstic/phosphomolybdic acid solution for 5 minutes.
-
Collagen Staining: Transfer slides directly to aniline (B41778) blue solution and stain for 5-10 minutes.
-
Washing: Rinse briefly in 1% acetic acid solution for 1 minute.
-
Dehydration and Mounting: Dehydrate sections through graded ethanol, clear in xylene, and mount with a resinous mounting medium.
Expected Results: Nuclei - black; Cytoplasm, muscle, erythrocytes - red; Collagen - blue.
-
Section Preparation: Use fresh frozen tissue sections cut at 8-10 µm. Air dry for 30-60 minutes.
-
Fixation: Fix in ice-cold 10% formalin for 5-10 minutes.
-
Washing: Rinse in three changes of distilled water.
-
Propylene (B89431) Glycol Incubation: Place slides in absolute propylene glycol for 2-5 minutes.
-
Staining: Stain in a pre-warmed (60°C) Oil Red O solution for 8-10 minutes.
-
Differentiation: Differentiate in 85% propylene glycol for 2-5 minutes.
-
Washing: Rinse in two changes of distilled water.
-
Counterstaining: Stain nuclei with Mayer's hematoxylin for 30-60 seconds.
-
Washing: Wash thoroughly in running tap water.
-
Mounting: Mount with an aqueous mounting medium.
Expected Results: Lipids - red; Nuclei - blue.
-
Deparaffinization and Hydration: Deparaffinize sections to distilled water.
-
Staining: Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 2-5 minutes, monitoring microscopically.
-
Washing: Shake off excess dye and blot the section.
-
Dehydration: Dehydrate rapidly in acetone, followed by an acetone-xylene (1:1) solution.
-
Clearing and Mounting: Clear in xylene and mount with a synthetic mounting medium.
Expected Results: Calcium deposits - orange-red.
Western Blotting for Nrf2 Expression
-
Protein Extraction: Homogenize quadriceps muscle tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 30-50 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 (e.g., Cell Signaling Technology, #12721, 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Normalize Nrf2 protein levels to a loading control such as GAPDH or total protein staining.
Mitochondrial Viability and Superoxide Production in Myoblasts
-
Cell Culture: Culture human DMD myoblasts under standard conditions.
-
Treatment: Treat cells with ASA at the desired concentration and duration.
-
Mitochondrial Viability Assay:
-
Incubate cells with a mitochondrial membrane potential-sensitive dye (e.g., TMRM or JC-1) according to the manufacturer's instructions.
-
Analyze fluorescence intensity using flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates loss of mitochondrial membrane potential and reduced viability.
-
-
Mitochondrial Superoxide Production Assay:
-
Incubate cells with MitoSOX Red (typically 5 µM) for 10-30 minutes at 37°C, protected from light.
-
Wash cells with warm buffer.
-
Measure the fluorescence of oxidized MitoSOX Red using flow cytometry or fluorescence microscopy. An increase in fluorescence indicates higher levels of mitochondrial superoxide.
-
Conclusion and Future Directions
Adenylosuccinic acid represents a compelling therapeutic candidate for Duchenne muscular dystrophy with a dual mechanism of action that addresses both the metabolic deficits and the oxidative stress pathology of the disease. Robust preclinical data in the mdx mouse model demonstrates its ability to significantly improve muscle histopathology. The activation of the Nrf2 pathway by ASA-derived fumarate provides a strong rationale for its cytoprotective effects.
Future research should focus on optimizing dosing strategies and exploring the long-term efficacy and safety of ASA in more severe DMD models. Furthermore, the identification of pharmacodynamic biomarkers to monitor the engagement of the Nrf2 pathway in patients would be invaluable for clinical trial design. The translation of this promising preclinical candidate into a viable therapy for DMD patients warrants continued investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. vuir.vu.edu.au [vuir.vu.edu.au]
- 5. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenylosuccinic acid: a novel inducer of the cytoprotectant Nrf2 with efficacy in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mobt3ath.com [mobt3ath.com]
Intracellular Localization of Adenylosuccinate Synthetase: A Technical Guide
Abstract
Adenylosuccinate synthetase (AdSS) is a critical enzyme in the de novo purine (B94841) nucleotide biosynthesis pathway and the purine nucleotide cycle, catalyzing the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, a precursor to adenosine (B11128) monophosphate (AMP). In vertebrates, AdSS exists as two principal isozymes, AdSS1 and AdSS2, which exhibit distinct tissue expression patterns and are suggested to have differing subcellular localizations. This technical guide provides a comprehensive overview of the current understanding of the intracellular localization of AdSS isoforms. It details established experimental methodologies for determining subcellular distribution, summarizes available quantitative and qualitative data, and explores potential regulatory mechanisms, including signaling pathways and post-translational modifications. This document is intended to serve as a valuable resource for researchers investigating purine metabolism and for professionals in drug development targeting this essential enzymatic pathway.
Introduction
The spatial organization of enzymes within the cell is fundamental to the regulation of metabolic pathways. Adenylosuccinate synthetase (AdSS) plays a pivotal role in maintaining the cellular pool of adenine (B156593) nucleotides. Vertebrates express two isozymes: AdSS1, the basic isozyme predominantly found in striated muscle and heart, and AdSS2, the acidic isozyme which is more ubiquitously expressed at lower levels in various tissues.[1][2] The differential expression of these isozymes suggests specialized roles, which may be intrinsically linked to their subcellular compartmentalization. Understanding the precise intracellular location of AdSS1 and AdSS2 is crucial for elucidating their specific physiological functions and for the development of targeted therapeutics for diseases associated with dysregulated purine metabolism, such as ADSS1 myopathy.[1][3]
Subcellular Localization of AdSS Isoforms
Current evidence predominantly indicates a cytosolic localization for AdSS1, while the localization of AdSS2 is less definitively characterized, with some reports suggesting a potential mitochondrial association in certain species.
Adenylosuccinate Synthetase Isozyme 1 (AdSS1)
Multiple lines of evidence from proteomics databases and experimental studies support the localization of AdSS1 to the cytoplasm .[4][5] This is consistent with its primary role in the purine nucleotide cycle in muscle cells, which operates in the cytosol to replenish AMP.
Adenylosuccinate Synthetase Isozyme 2 (AdSS2)
The subcellular localization of AdSS2 is more ambiguous. While it is involved in the cytosolic de novo purine synthesis pathway, some studies have suggested a potential mitochondrial localization. One study on porcine AdSS2 reported its localization to the mitochondria.[6] However, UniProt lists both cytosolic and mitochondrial localizations for human ADSS2.[7] Further investigation is required to definitively determine the subcellular distribution of AdSS2 in human cells and to understand the potential for dual localization and its functional implications.
Quantitative Data on Subcellular Distribution
Precise quantitative data on the percentage distribution of AdSS isoforms across different subcellular compartments is limited in the current literature. Proteomics studies provide qualitative evidence for localization but often lack the resolution for precise quantification.[8][9] The following table summarizes the currently available localization data.
| Isoform | Organism | Tissue/Cell Type | Primary Localization | Secondary/Contested Localization | Data Type | Reference(s) |
| AdSS1 | Human | General | Cytoplasm | - | Proteomics Database | [4] |
| AdSS1 | Mouse | General | Cytoplasm | - | Proteomics Database | [5] |
| AdSS2 | Human | General | Cytoplasm | Mitochondria, Extracellular Exosome | Proteomics Database | [7] |
| AdSS2 | Pig | Muscle | Mitochondria | - | Experimental (Subcellular localization) | [6] |
Experimental Protocols for Determining Subcellular Localization
The following are detailed methodologies for key experiments used to investigate the intracellular localization of AdSS isoforms.
Immunofluorescence Staining
This technique allows for the visualization of AdSS within intact cells, providing spatial information about its distribution.
Protocol:
-
Cell Culture and Preparation:
-
Grow adherent cells on sterile glass coverslips in a petri dish with appropriate culture medium until they reach 50-70% confluency.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against AdSS1 or AdSS2 in the blocking buffer according to the manufacturer's instructions.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBST for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining (Optional):
-
To visualize the nucleus, incubate the cells with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Recommended Antibodies:
-
AdSS1: Rabbit polyclonal anti-ADSS1 (e.g., from a commercial supplier with validation for immunofluorescence).
-
AdSS2: Rabbit polyclonal anti-ADSS2 (e.g., from a commercial supplier with validation for immunofluorescence).
Subcellular Fractionation and Western Blotting
This method provides biochemical evidence of AdSS localization by separating cellular components into different fractions, which are then analyzed by western blotting.
Protocol:
-
Cell Lysis and Homogenization:
-
Harvest cultured cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors) and incubate on ice for 15 minutes.
-
Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle.
-
-
Isolation of Nuclei:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C.
-
The pellet contains the nuclear fraction. The supernatant contains the cytoplasmic and membrane fractions.
-
-
Isolation of Cytoplasmic Fraction:
-
Transfer the supernatant from the previous step to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
-
Isolation of Mitochondrial Fraction:
-
Wash the mitochondrial pellet from the previous step with lysis buffer and centrifuge again.
-
Resuspend the final pellet in a suitable buffer; this is the mitochondrial fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against AdSS1 or AdSS2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use marker proteins for each fraction (e.g., Histone H3 for nucleus, Tubulin for cytoplasm, and COX IV for mitochondria) to verify the purity of the fractions.
-
Regulation of AdSS Subcellular Localization
The mechanisms governing the subcellular localization of AdSS isoforms are not well understood. However, several potential regulatory strategies can be hypothesized based on known mechanisms of protein trafficking.
Signaling Pathways
While no signaling pathways have been definitively shown to directly regulate the translocation of AdSS, pathways that are known to influence the localization of other metabolic enzymes could potentially play a role.
-
AMP-activated protein kinase (AMPK) Signaling: AMPK is a key energy sensor that, upon activation, can phosphorylate target proteins, altering their activity and localization.[10] Given the role of AdSS in AMP production, it is plausible that AMPK signaling could influence AdSS localization to coordinate energy homeostasis.[11] The localization of AMPK itself is regulated, with both nuclear and cytoplasmic pools.[12]
-
Protein Kinase A (PKA) Signaling: PKA is another crucial signaling molecule that can be localized to specific subcellular compartments through A-kinase anchoring proteins (AKAPs).[13][14] This localized PKA activity can phosphorylate specific substrates, potentially including AdSS, to regulate their function and location.
Post-Translational Modifications (PTMs)
PTMs are known to be a primary mechanism for regulating protein localization.
-
Phosphorylation: Phosphorylation can create or mask localization signals, leading to the translocation of proteins between different cellular compartments.[15][16] Analysis of the AdSS1 and AdSS2 protein sequences for potential phosphorylation sites and kinase consensus motifs could provide clues for future investigation.
-
Other PTMs: Other modifications such as ubiquitination, SUMOylation, and acetylation can also influence protein localization.[17]
Nuclear Localization and Export Signals (NLS/NES)
Proteins are targeted to the nucleus via nuclear localization signals (NLS) and are exported via nuclear export signals (NES).[18][19] A bioinformatic analysis of the primary amino acid sequences of AdSS1 and AdSS2 can be performed to predict the presence of such signals. The presence of a functional NLS or NES would suggest that the protein may shuttle between the cytoplasm and the nucleus.
Visualizations
Experimental Workflow for Subcellular Fractionation
Caption: Workflow for the separation of cellular components.
Hypothetical Regulation of AdSS Localization by a Kinase
Caption: Hypothetical model of kinase-mediated AdSS translocation.
Conclusion and Future Directions
The intracellular localization of adenylosuccinate synthetase is a critical aspect of its function and regulation. While AdSS1 is well-established as a cytosolic enzyme, the subcellular distribution of AdSS2 requires further clarification, particularly concerning its potential mitochondrial localization in human cells. Future research should focus on obtaining robust quantitative data on the subcellular distribution of both isoforms across various cell types and tissues. Elucidating the signaling pathways and post-translational modifications that regulate AdSS localization will be crucial for a complete understanding of its role in purine metabolism and its implication in disease. The development of high-quality, validated antibodies and the application of advanced quantitative proteomics techniques will be instrumental in achieving these goals. A deeper understanding of AdSS localization and its regulation will undoubtedly open new avenues for therapeutic intervention in a range of metabolic disorders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Current insights in ultra-rare adenylosuccinate synthetase 1 myopathy – meeting report on the First Clinical and Scientific Conference. 3 June 2024, National Centre for Advancing Translational Science, Rockville, Maryland, the United States of America - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Proteomics DB [proteomicsdb.org]
- 6. Comparative molecular characterization of ADSS1 and ADSS2 genes in pig (Sus scrofa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. A Quantitative Proteomics Analysis of Subcellular Proteome Localization and Changes Induced by DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Localization of AMP kinase is regulated by stress, cell density, and signaling through the MEK-->ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spatial control of AMPK signaling at subcellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein kinase A - Wikipedia [en.wikipedia.org]
- 14. cell biology - Localization of Protein Kinase-A - Biology Stack Exchange [biology.stackexchange.com]
- 15. Subcellular localization specified by protein acylation and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphorylation regulates the subcellular location and activity of the snail transcriptional repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Post-translational modifications [www2.mrc-lmb.cam.ac.uk]
- 18. Nuclear localization sequence - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
The Lynchpin of Purine Metabolism: Adenylosuccinic Acid's Crucial Role in Fumarate and AMP Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Adenylosuccinic acid, a pivotal intermediate in purine (B94841) nucleotide metabolism, stands at the crossroads of de novo purine synthesis and the purine nucleotide cycle. Its synthesis and subsequent cleavage, catalyzed by adenylosuccinate synthetase and adenylosuccinate lyase respectively, are fundamental for the production of adenosine (B11128) monophosphate (AMP) and fumarate (B1241708). This technical guide provides a comprehensive overview of the biochemical pathways involving adenylosuccinic acid, detailed experimental protocols for the characterization of its associated enzymes, and a summary of key quantitative data. The intricate regulation of these pathways and their significance in cellular energy homeostasis and potential as therapeutic targets are also explored.
Introduction
The integrity of purine nucleotide pools is paramount for cellular functions, including nucleic acid synthesis, energy metabolism, and signal transduction.[1] The dynamic balance between the synthesis, degradation, and salvage of purines is tightly regulated. Within this intricate network, the conversion of inosine (B1671953) monophosphate (IMP) to AMP represents a critical control point. This two-step process, which proceeds via the intermediate adenylosuccinic acid (also known as adenylosuccinate or S-AMP), not only contributes to the AMP pool but also links purine metabolism with the citric acid cycle through the production of fumarate.[2][3]
This guide delves into the core of this pathway, focusing on the two key enzymes:
-
Adenylosuccinate Synthetase (ADSS) : Catalyzes the GTP-dependent synthesis of adenylosuccinate from IMP and aspartate.[4]
-
Adenylosuccinate Lyase (ADSL) : Catalyzes the cleavage of adenylosuccinate to yield AMP and fumarate.[5]
Understanding the mechanisms, kinetics, and regulation of these enzymes is crucial for researchers in metabolic diseases, oncology, and drug development, as dysregulation of this pathway is associated with various pathological conditions, including adenylosuccinate lyase deficiency, a rare and severe metabolic disorder.[6][7]
Biochemical Pathways
Adenylosuccinic acid is a central molecule in two interconnected pathways: the de novo synthesis of AMP and the purine nucleotide cycle.
De Novo AMP Synthesis
The de novo synthesis pathway builds purine rings from simpler precursors. The final common precursor for both AMP and guanosine (B1672433) monophosphate (GMP) is IMP. The conversion of IMP to AMP is a two-step process:
-
Formation of Adenylosuccinate : Adenylosuccinate synthetase (ADSS) catalyzes the condensation of IMP with the amino acid aspartate. This reaction is driven by the hydrolysis of guanosine triphosphate (GTP) to guanosine diphosphate (B83284) (GDP) and inorganic phosphate (B84403) (Pi).[4]
-
Formation of AMP and Fumarate : Adenylosuccinate lyase (ADSL) then cleaves the succinyl group from adenylosuccinate, releasing AMP and fumarate.[5]
This pathway is a key source of newly synthesized adenine (B156593) nucleotides.
The Purine Nucleotide Cycle
In tissues with high energy demands, such as muscle and brain, the purine nucleotide cycle plays a vital role in energy homeostasis and provides an anaplerotic route for the citric acid cycle.[2][3] This cycle consists of three enzymatic reactions:
-
Deamination of AMP : AMP deaminase converts AMP to IMP, releasing ammonia (B1221849) (NH3).
-
Synthesis of Adenylosuccinate : ADSS utilizes the newly formed IMP and aspartate to produce adenylosuccinate, consuming GTP.
-
Cleavage of Adenylosuccinate : ADSL cleaves adenylosuccinate into AMP and fumarate.
The net effect of this cycle is the deamination of aspartate to fumarate, with the regeneration of AMP. The fumarate produced can enter the mitochondria and be converted to malate, replenishing the intermediates of the citric acid cycle.[8]
References
- 1. Regulation of purine metabolism: a comparative study of the kinetic properties of adenylosuccinate synthetases from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic characterization of adenylosuccinate synthetase from the thermophilic archaea Methanocaldococcus jannaschii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 4. Adenylosuccinate synthetase: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An HPLC-based assay of adenylosuccinate lyase in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
An In-Depth Technical Guide to the Genetic Regulation of Adenylosuccinate Pathway Enzymes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core genetic regulatory mechanisms governing the adenylosuccinate pathway, a critical juncture in de novo purine (B94841) biosynthesis. The synthesis of purine nucleotides is a fundamental cellular process, and its dysregulation is implicated in various diseases, including metabolic disorders and cancer. The adenylosuccinate pathway, consisting of two key enzymes—adenylosuccinate synthetase (ADSS) and adenylosuccinate lyase (ADSL)—represents a significant control point in the production of adenosine (B11128) monophosphate (AMP). Understanding the intricate genetic and signaling networks that modulate the expression of the genes encoding these enzymes is paramount for the development of novel therapeutic strategies.
Core Enzymes of the Adenylosuccinate Pathway
The adenylosuccinate pathway is a two-step enzymatic process that channels inosine (B1671953) monophosphate (IMP) towards the synthesis of AMP.
-
Adenylosuccinate Synthetase (ADSS): This enzyme catalyzes the first committed step in AMP synthesis from IMP. In vertebrates, two isozymes of ADSS exist: ADSS1, which is predominantly expressed in muscle tissues, and ADSS2, which is more widely distributed.[1] These isozymes are encoded by the ADSS1 and ADSS2 genes, respectively.[1][2] In prokaryotes such as Escherichia coli, a single enzyme is encoded by the purA gene.[3]
-
Adenylosuccinate Lyase (ADSL): This enzyme catalyzes two distinct reactions in the de novo purine biosynthesis pathway. It is responsible for the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) and the cleavage of adenylosuccinate to AMP and fumarate.[4] The human ADSL gene encodes this crucial enzyme.[5]
Transcriptional Regulation of Adenylosuccinate Pathway Genes
The expression of the genes encoding ADSS and ADSL is tightly controlled by a network of transcription factors that respond to cellular metabolic states and external stimuli.
Regulation of Adenylosuccinate Synthetase (ADSS1 and ADSS2)
The transcriptional control of the ADSS genes is multifaceted, involving transcription factors that are key regulators of cellular energy metabolism and development.
-
Nuclear Respiratory Factor 1 (NRF-1): NRF-1 is a key transcriptional activator of nuclear genes involved in mitochondrial biogenesis and function.[6] ChIP-Seq data from human neuroblastoma cells have identified a comprehensive set of NRF-1 target genes, suggesting its broad role in cellular metabolism.[1][7] While direct quantitative data on NRF-1 regulation of ADSS1 and ADSS2 is still emerging, the established role of NRF-1 in coordinating cellular energy demands with gene expression makes it a strong candidate for regulating purine biosynthesis.
-
Specificity Protein 1 (Sp1): Sp1 is a ubiquitous transcription factor that binds to GC-rich promoter regions and is involved in the basal expression of a wide range of housekeeping and tissue-specific genes.[8][9] Studies have shown that Sp1 plays a role in regulating genes involved in de novo purine synthesis.[8] The promoters of both ADSS1 and ADSS2 contain potential Sp1 binding sites, suggesting its involvement in their constitutive and regulated expression.
-
Hand1 and Hand2: The basic helix-loop-helix (bHLH) transcription factors Hand1 and Hand2 are crucial for cardiac development and morphogenesis.[10][11] Given the high expression of ADSS1 in cardiac and skeletal muscle, Hand1 and Hand2 are implicated in the tissue-specific regulation of this isozyme.[12][13]
Regulation of Adenylosuccinate Lyase (ADSL)
The regulation of the ADSL gene is also complex, with evidence pointing to the involvement of transcription factors that respond to cellular stress and metabolic cues.
-
Nuclear Factor Erythroid 2-Related Factor 2 (NRF2): NRF2 is a master regulator of the cellular antioxidant response.[14] ChIP-Seq experiments have identified numerous NRF2-regulated genes, highlighting its extensive role in cytoprotection.[15][16] While direct binding of NRF2 to the ADSL promoter needs further validation, the link between cellular stress responses and metabolic regulation suggests a potential role for NRF2 in modulating ADSL expression.
-
Pur-alpha and Pur-beta: These sequence-specific single-stranded DNA-binding proteins have been implicated in the control of DNA replication and transcription.[17] They are known to bind to purine-rich elements in promoter regions.[18] The presence of such elements in the regulatory regions of purine biosynthesis genes, including ADSL, suggests a potential regulatory role for Pur-alpha and Pur-beta.
Signaling Pathways Modulating Adenylosuccinate Pathway Gene Expression
Cellular signaling pathways play a pivotal role in translating extracellular signals and intracellular metabolic status into changes in gene expression, including the genes of the adenylosuccinate pathway.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. It is activated by an increase in the AMP/ATP ratio, indicating a low energy state.
Recent studies have demonstrated a link between AMPK activation and the regulation of purine biosynthesis. Pharmacological activation of AMPK has been shown to upregulate the expression of both ADSL and ADSS.[19] This suggests that under conditions of energy stress, cells may enhance their capacity for purine nucleotide synthesis to replenish ATP levels. The activation of AMPK can also influence the phosphorylation status of transcription factors, thereby modulating their activity and impact on target gene expression.[20]
dot
Caption: AMPK signaling pathway in the regulation of adenylosuccinate pathway genes.
Quantitative Data on Gene Expression
Precise quantification of gene expression is essential for understanding the impact of various regulatory factors. The following table summarizes representative quantitative data on the expression of adenylosuccinate pathway enzymes under different conditions.
| Gene | Regulatory Factor/Condition | Organism/Cell Line | Fold Change in mRNA Expression | Reference |
| ADSL | AMPK Activation (Metformin) | Rat Primary Hepatocytes | Increased | [19] |
| ADSS | AMPK Activation (Metformin) | Rat Primary Hepatocytes | Increased | [19] |
| ADSS1 | Gene Knockout (KO) | Mouse Skeletal Muscle | Undetectable | [21] |
| ADSL | Downregulated in ADSS1 myopathy | Human Skeletal Muscle | Significantly Downregulated | [22] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the genetic regulation of the adenylosuccinate pathway enzymes.
Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding
Objective: To identify the in vivo binding of a specific transcription factor (e.g., NRF-1, Sp1) to the promoter regions of the ADSS and ADSL genes.
Protocol:
-
Cell Culture and Cross-linking:
-
Culture cells (e.g., HEK293T, HepG2) to 80-90% confluency.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest cells and lyse them to release the nuclei.
-
Isolate the nuclei and resuspend them in a lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
-
Analysis:
-
Analyze the purified DNA by quantitative PCR (qPCR) using primers specific to the promoter regions of the target genes (ADSS1, ADSS2, ADSL).
-
Alternatively, the purified DNA can be used for high-throughput sequencing (ChIP-Seq) to identify genome-wide binding sites.
-
dot
Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine the in vitro binding of a purified transcription factor or nuclear extract to a specific DNA sequence within the promoter of a target gene.
Protocol:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides corresponding to the putative transcription factor binding site in the promoter of interest.
-
Label the double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, fluorescent dye).
-
-
Binding Reaction:
-
Incubate the labeled probe with a purified recombinant transcription factor or a nuclear extract containing the factor.
-
Include a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to the reaction.
-
For supershift assays, add an antibody specific to the transcription factor to the reaction after the initial binding.
-
-
Electrophoresis:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
Detect the labeled probe by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A "shift" in the mobility of the probe indicates the formation of a DNA-protein complex.
-
dot
Caption: Logical relationship in an Electrophoretic Mobility Shift Assay (EMSA).
Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of a promoter region in response to the overexpression or knockdown of a specific transcription factor or treatment with a signaling molecule.
Protocol:
-
Reporter Construct Generation:
-
Clone the promoter region of the gene of interest (ADSS1, ADSS2, or ADSL) upstream of a luciferase reporter gene (e.g., firefly luciferase) in an expression vector.
-
-
Cell Transfection:
-
Co-transfect cells with the luciferase reporter construct and an expression vector for the transcription factor of interest (or siRNA for knockdown).
-
Include a control vector expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency.
-
-
Cell Treatment and Lysis:
-
After transfection, treat the cells with any desired stimuli (e.g., AMPK activators).
-
Lyse the cells to release the luciferase enzymes.
-
-
Luciferase Activity Measurement:
-
Measure the activity of both firefly and Renilla luciferases using a luminometer and specific substrates.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity between different experimental conditions to determine the effect on promoter activity.
-
dot
Caption: Luciferase reporter assay experimental workflow.
Conclusion and Future Directions
The genetic regulation of the adenylosuccinate pathway enzymes, ADSS and ADSL, is a complex process involving a network of transcription factors and signaling pathways that respond to the metabolic needs of the cell. Key regulators such as NRF-1, Sp1, and the AMPK signaling pathway have been identified as crucial components in this regulatory network. The experimental protocols detailed in this guide provide a robust framework for further investigation into these mechanisms.
Future research should focus on elucidating the precise interplay between these transcription factors and signaling pathways in different cellular contexts and disease states. The identification of novel regulatory elements and transcription factors will provide a more complete picture of how purine biosynthesis is controlled. Ultimately, a deeper understanding of the genetic regulation of the adenylosuccinate pathway will pave the way for the development of targeted therapies for a range of human diseases.
References
- 1. Pathway Analysis of ChIP-Seq-Based NRF1 Target Genes Suggests a Logical Hypothesis of their Involvement in the Pathogenesis of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. Sp1 Regulates Chromatin Looping between an Intronic Enhancer and Distal Promoter of the Human Heme Oxygenase-1 Gene in Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]
- 7. Pathway Analysis of ChIP-Seq-Based NRF1 Target Genes Suggests a Logical Hypothesis of their Involvement in the Pathogenesis of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the Role of the Transcription Factor Sp1 in Ovarian Cancer: from Theory to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene regulation by Sp1 and Sp3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Hand1 and Hand2 transcription factors regulate expansion of the embryonic cardiac ventricles in a gene dosage-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] The Hand1 and Hand2 transcription factors regulate expansion of the embryonic cardiac ventricles in a gene dosage-dependent manner | Semantic Scholar [semanticscholar.org]
- 12. HAND1 and HAND2 are expressed in the adult-rodent heart and are modulated during cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hand2 loss-of-function in Hand1-expressing cells reveals distinct roles in epicardial and coronary vessel development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of novel NRF2-regulated genes by ChIP-Seq: influence on retinoid X receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Global mapping of binding sites for Nrf2 identifies novel targets in cell survival response through ChIP-Seq profiling and network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GEO Accession viewer [ncbi.nlm.nih.gov]
- 17. PURA, the Gene Encoding Pur-alpha, Member of an Ancient Nucleic Acid-binding Protein Family with Mammalian Neurological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A binding site for Pur alpha and Pur beta is structurally unstable and is required for replication in vivo from the rat aldolase B origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. AMPK activation protects cells from oxidative stress‐induced senescence via autophagic flux restoration and intracellular NAD + elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Current insights in ultra-rare adenylosuccinate synthetase 1 myopathy – meeting report on the First Clinical and Scientific Conference. 3 June 2024, National Centre for Advancing Translational Science, Rockville, Maryland, the United States of America - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Adenylosuccinic Acid in Neuronal Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenylosuccinic acid, a critical intermediate in purine (B94841) metabolism, stands at the crossroads of energy homeostasis and nucleotide synthesis within neuronal cells. Its metabolism, intrinsically linked to the purine nucleotide cycle (PNC), is fundamental for maintaining the cellular energy charge, replenishing tricarboxylic acid (TCA) cycle intermediates, and ensuring a balanced pool of adenine (B156593) nucleotides for synaptic transmission and cellular maintenance. Dysregulation of adenylosuccinic acid metabolism, as seen in adenylosuccinate lyase (ADSL) deficiency, leads to severe neurological consequences, underscoring its indispensable role in the central nervous system. This technical guide provides an in-depth exploration of the function of adenylosuccinic acid in neuronal cell metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the associated metabolic pathways to serve as a comprehensive resource for researchers and drug development professionals.
Introduction
Purine nucleotides are not only the building blocks of nucleic acids but also serve as the primary currency of energy in cells and participate in cellular signaling.[1] In the high-energy demanding environment of the brain, the synthesis, recycling, and degradation of purines are tightly regulated processes.[2] Adenylosuccinic acid (adenylosuccinate) is a key intermediate in the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP), a process central to both de novo purine synthesis and the purine nucleotide cycle (PNC).[3] This guide elucidates the multifaceted functions of adenylosuccinic acid in neuronal metabolism, its involvement in neurological disease, and the methodologies to study its dynamics.
Adenylosuccinic Acid in Core Metabolic Pathways
Adenylosuccinic acid is synthesized from IMP and aspartate in a GTP-dependent reaction catalyzed by adenylosuccinate synthetase (ADSS).[4] It is subsequently cleaved by adenylosuccinate lyase (ADSL) to yield AMP and fumarate (B1241708).[5] These two reactions are integral to two major pathways:
-
De Novo Purine Synthesis: This pathway builds purines from simpler precursors. The conversion of IMP to AMP via adenylosuccinic acid is a late step in the synthesis of adenine nucleotides.
-
The Purine Nucleotide Cycle (PNC): This cycle is particularly important in tissues with high energy demands, such as the brain and muscle.[6] The PNC interconverts AMP and IMP, with the net effect of converting aspartate to fumarate and producing ammonia (B1221849) from the deamination of AMP.[3]
The fumarate produced from the cleavage of adenylosuccinic acid is a crucial anaplerotic substrate, replenishing the pool of TCA cycle intermediates to enhance mitochondrial respiration and ATP production.[3]
Quantitative Data on Adenylosuccinic Acid and Related Metabolites
The concentration of adenylosuccinic acid and the kinetics of the enzymes involved in its metabolism are critical parameters for understanding its role in neuronal function.
Table 1: Concentration of Adenylosuccinic Acid in Brain Tissue
| Condition | Species | Brain Adenylosuccinate Concentration (nmol/mg wet weight) | Reference |
| Baseline | Mouse | 0.007 ± 0.001 | [7] |
| 30 seconds ischemia | Mouse | 0.136 ± 0.026 | [7] |
| 2 minutes ischemia | Mouse | 0.555 ± 0.036 | [7] |
| 10 minutes ischemia | Mouse | Not significantly different from 2 minutes | [7] |
Table 2: Kinetic Properties of Enzymes in Adenylosuccinic Acid Metabolism
| Enzyme | Source | Substrate | K_m_ | V_max_ | Reference |
| Adenylosuccinate Lyase (ADSL) | Human Erythrocytes | Succinyl-AMP | Not specified | Not specified | [8] |
| Adenylosuccinate Lyase (ADSL) | Mutant Human Lymphoblasts | Not specified | Not significantly different from normal | Markedly decreased | [9] |
| Adenylosuccinate Synthetase (ADSS) | Pig Brain | Not specified | Not specified | Not specified | [1] |
| Adenylosuccinate Synthetase (ADSS) | E. coli (Model) | GTP | 0.023 mM | 1.35 x 10⁻³ mM/min | [10] |
| IMP | 0.02 mM | [10] | |||
| Aspartate | 0.3 mM | [10] |
Signaling Pathways and Metabolic Interplay
The metabolism of adenylosuccinic acid is intricately connected with cellular energy status and other key metabolic pathways in neurons.
References
- 1. Regulation of purine metabolism: a comparative study of the kinetic properties of adenylosuccinate synthetases from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine Metabolism During Neuronal Differentiation: The Relevance of Purine Synthesis and Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fumarase: From the TCA Cycle to DNA Damage Response and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 6. The purine nucleotide cycle and its molecular defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic studies of mutant human adenylosuccinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Adenylosuccinic Acid in Cellular Energy Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenylosuccinic acid (ASA), a pivotal intermediate in the purine (B94841) nucleotide cycle (PNC), plays a significant role in maintaining cellular energy homeostasis. This document provides a comprehensive technical overview of the impact of ASA on cellular bioenergetics, with a focus on its influence on adenine (B156593) nucleotide levels and mitochondrial function. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and drug development in therapeutic areas where cellular energy metabolism is compromised.
Introduction
Cellular energy homeostasis is fundamental to cell survival and function, with adenosine (B11128) triphosphate (ATP) serving as the primary energy currency. The balance between ATP production and consumption is tightly regulated by a complex network of metabolic pathways. The purine nucleotide cycle (PNC) is a key pathway in tissues with high energy demands, such as skeletal muscle and the brain, contributing to the maintenance of the adenine nucleotide pool and providing intermediates for the tricarboxylic acid (TCA) cycle.[1]
Adenylosuccinic acid is synthesized from inosine (B1671953) monophosphate (IMP) and aspartate by adenylosuccinate synthetase (ADSS) and is subsequently cleaved by adenylosuccinate lyase (ADSL) to yield adenosine monophosphate (AMP) and fumarate (B1241708).[1] This process not only regenerates AMP to maintain the adenylate pool but also links purine metabolism directly to mitochondrial respiration through the production of fumarate, a TCA cycle intermediate. Exogenous administration of ASA has been shown to modulate cellular energy status, suggesting its therapeutic potential in conditions characterized by metabolic dysfunction.
Impact of Adenylosuccinic Acid on Cellular Adenine Nucleotides
Quantitative analysis of cellular adenine nucleotides is crucial for assessing the energetic state of a cell. The concentrations of ATP, adenosine diphosphate (B83284) (ADP), and AMP, as well as their respective ratios (e.g., ATP/ADP ratio) and the adenylate energy charge (AEC), provide a snapshot of the cell's energy balance. The AEC is calculated using the formula: AEC = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP]).
Studies have demonstrated that administration of adenylosuccinic acid can positively influence the cellular energy profile. For instance, in healthy mouse skeletal muscle, oral administration of ASA has been shown to increase ATP content.[1]
Table 1: Effect of Adenylosuccinic Acid on Cellular Energy Metrics in Mouse Skeletal Muscle
| Treatment Group | ATP Content | ADP Content | AMP Content | ATP/ADP Ratio | Adenylate Energy Charge (AEC) | Reference |
| Control | Baseline | Baseline | Baseline | Baseline | Baseline | [1] |
| ASA-Treated | Increased by ~20% | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
Note: This table is a summary of available data. Further research is required to provide a more comprehensive quantitative analysis of the effects of ASA on ADP and AMP levels and the resulting impact on the ATP/ADP ratio and adenylate energy charge.
Signaling Pathways Modulated by Adenylosuccinic Acid
Adenylosuccinic acid and its metabolites influence key signaling pathways that govern cellular energy metabolism. The primary pathway is the purine nucleotide cycle itself, which is intricately linked to the TCA cycle and oxidative phosphorylation.
The Purine Nucleotide Cycle and its Link to the TCA Cycle
The production of fumarate from ASA directly fuels the TCA cycle, enhancing mitochondrial respiration and ATP production. This anaplerotic function is critical in maintaining TCA cycle intermediates, especially during periods of high energy demand.
References
The Crucial Role of Adenylosuccinic Acid in De Novo Purine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of adenylosuccinic acid's role as a key intermediate in the de novo synthesis of purine (B94841) nucleotides. Understanding this pathway is critical for research in metabolic diseases, oncology, and the development of targeted therapeutics. This document details the enzymatic reactions that produce and consume adenylosuccinic acid, presents quantitative kinetic data, outlines detailed experimental protocols for enzyme analysis, and provides visual representations of the involved biochemical pathways and experimental workflows.
Introduction: Adenylosuccinic Acid at the Crossroads of Purine Metabolism
The de novo purine synthesis pathway is a fundamental metabolic process that builds purine nucleotides from simple precursors. This pathway culminates in the synthesis of inosine (B1671953) monophosphate (IMP), which serves as a crucial branch point for the production of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). Adenylosuccinic acid (also known as adenylosuccinate or S-AMP) is the committed intermediate in the conversion of IMP to AMP. This conversion is a two-step process catalyzed by the enzymes adenylosuccinate synthetase (ADSS) and adenylosuccinate lyase (ADSL).
The synthesis and subsequent cleavage of adenylosuccinic acid are not only vital for generating the adenylate pool necessary for DNA, RNA, and ATP synthesis but are also integrated with other metabolic pathways, including the purine nucleotide cycle. Disruptions in this segment of the pathway can lead to severe metabolic disorders, highlighting the importance of these enzymes as potential drug targets.
The Biochemical Pathway: Synthesis and Conversion of Adenylosuccinic Acid
The conversion of IMP to AMP via adenylosuccinic acid involves two key enzymatic reactions:
-
Step 1: Synthesis of Adenylosuccinic Acid
-
Enzyme: Adenylosuccinate Synthetase (ADSS) (EC 6.3.4.4)
-
Reaction: ADSS catalyzes the condensation of IMP with the amino acid L-aspartate, in a reaction that is dependent on guanosine triphosphate (GTP) as an energy source. This reaction forms adenylosuccinic acid, with the release of guanosine diphosphate (B83284) (GDP) and inorganic phosphate (B84403) (Pi). The use of GTP to drive the synthesis of an adenine (B156593) nucleotide provides a mechanism for maintaining a balance between the cellular pools of adenine and guanine (B1146940) nucleotides.
-
Regulation: ADSS is subject to feedback inhibition by its downstream product, AMP, which acts as a competitive inhibitor with respect to IMP. This is a critical regulatory point in the pathway, ensuring that the production of AMP is tightly controlled.
-
-
Step 2: Conversion of Adenylosuccinic Acid to AMP
-
Enzyme: Adenylosuccinate Lyase (ADSL) (EC 4.3.2.2)
-
Reaction: ADSL catalyzes the non-hydrolytic cleavage of adenylosuccinic acid to yield AMP and fumarate (B1241708). Fumarate can then enter the citric acid cycle, linking purine nucleotide metabolism with cellular energy production. ADSL is a bifunctional enzyme, also catalyzing the eighth step in the de novo purine synthesis pathway, the conversion of 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR) to 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) and fumarate.
-
The diagram below illustrates the central role of adenylosuccinic acid in the conversion of IMP to AMP.
Quantitative Data
The kinetic parameters of the enzymes involved in adenylosuccinic acid metabolism are crucial for understanding their function and for the development of inhibitors. The following tables summarize key quantitative data for human adenylosuccinate synthetase and adenylosuccinate lyase.
Table 1: Kinetic Parameters of Human Adenylosuccinate Synthetase (ADSS)
| Substrate/Inhibitor | Enzyme Source | Km (µM) | Ki (µM) | Vmax | Reference |
| Substrates | |||||
| IMP | Placenta | 130 | - | - | [1] |
| Aspartate | Placenta | 400 | - | - | [1] |
| GTP | Placenta | 30 | - | - | [1] |
| Inhibitors | |||||
| AMP | E. coli | - | 10 | - | [2] |
| GMP | E. coli | - | 24 | - | [2] |
| GDP | E. coli | - | 8 | - | [2] |
| Adenylosuccinate | E. coli | - | 7.5 | - | [2] |
Table 2: Kinetic Parameters of Human Adenylosuccinate Lyase (ADSL)
| Substrate/Inhibitor | Km (µM) | kcat (s-1) | Ki (µM) | Reference |
| Substrates | ||||
| Adenylosuccinate (SAMP) | 1.79 | 97 | - | [3] |
| SAICAR | 2.35 | 90 | - | [3] |
| Inhibitors | ||||
| AMP (competitive with SAMP) | - | - | 9.2 | [3] |
| AICAR (competitive with SAICAR) | - | - | 11.3 | [3] |
| Fumarate (non-competitive) | - | - | 2300 (Kii), 2800 (Kis) | [3] |
Table 3: Cellular Concentrations of Key Metabolites
| Metabolite | Tissue/Cell Type | Concentration | Reference |
| Adenylosuccinate | Brain (ischemic, 2 min) | ~560 µM | [4] |
| Adenylosuccinate | Brain (normal) | ~7 µM | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for studying the enzymes of the adenylosuccinic acid pathway.
Spectrophotometric Assay for Adenylosuccinate Synthetase (ADSS)
This protocol is adapted from established methods for assaying ligases that involve a change in UV absorbance upon product formation. The assay monitors the formation of adenylosuccinate from IMP and aspartate.
Principle: The formation of adenylosuccinate from IMP results in an increase in absorbance at 280 nm. The rate of this increase is proportional to the ADSS activity.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 100 mM KCl
-
Substrate Stock Solutions:
-
10 mM Inosine Monophosphate (IMP) in deionized water
-
100 mM L-Aspartate, pH 7.4, in deionized water
-
10 mM Guanosine Triphosphate (GTP) in deionized water
-
-
Enzyme Solution: Purified or partially purified human adenylosuccinate synthetase diluted in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing 1 mM DTT) to a concentration that gives a linear reaction rate for at least 5 minutes.
Procedure:
-
Set up a quartz cuvette with a 1 cm path length in a spectrophotometer capable of measuring absorbance at 280 nm and maintaining a constant temperature (e.g., 37°C).
-
Prepare a reaction mixture in the cuvette by adding the following (for a final volume of 1 mL):
-
850 µL Assay Buffer
-
50 µL 10 mM IMP stock solution (final concentration: 0.5 mM)
-
50 µL 100 mM L-Aspartate stock solution (final concentration: 5 mM)
-
40 µL 10 mM GTP stock solution (final concentration: 0.4 mM)
-
-
Mix by inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 10 µL of the enzyme solution.
-
Immediately start monitoring the increase in absorbance at 280 nm for 5-10 minutes.
-
Calculate the rate of the reaction (ΔA280/min) from the linear portion of the curve.
-
A blank reaction without IMP should be run to correct for any background absorbance changes.
Calculation of Enzyme Activity: One unit of ADSS activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of adenylosuccinate per minute under the specified conditions. The activity can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the conversion of IMP to adenylosuccinate at 280 nm needs to be empirically determined or obtained from the literature.
Spectrophotometric Assay for Adenylosuccinate Lyase (ADSL)
This protocol is based on the method provided by Sigma-Aldrich for the continuous spectrophotometric rate determination of ADSL activity.[5]
Principle: The cleavage of adenylosuccinate to AMP and fumarate results in a decrease in absorbance at 280 nm. The rate of this decrease is proportional to the ADSL activity.
Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.0, containing 1 mM EDTA.
-
Substrate Stock Solution: 1.72 mM Adenylosuccinic Acid (ASA) in Assay Buffer (prepare fresh).
-
Enzyme Solution: Purified or partially purified human adenylosuccinate lyase diluted in cold Assay Buffer to a concentration of 0.2 - 0.4 units/mL.
Procedure:
-
Set up a quartz cuvette with a 1 cm path length in a spectrophotometer capable of measuring absorbance at 280 nm and maintaining a constant temperature of 25°C.
-
Prepare a reaction mixture in the cuvette by adding the following (for a final volume of 3 mL):
-
2.80 mL Assay Buffer
-
0.10 mL 1.72 mM ASA stock solution (final concentration: 0.057 mM)
-
-
Mix by inversion and equilibrate to 25°C. Monitor the A280 until it is constant.
-
Initiate the reaction by adding 0.10 mL of the enzyme solution.
-
Immediately mix by inversion and record the decrease in A280 for approximately 5 minutes.
-
Determine the rate of the reaction (ΔA280/min) from the maximum linear rate.
-
Run a blank reaction containing all components except the enzyme (add 0.10 mL of Assay Buffer instead) to correct for any non-enzymatic substrate degradation.
Calculation of Enzyme Activity: One unit of ADSL will convert 1.0 µmole of adenylosuccinic acid to fumaric acid and 5'-AMP per minute at pH 7.0 at 25°C. The activity in units/mL of the enzyme solution is calculated as follows:
Units/mL = [(ΔA280/min Test - ΔA280/min Blank) * 3 * df] / (10.7 * 0.1)
Where:
-
3 = Total volume of the assay (in mL)
-
df = Dilution factor of the enzyme
-
10.7 = Millimolar extinction coefficient of adenylosuccinic acid at 280 nm
-
0.1 = Volume of enzyme solution added (in mL)
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of adenylosuccinic acid in de novo purine synthesis.
De Novo Purine Synthesis Pathway Overview
This diagram provides a simplified overview of the entire de novo purine synthesis pathway, highlighting the position of adenylosuccinic acid synthesis.
Experimental Workflow for HPLC Quantification of Purine Nucleotides
This diagram outlines the key steps for the preparation and analysis of intracellular purine nucleotides, including adenylosuccinic acid, using High-Performance Liquid Chromatography (HPLC).
Crosstalk between De Novo Synthesis and the Purine Nucleotide Cycle
This diagram illustrates the relationship between the de novo synthesis pathway and the purine nucleotide cycle, highlighting the central role of the IMP-AMP conversion.
References
- 1. Human adenylosuccinate synthetase. Partial purification, kinetic and regulatory properties of the enzyme from placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression, purification, and kinetic characterization of recombinant human adenylosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain Adenylosuccinate Is Dramatically Increased Under Global Ischemia Without Evidence for Purine Nucleotide Cycle Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
The Adenylosuccinate Pathway: An Evolutionarily Conserved Hub in Purine Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The adenylosuccinate pathway, a critical two-step enzymatic route that converts inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP), represents a fundamental and evolutionarily conserved segment of de novo purine (B94841) biosynthesis and the purine nucleotide cycle. This pathway's integrity is vital for cellular energy homeostasis, nucleic acid synthesis, and signaling. Its high degree of conservation across all domains of life—Archaea, Bacteria, and Eukarya—underscores its fundamental importance and makes its components potential targets for therapeutic intervention. This technical guide provides a comprehensive overview of the adenylosuccinate pathway, focusing on its evolutionary conservation, the kinetic properties of its key enzymes, detailed experimental protocols for its study, and its intersection with cellular signaling.
The Core Pathway and its Evolutionary Persistence
The adenylosuccinate pathway consists of two key enzymatic reactions catalyzed by adenylosuccinate synthetase (ADSS) and adenylosuccinate lyase (ADSL).
-
Adenylosuccinate Synthetase (ADSS): This enzyme catalyzes the GTP-dependent synthesis of adenylosuccinate (S-AMP) from inosine monophosphate (IMP) and aspartate.[1] This is the first committed step in the conversion of IMP to AMP.
-
Adenylosuccinate Lyase (ADSL): This enzyme cleaves adenylosuccinate to produce adenosine monophosphate (AMP) and fumarate (B1241708).[2][3] Notably, ADSL is a bifunctional enzyme that also catalyzes a similar reaction earlier in the de novo purine synthesis pathway, the conversion of 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR) to 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) and fumarate.[2][3]
The fundamental nature of this pathway is highlighted by its widespread conservation. Phylogenetic analyses of both ADSS and ADSL reveal a deep evolutionary history, with orthologs readily identifiable across diverse taxa.[4] While the core catalytic mechanisms are conserved, species-specific adaptations and the presence of isozymes in vertebrates point to nuanced regulatory evolution. For instance, vertebrates possess at least two ADSS isozymes: a basic isozyme predominantly found in muscle and an acidic isozyme with a more widespread tissue distribution.[5][6]
Quantitative Analysis of Enzyme Kinetics
The efficiency and regulation of the adenylosuccinate pathway are dictated by the kinetic properties of ADSS and ADSL. The following tables summarize key kinetic parameters for these enzymes from various species, providing a basis for comparative analysis.
Table 1: Kinetic Parameters of Adenylosuccinate Synthetase (ADSS)
| Species | Isozyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Methanocaldococcus jannaschii | - | IMP | 150 ± 10 | 14.5 ± 0.4 | |
| Aspartate | 200 ± 20 | - | |||
| GTP | 20 ± 2 | - | [7] | ||
| Cryptococcus neoformans | - | IMP | 11.2 ± 1.1 | 15.6 ± 0.4 | [8] |
| Aspartate | 410 ± 50 | - | [8] | ||
| GTP | 10.1 ± 1.2 | - | [8] |
Table 2: Kinetic Parameters of Adenylosuccinate Lyase (ADSL)
| Species | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Homo sapiens | S-AMP | 1.8 ± 0.1 | 1.6 ± 0.02 | [9] |
| SAICAR | 1.8 ± 0.1 | 2.6 ± 0.04 | [9] | |
| Leishmania braziliensis | S-AMP | 5 - 60 | - | [10] |
| Plasmodium falciparum | S-AMP | 1.8 ± 0.3 | 97.0 | [11] |
| SAICAR | 24.0 | 28.0 | [11] | |
| Mycobacterium tuberculosis | S-AMP | 21.6 | 1.8 | [12] |
Experimental Protocols
Adenylosuccinate Synthetase (ADSS) Activity Assay
This protocol is based on a continuous spectrophotometric assay that measures the formation of adenylosuccinate.
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
MgCl₂ (10 mM)
-
GTP (0.2 mM)
-
Aspartate (10 mM)
-
IMP (0.2 mM)
-
Purified ADSS enzyme
-
Spectrophotometer capable of reading at 280 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, GTP, and aspartate.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified ADSS enzyme.
-
Immediately before adding the final component, IMP, start monitoring the absorbance at 280 nm.
-
Add IMP to the reaction mixture and continuously monitor the increase in absorbance at 280 nm for 5-10 minutes. The formation of adenylosuccinate results in an increase in absorbance at this wavelength.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
The molar extinction coefficient for adenylosuccinate at 280 nm is required for the calculation of the specific activity.
Adenylosuccinate Lyase (ADSL) Activity Assay
This protocol describes a continuous spectrophotometric assay that monitors the decrease in adenylosuccinate concentration.[9][13]
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0)[13]
-
EDTA (1 mM)[13]
-
Adenylosuccinate (S-AMP) (0.057 mM)[13]
-
Purified ADSL enzyme
-
Spectrophotometer capable of reading at 280 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and EDTA.[13]
-
Add a specific concentration of the substrate, adenylosuccinate, to the reaction mixture.[13]
-
Initiate the reaction by adding a small volume of the purified ADSL enzyme solution.[13]
-
Immediately monitor the decrease in absorbance at 280 nm for approximately 5 minutes.[13] The conversion of adenylosuccinate to AMP and fumarate leads to a decrease in absorbance at this wavelength.
-
Determine the rate of reaction from the linear portion of the curve.[13]
-
The specific activity can be calculated using the difference in the molar extinction coefficient between adenylosuccinate and AMP at 280 nm, which is approximately 10,700 M⁻¹cm⁻¹.[9]
Phylogenetic Analysis of the Adenylosuccinate Pathway
This protocol outlines a general workflow for the evolutionary analysis of ADSS and ADSL.
Methodology:
-
Sequence Retrieval: Obtain protein sequences of ADSS and ADSL from a diverse range of species from public databases like NCBI and UniProt.
-
Multiple Sequence Alignment: Align the retrieved sequences using algorithms such as ClustalW or MAFFT to identify conserved regions and evolutionary relationships.
-
Phylogenetic Tree Construction: Construct phylogenetic trees using methods like Maximum Likelihood (e.g., using PhyML or RAxML) or Bayesian Inference (e.g., using MrBayes). These methods use statistical models of evolution to infer the most likely evolutionary relationships.
-
Tree Visualization and Interpretation: Visualize the generated phylogenetic tree using software like FigTree or iTOL. The branching patterns of the tree will illustrate the evolutionary relationships between the enzymes from different species.
-
Pathway-level Analysis: For a more comprehensive view, combine the phylogenetic data of both ADSS and ADSL with the network topology of the purine biosynthesis pathway.[4][14][15] This approach can reveal insights into the co-evolution of the pathway enzymes.[15]
Visualizing the Adenylosuccinate Pathway and its Context
The Core Adenylosuccinate Pathway
Caption: The two-step conversion of IMP to AMP in the adenylosuccinate pathway.
Experimental Workflow for Enzyme Kinetic Analysis
References
- 1. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenylosuccinate synthetase: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 4. Phylogenetic analysis of metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. njms.rutgers.edu [njms.rutgers.edu]
- 6. newprairiepress.org [newprairiepress.org]
- 7. Kinetic characterization of adenylosuccinate synthetase from the thermophilic archaea Methanocaldococcus jannaschii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical, thermodynamic and structural studies of recombinant homotetrameric adenylosuccinate lyase from Leishmania braziliensis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10526F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Evolution of Metabolisms: A New Method for the Comparison of Metabolic Pathways Using Genomics Information | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies Using Adenylosuccinic Acid Tetraammonium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylosuccinic acid (ASA) is an intermediate metabolite in the purine (B94841) nucleotide cycle (PNC), a critical pathway for energy homeostasis and purine recycling.[1][2] It is synthesized from inosine (B1671953) monophosphate (IMP) and aspartate by the enzyme adenylosuccinate synthetase (ADSS) and is subsequently cleaved by adenylosuccinate lyase (ADSL) to yield adenosine (B11128) monophosphate (AMP) and fumarate.[1][3] Due to its central role in cellular metabolism, ASA has garnered interest as a potential therapeutic agent, particularly in the context of neuromuscular diseases like Duchenne muscular dystrophy (DMD).[4][5][6] In vitro studies are essential for elucidating the mechanisms of action of ASA and for evaluating its efficacy and toxicity in various cell-based models.
These application notes provide detailed protocols for in vitro studies involving adenylosuccinic acid tetraammonium salt, focusing on cell viability assays and enzyme activity assays for key enzymes in the purine nucleotide cycle.
Data Presentation
Table 1: In Vitro Toxicity of Adenylosuccinic Acid in Human Myoblasts
| Concentration | Cell Viability (%) | Reference |
| 1 nM | No significant toxicity observed | [4] |
| 10 nM | No significant toxicity observed | [4] |
| 100 nM | No significant toxicity observed | [4] |
| 1 µM | No significant toxicity observed | [4] |
| 10 µM | No significant toxicity observed | [4] |
| 100 µM | No significant toxicity observed | [4] |
| 1 mM | No significant toxicity observed | [4] |
This table summarizes the effect of a dose range of adenylosuccinic acid on the viability of immortalized human myoblasts as determined by crystal violet staining and real-time bioimpedance monitoring.[4]
Table 2: Kinetic Parameters of Human Adenylosuccinate Lyase (ADSL)
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Adenylosuccinate (S-AMP) | 1 - 60 (varying concentrations used) | Not specified | [7] |
| SAICAR | 1 - 100 (varying concentrations used) | Not specified | [7] |
This table presents the substrate concentration ranges used for determining the kinetic parameters of recombinant human ADSL. The specific Km and Vmax values can be experimentally determined using the provided assay protocol.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using Crystal Violet Staining
This protocol is designed to assess the effect of this compound salt on the viability of adherent cell lines, such as human myoblasts.[4]
Materials:
-
This compound salt (prepare a sterile stock solution in an appropriate solvent, e.g., cell culture medium or water)
-
Human myoblasts (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Crystal violet staining solution (0.5% w/v crystal violet in 20% methanol)
-
33% Acetic acid solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed human myoblasts into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound salt in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 mM). Remove the old medium from the wells and add 100 µL of the treatment medium to each well. Include a vehicle control (medium without ASA).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Staining:
-
Carefully remove the medium from each well.
-
Gently wash the cells twice with 200 µL of PBS per well.
-
Add 50 µL of crystal violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Remove the staining solution and wash the wells with water until the water runs clear.
-
Air dry the plate completely.
-
-
Quantification:
-
Add 100 µL of 33% acetic acid solution to each well to solubilize the stain.
-
Incubate for 15 minutes at room temperature on a shaker.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: In Vitro Assay for Adenylosuccinate Lyase (ADSL) Activity
This spectrophotometric assay measures the activity of ADSL by monitoring the decrease in absorbance at 282 nm as adenylosuccinate (S-AMP) is converted to AMP.[7][8]
Materials:
-
Recombinant human ADSL or cell/tissue lysate containing ADSL
-
Adenylosuccinate (S-AMP) substrate
-
Assay buffer: 40 mM Tris-HCl, pH 7.4
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer or microplate reader capable of reading UV absorbance
Procedure:
-
Enzyme Preparation: If using cell or tissue lysates, prepare them in a suitable lysis buffer and determine the total protein concentration.
-
Reaction Mixture: Prepare the reaction mixture in a cuvette or well of a UV-transparent plate. For a 1 mL reaction, add:
-
Assay buffer to a final volume of 1 mL.
-
A specific amount of enzyme preparation (e.g., 90 µg of total protein from lysate).[8]
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the reaction by adding a known concentration of S-AMP (e.g., 90 µM).[8]
-
Measurement: Immediately start monitoring the decrease in absorbance at 282 nm for a set period (e.g., 20 minutes), taking readings at regular intervals (e.g., every 30 seconds).[7][8]
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA₂₈₂/min).
-
Use the difference in the molar extinction coefficient between S-AMP and AMP (Δε = 10,000 M⁻¹cm⁻¹) to calculate the enzyme activity in terms of nmol of substrate converted per minute per mg of total protein.[7][8]
Formula: Specific Activity (nmol/min/mg) = (ΔA₂₈₂/min * 10⁶) / (Δε * mg of protein)
-
Mandatory Visualization
Signaling Pathway: The Purine Nucleotide Cycle
Caption: The Purine Nucleotide Cycle showing the central role of Adenylosuccinic Acid.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing cell viability after treatment with Adenylosuccinic Acid.
References
- 1. mdpi.com [mdpi.com]
- 2. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential [scholarworks.indianapolis.iu.edu]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular characterization of the AdeI mutant of Chinese hamster ovary Cells: a cellular model of adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Adenylosuccinic Acid Tetraammonium Salt in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of adenylosuccinic acid tetraammonium salt to animal models for preclinical research. The information compiled here is intended to ensure consistent and reproducible experimental outcomes.
Compound Information
-
Name: this compound Salt
-
Synonyms: Adenylosuccinate tetraammonium, Aspartyl adenylate tetraammonium
-
Mechanism of Action: Adenylosuccinic acid is an intermediate in the purine (B94841) nucleotide cycle (PNC). It is converted by the enzyme adenylosuccinate lyase (ADSL) into adenosine (B11128) monophosphate (AMP) and fumarate (B1241708).[1][2] This pathway is crucial for cellular energy homeostasis, particularly in tissues with high energy demands like skeletal muscle.[1] The generated fumarate can enter the tricarboxylic acid (TCA) cycle, contributing to mitochondrial energy production.
Quantitative Data Summary
The following tables summarize the reported dosages and preparation details for this compound salt in various animal studies.
Table 1: Oral Administration Dosages
| Animal Model | Administration Route | Concentration/Dose | Vehicle | Study Duration | Reference |
| mdx Mouse | Drinking Water | 3000 µg/mL | Drinking Water | 8 weeks | [3] |
| C57BL/10 Mouse | Drinking Water | ~325 mg/kg/day | Reverse Osmosis Water (pH 7.2) | 8 weeks | [4] |
| Healthy Mice | Oral Gavage (acute) | 175, 550, 1750, 5000 mg/kg | Milli-Q Water | Single dose | [5][6] |
| mdx Mouse | Oral Gavage | 325 mg/kg/day | Methyl Cellulose | 2 weeks | [4] |
Table 2: Injectable Administration Dosages (from human and predictive data)
| Species | Administration Route | Dose | Vehicle/Formulation | Study Duration | Reference |
| Human | Subcutaneous | 1-10 mg/kg/day | 200 mg/mL ASA tetrasodium (B8768297) salt in NaCl | 28 days | [4] |
| Human | Intraperitoneal Port | up to 300 mg/kg/day | Not specified | Not specified | [4][5] |
Note: Specific formulations for the injectable administration of the tetraammonium salt in animal models are not widely published. Given its solubility, sterile phosphate-buffered saline (PBS) is a recommended vehicle.
Experimental Protocols
3.1. Oral Administration via Drinking Water
This method is suitable for chronic administration and reduces handling stress on the animals.
Materials:
-
This compound salt
-
Reverse osmosis (or purified) water
-
pH meter
-
Sterile drinking bottles
-
Stir plate and stir bar
Protocol:
-
Calculate the required amount of compound: Based on the desired concentration (e.g., 3000 µg/mL) and the total volume of drinking water to be prepared.
-
Dissolve the compound: Add the calculated amount of this compound salt to the appropriate volume of water in a sterile container.
-
Ensure complete dissolution: Place the container on a stir plate and stir until the compound is fully dissolved.
-
Adjust pH: If necessary, adjust the pH of the solution to 7.2 using a pH meter and appropriate adjusting solutions. This is important for palatability and stability.
-
Transfer to drinking bottles: Dispense the prepared solution into the animals' sterile drinking bottles.
-
Monitor consumption: Measure water consumption daily to estimate the dose received by each animal. Prepare fresh solutions regularly (e.g., every 2-3 days) to ensure stability.
3.2. Oral Administration via Gavage
This method allows for precise dosing of individual animals.
Materials:
-
This compound salt
-
Vehicle (e.g., Milli-Q water, methyl cellulose)
-
Animal balance
-
Appropriately sized gavage needles (e.g., 20-22 gauge, flexible tip for mice)
-
Syringes
Protocol:
-
Prepare the dosing solution: Calculate the required concentration of the compound in the chosen vehicle to achieve the desired dose in a specific volume (e.g., 10 mL/kg). For example, for a 20g mouse receiving a 325 mg/kg dose, the mouse would receive 6.5 mg of the compound. If the administration volume is 10 mL/kg (0.2 mL for a 20g mouse), the solution concentration should be 32.5 mg/mL.
-
Weigh the animal: Accurately weigh each animal before dosing to calculate the precise volume to be administered.
-
Load the syringe: Draw the calculated volume of the dosing solution into a syringe fitted with a gavage needle.
-
Animal restraint: Properly restrain the animal to ensure its head and body are in a straight line to prevent esophageal or tracheal injury.
-
Administer the dose: Gently insert the gavage needle into the esophagus and deliver the solution into the stomach.
-
Post-administration monitoring: Observe the animal for any signs of distress or complications after the procedure.
3.3. Intraperitoneal (IP) Injection
This route provides rapid systemic absorption.
Materials:
-
This compound salt
-
Sterile, pyrogen-free PBS (pH 7.2)
-
Sterile syringes and needles (e.g., 25-27 gauge for mice)
-
0.22 µm sterile filter
Protocol:
-
Prepare the sterile injectable solution: Dissolve the this compound salt in sterile PBS to the desired concentration (solubility in PBS is ≥ 10 mg/mL).[1]
-
Sterile filter: Draw the solution into a syringe and pass it through a 0.22 µm sterile filter into a sterile vial.
-
Calculate the injection volume: Based on the animal's weight and the desired dose, calculate the volume to be injected. The maximum recommended volume for an IP injection in a mouse is 10 mL/kg.
-
Animal restraint: Restrain the animal in a supine position, tilting the head downwards.
-
Locate the injection site: The injection should be administered into the lower right quadrant of the abdomen to avoid the bladder and cecum.
-
Perform the injection: Insert the needle at a 30-40 degree angle and aspirate to ensure no fluid is drawn back before injecting the solution.
-
Monitor the animal: Observe the animal for any adverse reactions following the injection.
Visualizations
4.1. Experimental Workflow for Administration
Caption: Workflow for the preparation and administration of adenylosuccinic acid.
4.2. Signaling Pathway of Adenylosuccinic Acid
Caption: Metabolic fate and signaling of adenylosuccinic acid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Enzyme kinetics assay for adenylosuccinate lyase using its tetraammonium salt.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenylosuccinate lyase (ADSL) is a crucial enzyme in the de novo purine (B94841) biosynthetic pathway and the purine nucleotide cycle.[1][2][3] It catalyzes two separate reactions: the conversion of 5-aminoimidazole-(N-succinylocarboxamide) ribotide (SAICAR) to 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR) and fumarate, and the cleavage of adenylosuccinate (SAMP) to adenosine (B11128) monophosphate (AMP) and fumarate.[1][3][4] Both reactions proceed via a β-elimination mechanism.[1][4] Given its critical role in cellular replication and metabolism, ADSL is a potential target for therapeutic interventions, particularly in cancer and certain metabolic disorders.[4][5] Mutations in the ADSL gene can lead to adenylosuccinate lyase deficiency, a condition characterized by neurological and physiological symptoms.[1][6]
These application notes provide a detailed protocol for a continuous spectrophotometric kinetic assay of adenylosuccinate lyase using its substrate, adenylosuccinate. While the specific tetraammonium salt is not commonly cited, the general principles and protocols for using adenylosuccinic acid or its salts are well-established.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway in which adenylosuccinate lyase participates and the general workflow for the kinetic assay.
References
- 1. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Adenylosuccinate lyase - Wikiwand [wikiwand.com]
- 4. AdenylosuccinateLyase [collab.its.virginia.edu]
- 5. assaygenie.com [assaygenie.com]
- 6. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Adenylosuccinic Acid in Biological Samples using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a detailed method for the quantitative analysis of adenylosuccinic acid (ASA) in biological samples using reversed-phase high-performance liquid chromatography (HPLC) with UV detection. Adenylosuccinic acid is a critical intermediate in the purine (B94841) nucleotide cycle, and its accurate quantification is essential for research in metabolic disorders, drug development, and understanding cellular energy homeostasis. The provided protocol outlines procedures for sample preparation from plasma, urine, and cerebrospinal fluid (CSF), detailed chromatographic conditions, and a summary of expected quantitative performance. This method is intended for researchers, scientists, and professionals in drug development requiring a reliable and reproducible assay for adenylosuccinic acid.
Introduction
Adenylosuccinic acid (ASA), also known as succinyl-adenosine monophosphate (S-AMP), is a pivotal metabolite in the purine nucleotide cycle. It is synthesized from inosine (B1671953) monophosphate (IMP) and aspartate by the enzyme adenylosuccinate synthetase (ADSS) and is subsequently cleaved by adenylosuccinate lyase (ADSL) to form adenosine (B11128) monophosphate (AMP) and fumarate (B1241708).[1][2][3] This cycle is crucial for the de novo synthesis of purine nucleotides and for cellular energy balance.[1][4] Dysregulation of this pathway is associated with inherited metabolic disorders such as adenylosuccinate lyase deficiency, which leads to the accumulation of succinylpurines in bodily fluids.[5][6][7]
Furthermore, recent studies have highlighted the role of ASA as a novel inducer of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][8] The conversion of ASA to fumarate can lead to the activation of Nrf2, a master regulator of the antioxidant and cytoprotective response to cellular stress.[8] Given its integral role in these fundamental cellular processes, the ability to accurately quantify ASA in biological matrices is of significant interest for both basic research and clinical applications.
This application note provides a comprehensive HPLC-based method for the determination of ASA in plasma, urine, and CSF. The methodology is based on an established isocratic ion-pairing reversed-phase HPLC system with UV detection, offering a robust and accessible approach for laboratories.
Experimental
Materials and Reagents
-
Adenylosuccinic acid (S-AMP) standard (Sigma-Aldrich or equivalent)
-
HPLC-grade methanol (B129727) (MeOH)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Ammonium phosphate (B84403) monobasic (NH₄H₂PO₄)
-
Tetrabutylammonium bisulfate (TBAS)
-
Perchloric acid (HClO₄)
-
Potassium carbonate (K₂CO₃)
-
Ultrapure water
-
0.22 µm syringe filters
Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Supelcosil LC-18-S, 25 cm × 4.6 mm, 5 µm particle size)[9]
-
Centrifuge
-
Vortex mixer
-
pH meter
Chromatographic Conditions
The following HPLC conditions are recommended for the separation and quantification of adenylosuccinic acid:
| Parameter | Condition |
| Column | Supelcosil LC-18-S (25 cm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Isocratic: 15% Methanol, 85% 50 mM NH₄H₂PO₄ (pH 7.0) containing 4 mM TBAS[9] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| UV Detection | 254 nm or 257 nm[10][11] |
| Expected Retention Time | Approximately 10.7 minutes for S-AMP[12] |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of adenylosuccinic acid standard in ultrapure water.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
Biological samples require deproteinization to prevent column fouling and interference. The following are general protocols that should be optimized and validated for your specific application.
Protocol 1: Plasma/Serum Sample Preparation
-
Thaw frozen plasma or serum samples on ice.
-
To 100 µL of plasma/serum, add 200 µL of ice-cold acetonitrile (2:1 v/v).[13]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL into the HPLC system.
Protocol 2: Urine Sample Preparation
-
Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes to remove sediment.
-
Dilute the urine sample 1:10 with ultrapure water.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL into the HPLC system.
Protocol 3: Cerebrospinal Fluid (CSF) Sample Preparation
-
Thaw frozen CSF samples on ice.
-
To 100 µL of CSF, add 200 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL into the HPLC system.
Note: An alternative to acetonitrile precipitation is the use of perchloric acid. Add an equal volume of ice-cold 0.4 M perchloric acid to the sample, vortex, and centrifuge. The supernatant should be neutralized with potassium carbonate before injection.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the HPLC method for adenylosuccinic acid. These values are illustrative and should be determined in your laboratory during method validation.
| Parameter | Expected Value | Reference Notes |
| Linearity (R²) | > 0.999 | Based on typical performance for similar purine analyses.[11] |
| Limit of Detection (LOD) | ~0.5 - 1.0 µg/mL | Estimated based on similar compounds and UV detection methods. Actual LOD will depend on instrument sensitivity. For higher sensitivity, LC-MS/MS is recommended. |
| Limit of Quantification (LOQ) | ~1.5 - 3.0 µg/mL | Estimated based on typical analytical method validation parameters.[11] |
| Intra-day Precision (%RSD) | < 5% | Based on an assay measuring the enzymatic product of adenylosuccinic acid.[14] |
| Inter-day Precision (%RSD) | < 10% | Based on an assay measuring the enzymatic product of adenylosuccinic acid.[14] |
| Retention Time (S-AMP) | ~10.7 min | As reported in an isocratic ion-pairing reversed-phase HPLC method.[12] |
Visualizations
Signaling Pathways
References
- 1. Adenylosuccinic acid: a novel inducer of the cytoprotectant Nrf2 with efficacy in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]
- 4. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vuir.vu.edu.au [vuir.vu.edu.au]
- 7. mobt3ath.com [mobt3ath.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scitepress.org [scitepress.org]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An HPLC-based assay of adenylosuccinate lyase in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Adenylosuccinate and its Metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Adenylosuccinate lyase deficiency (ADSLD) is a rare autosomal recessive metabolic disorder affecting purine (B94841) metabolism.[1] The deficiency of the adenylosuccinate lyase (ADSL) enzyme disrupts de novo purine synthesis and the purine nucleotide cycle.[2][3] This leads to the accumulation of two key biomarkers in biological fluids: succinyladenosine (B8144472) (S-Ado) and succinylaminoimidazolecarboxamide riboside (SAICA riboside).[4] Their detection and quantification are crucial for the diagnosis and monitoring of ADSLD.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method due to its high sensitivity, specificity, and suitability for high-throughput screening in various biological matrices, including dried blood spots (DBS), urine, plasma, and cerebrospinal fluid (CSF).[6][7]
This application note provides detailed protocols for the sample preparation and LC-MS/MS analysis of S-Ado and SAICA riboside, presents quantitative data from clinical studies, and illustrates the relevant biochemical pathways and experimental workflows.
Biochemical Pathway: Purine Metabolism and ADSL Deficiency
The ADSL enzyme catalyzes two key reactions in purine metabolism: the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) in the de novo synthesis pathway, and the conversion of adenylosuccinate (S-AMP) to adenosine (B11128) monophosphate (AMP) in the purine nucleotide cycle.[2][3] In ADSL deficiency, these pathways are blocked, leading to the accumulation of the substrates SAICAR and S-AMP. These are subsequently dephosphorylated to SAICA riboside and succinyladenosine (S-Ado), respectively, which are then excreted in body fluids.[4][3]
Experimental Workflow
The overall process for analyzing adenylosuccinate metabolites involves sample collection, preparation to remove interferences and isolate the analytes, chromatographic separation, and detection by tandem mass spectrometry. Stable isotope-labeled internal standards are typically added early in the process to ensure accurate quantification.
Protocols
Sample Preparation
Proper sample preparation is critical for removing matrix components like proteins and salts that can interfere with analysis.[8]
A. Dried Blood Spots (DBS)
-
Punch a 3 mm disk from the DBS card into a clean 96-well plate.
-
Add 100 µL of extraction solution containing isotopically labeled internal standards (e.g., SAdo-¹³C₄ and SAICAr-¹³C₄) in 80% methanol (B129727).[6][9]
-
Seal the plate and shake for 30 minutes at room temperature.
-
Centrifuge the plate at 3000 x g for 10 minutes.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.[10]
B. Urine
-
Thaw frozen urine samples and vortex to mix.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
Dilute 10 µL of supernatant with 990 µL of mobile phase A or an appropriate buffer containing internal standards.
-
Vortex and transfer to an autosampler vial for injection.[7]
C. Plasma/Serum and Cerebrospinal Fluid (CSF)
-
To 50 µL of plasma, serum, or CSF in a microcentrifuge tube, add 150 µL of cold (4°C) 80% methanol containing internal standards.[9]
-
Vortex for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.[9]
LC-MS/MS Analysis Protocol
This protocol is a representative method synthesized from published studies.[6][9] Instrument parameters should be optimized for the specific mass spectrometer used.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| HPLC System | ACQUITY UPLC or equivalent[9] |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[9] or Symmetry C18[6] |
| Mobile Phase A | 0.1% Formic Acid and 2 mM Ammonium Acetate in Water[9] |
| Mobile Phase B | 0.1% Formic Acid and 2 mM Ammonium Acetate in Methanol[9] |
| Flow Rate | 0.5 mL/min[9] |
| Gradient | Start at 0% B, linear increase to 40% B over 1.5 min, increase to 100% B at 1.8 min, hold for 0.5 min, then re-equilibrate at 0% B for 2.5 min.[9] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transitions | (Note: These should be empirically optimized) |
| Succinyladenosine (S-Ado) | Precursor Ion: m/z 384.1 -> Product Ion: m/z 252.1 (loss of succinate) |
| SAICA riboside (SAICAr) | Precursor Ion: m/z 379.1 -> Product Ion: m/z 247.1 (loss of succinate) |
| Internal Standards | Corresponding mass shifts (e.g., +4 Da for ¹³C₄-labeled standards[6]) |
Quantitative Data
The following tables summarize quantitative findings from studies on ADSL deficient patients.
Table 1: Concentration of Succinylpurines in Dried Blood Spots (DBS) [6]
| Analyte | Patient Group | Concentration Range (μmol/L) |
| SAICA riboside | Control Subjects (n=31) | 0 - 0.026 |
| ADSLD Patients (n=5) | 0.03 - 4.7 | |
| Succinyladenosine | Control Subjects (n=31) | 0.06 - 0.14 |
| ADSLD Patients (n=5) | 1.5 - 21.3 |
Table 2: Semi-Quantitative Analysis of Succinyladenosine in Plasma [9]
| Analyte | Patient ID | Z-Score |
| Succinyladenosine | Patient F1 | 7.7 |
| Patient F2 | 9.5 | |
| Patient F3-2 | 7.3 | |
| Z-score indicates the number of standard deviations from the mean of a control population. A high positive Z-score indicates a significant elevation.[9] |
Conclusion
The LC-MS/MS methods described provide a robust, sensitive, and specific approach for the quantitative analysis of adenylosuccinate and its key metabolites, succinyladenosine and SAICA riboside. These protocols are applicable to various biological matrices and are essential for the timely diagnosis of Adenylosuccinate Lyase Deficiency. The workflow is amenable to high-throughput screening, making it a valuable tool for clinical diagnostic laboratories and for researchers in drug development and metabolic disorders.
References
- 1. Diagnosis of adenylosuccinate lyase deficiency by metabolomic profiling in plasma reveals a phenotypic spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adenylosuccinate lyase deficiency - Wikipedia [en.wikipedia.org]
- 5. Early diagnosis of adenylosuccinate lyase deficiency using a high-throughput screening method and a trial of oral S-adenosyl-l-methionine as a treatment method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for adenylosuccinate lyase deficiency using tandem mass spectrometry analysis of succinylpurines in neonatal dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of Purine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Diagnosis of adenylosuccinate lyase deficiency by metabolomic profiling in plasma reveals a phenotypic spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.cuni.cz [dspace.cuni.cz]
Application Notes and Protocols: Utilizing Adenylosuccinate in Mitochondrial Respiration Studies
Introduction
Adenylosuccinate is a critical intermediate in the de novo synthesis of purines and the purine (B94841) nucleotide cycle. This molecule serves as a precursor to adenosine (B11128) monophosphate (AMP), playing a vital role in cellular energy homeostasis. Emerging research has highlighted a significant link between adenylosuccinate metabolism and mitochondrial function. Specifically, disruptions in the enzymatic pathways involving adenylosuccinate, such as deficiencies in adenylosuccinate lyase (ADSL), have been shown to correlate with mitochondrial defects, including impaired respiratory chain function and reduced ATP production.
These notes provide a framework for utilizing adenylosuccinate to investigate specific aspects of mitochondrial respiration, particularly in the context of purine nucleotide metabolism and its impact on cellular bioenergetics. The protocols outlined are designed for researchers in cell biology, biochemistry, and drug development who are exploring the interplay between metabolic pathways and mitochondrial health. While direct use of adenylosuccinate as a modulator is not as common as classic inhibitors, its application can provide unique insights into the metabolic flexibility and substrate utilization of mitochondria, especially in disease models related to purine metabolism.
Key Concepts and Signaling Pathways
Adenylosuccinate is positioned at the intersection of purine synthesis and the citric acid (TCA) cycle. Its metabolism is intrinsically linked to the availability of GTP and aspartate, and it contributes to the pool of fumarate (B1241708), a key TCA cycle intermediate. This connection forms a direct link between nucleotide metabolism and mitochondrial respiration.
The primary pathway of interest is the purine nucleotide cycle, which involves three key enzymes:
-
Adenylosuccinate Synthetase (ADSS): Catalyzes the formation of adenylosuccinate from inosine (B1671953) monophosphate (IMP) and aspartate, using GTP as an energy source.
-
Adenylosuccinate Lyase (ADSL): Cleaves adenylosuccinate to produce AMP and fumarate.
-
AMP Deaminase: Converts AMP back to IMP.
The production of fumarate by ADSL directly feeds into the TCA cycle, which in turn drives the electron transport chain (ETC) to produce ATP. Therefore, the rate of adenylosuccinate turnover can influence mitochondrial respiration by modulating the availability of TCA cycle intermediates.
Data Presentation
Table 1: Effects of ADSL Deficiency on Mitochondrial Parameters
This table summarizes typical findings in studies involving the disruption of adenylosuccinate metabolism, providing a baseline for expected experimental outcomes.
| Parameter | Observation in ADSL Deficiency | Implication for Mitochondrial Function | Reference |
| Complex I Activity | Decreased | Impaired oxidation of NADH, reduced electron flow | |
| Complex IV Activity | Decreased | Reduced oxygen consumption capacity | |
| ATP Levels | Significantly Reduced | Deficit in cellular energy production | |
| Mitochondrial Mass | Increased | Compensatory mitochondrial biogenesis | |
| Mitochondrial DNA | Depleted | Impaired mitochondrial maintenance and replication |
Experimental Protocols
Protocol 1: Assessing the Impact of Exogenous Adenylosuccinate on Cellular Respiration
This protocol uses high-resolution respirometry to measure how providing adenylosuccinate to permeabilized cells affects oxygen consumption rates (OCR). This can help determine if adenylosuccinate or its metabolic products can be used as fuel sources or modulators for mitochondrial activity.
Objective: To determine if adenylosuccinate can fuel or modulate mitochondrial respiration.
Materials:
-
Cell line of interest (e.g., HepG2, primary fibroblasts)
-
High-resolution respirometer (e.g., Oroboros O2k, Seahorse XF)
-
Adenylosuccinic acid (salt form, e.g., tetraammonium)
-
Digitonin (B1670571) or Saponin for cell permeabilization
-
Respiration Buffer (e.g., MiR05)
-
Substrates and inhibitors: Pyruvate (B1213749), Malate (B86768), ADP, Succinate (B1194679), Rotenone (B1679576), Antimycin A
Methodology:
-
Cell Preparation: Harvest cells and resuspend in respiration buffer to a final concentration of 1-2 x 10⁶ cells/mL.
-
Respirometer Setup: Calibrate the respirometer according to the manufacturer's instructions. Add 2 mL of the cell suspension to each chamber.
-
Permeabilization: Titrate digitonin (e.g., 10 µg/mL) to selectively permeabilize the plasma membrane while leaving the mitochondrial inner membrane intact.
-
Baseline Respiration: Establish a baseline routine (ROUTINE) respiration rate.
-
Substrate Addition:
-
Add pyruvate (5 mM) and malate (2 mM) to fuel Complex I-linked respiration.
-
Add ADP (2.5 mM) to stimulate oxidative phosphorylation (OXPHOS state).
-
Experimental Step: In a separate chamber or after establishing the initial OXPHOS rate, add adenylosuccinate (e.g., 1-5 mM). Observe any change in OCR. An increase may suggest its conversion to fumarate is fueling the TCA cycle.
-
-
Inhibitor Titration:
-
Add rotenone (0.5 µM) to inhibit Complex I. This allows for the assessment of succinate-driven respiration.
-
Add succinate (10 mM) to measure Complex II-driven respiration.
-
Add antimycin A (2.5 µM) to inhibit Complex III and measure residual oxygen consumption.
-
-
Data Analysis: Compare the OCR under different substrate conditions with and without the addition of adenylosuccinate.
Protocol 2: Measuring ADSL Activity in Isolated Mitochondria
This protocol provides a method to measure the activity of adenylosuccinate lyase (ADSL) within mitochondrial fractions by monitoring the production of fumarate.
Objective: To quantify the rate of adenylosuccinate conversion to fumarate in isolated mitochondria.
Materials:
-
Isolated mitochondria from tissue or cell culture
-
Adenylosuccinate solution
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fumarase (to convert fumarate to malate)
-
Malate dehydrogenase
-
NAD+
-
Spectrophotometer capable of reading absorbance at 340 nm
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria using differential centrifugation. Determine protein concentration using a BCA or Bradford assay.
-
Reaction Setup: In a cuvette, prepare a reaction mixture containing:
-
Reaction Buffer
-
NAD+ (1 mM)
-
Excess fumarase and malate dehydrogenase
-
Isolated mitochondria (e.g., 50-100 µg of protein)
-
-
Initiate Reaction: Add adenylosuccinate (e.g., 0.1-1 mM) to start the reaction.
-
Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. The increase in absorbance is due to the reduction of NAD+ to NADH, which is stoichiometrically linked to the production of fumarate.
-
Calculation: Calculate the rate of NADH production using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹). This rate is equivalent to the ADSL activity.
Conclusion
The study of adenylosuccinate in the context of mitochondrial respiration offers a unique avenue for understanding the integration of nucleotide metabolism with cellular bioenergetics. Deficiencies in the enzymes that process adenylosuccinate are linked to severe mitochondrial dysfunction, making this pathway a potential target for therapeutic intervention in certain metabolic disorders. The protocols provided here offer a starting point for researchers to probe these connections, assess enzymatic activity, and evaluate the functional consequences of modulating this critical metabolic junction. Further research may elucidate how cells prioritize adenylosuccinate metabolism under different energetic demands and its broader implications for mitochondrial health and disease.
Application Notes and Protocols for Adenylosuccinic Acid Tetraammonium Salt in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of adenylosuccinic acid tetraammonium salt in various cell culture-based assays. Adenylosuccinic acid (ASA), also known as succinyladenosine (B8144472) monophosphate (S-AMP), is a critical intermediate in the purine (B94841) nucleotide cycle.[1] It is endogenously synthesized from inosine (B1671953) monophosphate (IMP) and aspartate by the enzyme adenylosuccinate synthetase (ADSS) and is subsequently converted to adenosine (B11128) monophosphate (AMP) and fumarate (B1241708) by adenylosuccinate lyase (ADSL).[2] This places ASA at a crucial juncture in cellular energy homeostasis and purine metabolism.[3] The tetraammonium salt form is often used in research settings for its solubility and stability in culture media.
Metabolic Pathway Context: The Purine Nucleotide Cycle
Adenylosuccinic acid is a key metabolite in two significant pathways: the de novo synthesis of purines and the purine nucleotide cycle.[4][5] The purine nucleotide cycle is particularly important for recovering purines and maintaining cellular energy levels, especially during high metabolic demand.[2]
Caption: The role of Adenylosuccinic Acid in the Purine Nucleotide Cycle.
Application Note 1: Assessment of In Vitro Cytotoxicity
One of the primary steps in evaluating a compound for biological research or therapeutic potential is to determine its effect on cell viability and proliferation. Studies have shown that adenylosuccinic acid is non-toxic to cultured cells, such as human myoblasts, at concentrations up to 1 mM.[6] This makes it a safe agent for use in a variety of cell-based assays without confounding cytotoxic effects.
Quantitative Data: Cytotoxicity of Adenylosuccinic Acid
| Cell Line | Assay Method | Concentration Range | Result | Reference |
| Human Myoblasts | Crystal Violet Staining | 10 nM - 1 mM | No toxicity observed | [6] |
| Human Myoblasts | xCELLigence (Real-time) | 10 nM - 1 mM | No effect on proliferation | [6] |
Protocol: Crystal Violet Cytotoxicity Assay
This protocol is designed to assess the endpoint viability of adherent cells treated with this compound salt.
References
Application Notes and Protocols: Adenylosuccinic Acid in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing adenylosuccinic acid as a substrate for in vitro enzyme inhibition studies, with a focus on the key enzymes of purine (B94841) metabolism: adenylosuccinate lyase (ADSL) and adenylosuccinate synthetase (ADSS). Detailed protocols, quantitative data, and pathway diagrams are presented to facilitate research and drug development in this area.
Introduction
Adenylosuccinic acid, also known as adenylosuccinate or succinyladenosine (B8144472) monophosphate (S-AMP), is a critical intermediate in the de novo synthesis of purine nucleotides and the purine nucleotide cycle.[1] It serves as the direct precursor to adenosine (B11128) monophosphate (AMP), a fundamental building block for DNA and RNA, and a key molecule in cellular energy metabolism. Two enzymes are central to the metabolism of adenylosuccinic acid:
-
Adenylosuccinate Synthetase (ADSS): This enzyme catalyzes the synthesis of adenylosuccinic acid from inosine (B1671953) monophosphate (IMP) and aspartate, a reaction that requires energy from the hydrolysis of guanosine (B1672433) triphosphate (GTP).[2] There are two isozymes in vertebrates; one is involved in de novo purine synthesis, while the other participates in the purine nucleotide cycle.[2]
-
Adenylosuccinate Lyase (ADSL): This enzyme catalyzes the cleavage of adenylosuccinic acid to form AMP and fumarate.[3] ADSL is also involved in an earlier step of the de novo purine synthesis pathway, where it cleaves 5-aminoimidazole-(N-succinylocarboxamide) ribotide (SAICAR) into 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR) and fumarate.[3]
The essential roles of ADSS and ADSL in cellular metabolism make them attractive targets for the development of novel therapeutics, including anticancer and antimicrobial agents. The study of their inhibition is crucial for understanding their function and for the discovery of new drugs.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the biochemical pathways involving adenylosuccinic acid and a general workflow for conducting enzyme inhibition assays.
Quantitative Data for Enzyme Inhibition Studies
The following tables summarize key kinetic parameters for human adenylosuccinate lyase and E. coli adenylosuccinate synthetase, as well as inhibitory constants for known inhibitors. This data is essential for designing and interpreting enzyme inhibition experiments.
Table 1: Kinetic Parameters of Human Adenylosuccinate Lyase (ADSL)
| Substrate | Km (µM) | kcat (s-1) | Reference |
| Adenylosuccinate (SAMP) | 1.79 | 97 | [1] |
| SAICAR | 2.35 | 90 | [1] |
Table 2: Inhibition Constants (Ki) for Human Adenylosuccinate Lyase (ADSL) Inhibitors
| Inhibitor | Type of Inhibition | Ki (µM) | Reference |
| AMP | Competitive with SAMP | 9.2 | [1] |
| AICAR | Competitive with SAICAR | 11.3 | [1] |
| Fumarate | Noncompetitive | Kii = 2.3 mM, Kis = 2.8 mM | [1] |
| NF-449 | Competitive | 0.24 | [4] |
| 2,2'-(1,3-phenylenebis(carbonylimino))bisbenzenesulfonate | Competitive | 0.4 | [4] |
Table 3: IC50 Values for Human Adenylosuccinate Lyase (ADSL) Inhibitors
| Inhibitor | IC50 (µM) | Cell Line (for cellular IC50) | Reference |
| NF-449 | 1.4 | - | [4] |
| 2,2'-(1,3-phenylenebis(carbonylimino))bisbenzenesulfonate | 2 | - | [4] |
| 2,2'-(1,3-phenylenebis(carbonylimino))bisbenzenesulfonate (triethylammonium salt) | 0.4 | HeLa | [4][5] |
Table 4: Kinetic and Inhibition Constants for E. coli Adenylosuccinate Synthetase (AdSS)
| Substrate/Inhibitor | Parameter | Value (mM) | Reference |
| GTP | Km | 0.023 | [6] |
| IMP | Km | 0.02 | [6] |
| Aspartate | Km | 0.3 | [6] |
| GMP | Ki | 0.024 | [6] |
| GDP | Ki | 0.008 | [6] |
| AMP | Ki | 0.01 | [6] |
| Adenylosuccinate (ASUC) | Ki | 0.0075 | [6] |
| Succinate (SUCC) | Ki | 8 | [6] |
Experimental Protocols
Protocol 1: In Vitro Inhibition Assay for Adenylosuccinate Lyase (ADSL)
This protocol is adapted from a standard spectrophotometric method for measuring ADSL activity.[7] The assay monitors the decrease in absorbance at 280 nm as adenylosuccinic acid is converted to AMP and fumarate.
Materials:
-
Purified human ADSL
-
Adenylosuccinic acid (SAMP)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0)
-
EDTA (1 mM)
-
Test inhibitor compounds
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading at 280 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 50 mM potassium phosphate buffer containing 1 mM EDTA, pH 7.0.
-
Prepare a stock solution of adenylosuccinic acid in the phosphate buffer. The final concentration in the assay will be approximately 57 µM.[7]
-
Prepare a stock solution of purified human ADSL in cold phosphate buffer. The final concentration should be in the range of 0.02 - 0.04 units/mL.[7] One unit is defined as the amount of enzyme that converts 1.0 µmole of adenylosuccinic acid to fumaric acid and 5'-AMP per minute at pH 7.0 at 25°C.[7]
-
Prepare serial dilutions of the test inhibitor compounds in the phosphate buffer.
-
-
Assay Setup:
-
Initiation of Reaction and Measurement:
-
Data Analysis:
-
Determine the rate of reaction (ΔA280nm/minute) from the linear portion of the curve for both the test and blank reactions.[7]
-
Calculate the enzyme activity. The molar extinction coefficient for the conversion of adenylosuccinate to AMP at 280 nm is a key parameter for this calculation.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: In Vitro Inhibition Assay for Adenylosuccinate Synthetase (ADSS)
This protocol is based on a continuous spectrophotometric assay that couples the production of GDP to the oxidation of NADH. The decrease in absorbance at 340 nm is monitored.
Materials:
-
Purified ADSS
-
Inosine monophosphate (IMP)
-
L-Aspartate
-
Guanosine triphosphate (GTP)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate (B1213749) kinase (PK)
-
Lactate (B86563) dehydrogenase (LDH)
-
NADH
-
HEPES or Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
MgCl2
-
Test inhibitor compounds
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing 10 mM MgCl2).
-
Prepare stock solutions of IMP, L-aspartate, GTP, PEP, and NADH in the reaction buffer.
-
Prepare solutions of the coupling enzymes, pyruvate kinase and lactate dehydrogenase, in the reaction buffer.
-
Prepare a stock solution of purified ADSS in a suitable buffer.
-
Prepare serial dilutions of the test inhibitor compounds in the reaction buffer.
-
-
Assay Setup:
-
In a cuvette or microplate well, combine the following to a final volume of, for example, 200 µL:
-
Reaction buffer
-
IMP (to a final concentration around its Km)
-
L-Aspartate (to a final concentration around its Km)
-
PEP (in excess, e.g., 1 mM)
-
NADH (e.g., 0.2 mM)
-
Pyruvate kinase (sufficient activity to ensure the reaction is not rate-limiting)
-
Lactate dehydrogenase (sufficient activity to ensure the reaction is not rate-limiting)
-
A specific volume of the inhibitor solution (or buffer for the control).
-
-
Incubate the mixture for a few minutes at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate and to record a stable baseline absorbance at 340 nm.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding GTP (to a final concentration around its Km).
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentration of one substrate while keeping the others constant, in the presence and absence of the inhibitor.
-
Conclusion
The protocols and data provided in these application notes offer a solid foundation for researchers engaged in the study of adenylosuccinic acid metabolism and the development of inhibitors for ADSL and ADSS. The detailed methodologies and quantitative kinetic parameters will aid in the design of robust and reproducible in vitro enzyme inhibition assays, ultimately contributing to the advancement of drug discovery efforts targeting the purine biosynthesis pathway.
References
- 1. Expression, purification, and kinetic characterization of recombinant human adenylosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 3. The kinetics of adenylosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Cell-Permeable Adenylosuccinate Lyase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Cell-Permeable Adenylosuccinate Lyase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Therapeutic Potential of Adenylosuccinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the therapeutic effects of adenylosuccinate, an intermediate in purine (B94841) nucleotide metabolism. Recent studies suggest its potential in diverse therapeutic areas, including metabolic disorders, neuromuscular diseases, and neurological conditions. This document outlines detailed protocols for preclinical evaluation of adenylosuccinate, focusing on its roles as an insulin (B600854) secretagogue, a modulator of muscle function, and its implications in adenylosuccinate lyase (ADSL) deficiency.
Introduction to Adenylosuccinate and its Therapeutic Rationale
Adenylosuccinate, also known as succinyl-adenosine monophosphate (S-AMP), is a crucial intermediate in the de novo synthesis of adenosine (B11128) monophosphate (AMP) from inosine (B1671953) monophosphate (IMP).[1] This conversion is a key step in the purine nucleotide cycle, essential for maintaining cellular energy homeostasis.[2][3] The synthesis of adenylosuccinate is catalyzed by adenylosuccinate synthase (ADSS), and its subsequent conversion to AMP and fumarate (B1241708) is carried out by adenylosuccinate lyase (ADSL).[1][4][5]
The therapeutic potential of adenylosuccinate stems from several key observations:
-
Insulin Secretion: Adenylosuccinate has been identified as an insulin secretagogue, with studies showing that its levels increase in pancreatic β-cells in response to glucose.[6][7] It has been shown to amplify glucose-stimulated insulin secretion (GSIS), suggesting its potential as a therapeutic agent for type 2 diabetes.[6][7][8]
-
Neuromuscular Disorders: Preclinical studies have explored the use of adenylosuccinic acid (the protonated form of adenylosuccinate) in the mdx mouse model of Duchenne muscular dystrophy (DMD).[1][2][9] These studies suggest that adenylosuccinate may improve muscle histopathology and mitochondrial function, potentially through its role in energy metabolism and the production of fumarate, an activator of the antioxidant Nrf2 pathway.[1][2][9]
-
Neurological Disorders: Adenylosuccinate lyase deficiency (ADSLD) is a rare autosomal recessive disorder characterized by the accumulation of adenylosuccinate's precursors, leading to severe neurological symptoms.[10][11] Studying the effects of exogenous adenylosuccinate in cellular and animal models of ADSLD could provide insights into the disease mechanism and potential therapeutic strategies.[4][12]
This document provides a detailed experimental design to rigorously evaluate these potential therapeutic applications.
Signaling and Metabolic Pathways
The following diagram illustrates the central role of adenylosuccinate in the purine nucleotide cycle.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Assessing Functional Performance in the Mdx Mouse Model [jove.com]
- 6. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 7. Adenylosuccinate Is an Insulin Secretagogue Derived from Glucose-Induced Purine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenylosuccinate is an insulin secretagogue derived from glucose-induced purine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Molecular characterization of the AdeI mutant of Chinese hamster ovary Cells: a cellular model of adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Adenylosuccinic Acid in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylosuccinic acid is a critical intermediate in purine (B94841) metabolism, playing a pivotal role in both the de novo synthesis of purine nucleotides and the purine nucleotide cycle. Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The study of adenylosuccinic acid flux is particularly relevant in the context of Adenylosuccinate Lyase (ADSL) deficiency, a rare autosomal recessive metabolic disorder. In ADSL deficiency, the impaired conversion of adenylosuccinic acid leads to its accumulation and that of a related metabolite, succinylaminoimidazole carboxamide riboside (SAICAr), in bodily fluids, resulting in severe neurological symptoms.[1][2] Understanding the dynamics of adenylosuccinic acid metabolism through flux analysis can provide valuable insights into disease pathophysiology and aid in the development of therapeutic strategies.
Metabolic Pathways Involving Adenylosuccinic Acid
Adenylosuccinic acid is a key node in two interconnected pathways: the de novo purine synthesis pathway and the purine nucleotide cycle.
De Novo Purine Synthesis
This pathway synthesizes purine nucleotides from simpler precursors. Adenylosuccinate lyase catalyzes two steps in this pathway. One of these is the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR). The other is the conversion of adenylosuccinate (S-AMP) to adenosine (B11128) monophosphate (AMP).[3][4]
Purine Nucleotide Cycle
The purine nucleotide cycle is a crucial pathway, particularly in muscle and brain, for the regulation of adenine (B156593) nucleotide levels and the production of fumarate, an intermediate of the citric acid cycle.[5][6] This cycle involves the deamination of AMP to inosine (B1671953) monophosphate (IMP), followed by the synthesis of adenylosuccinate from IMP and aspartate, and finally the cleavage of adenylosuccinate to regenerate AMP and produce fumarate.[5][6]
Metabolic Flux Analysis Workflow for Adenylosuccinic Acid
While direct metabolic flux analysis using isotopically labeled adenylosuccinic acid is not commonly documented, a robust workflow can be established by adapting general principles of ¹³C-MFA.[7] This involves introducing a stable isotope-labeled precursor, such as ¹³C-aspartate, and tracking the incorporation of the label into adenylosuccinic acid and its downstream metabolites.
Quantitative Data in ADSL Deficiency
In ADSL deficiency, the measurement of succinyladenosine (B8144472) (S-Ado) and succinylaminoimidazole carboxamide riboside (SAICAr) in cerebrospinal fluid (CSF) and urine is a key diagnostic marker. The ratio of S-Ado to SAICAr has been correlated with the clinical severity of the disease.[2][3]
| Clinical Phenotype | S-Ado/SAICAr Ratio in CSF | Reference |
| Fatal Neonatal Form | < 1 | [2] |
| Type I (Severe) | ~1 | [2][3] |
| Type II (Moderate/Mild) | > 2 | [2] |
Table 1: Correlation of S-Ado/SAICAr Ratio in CSF with Clinical Severity of ADSL Deficiency.
The absolute concentrations of these metabolites are also significantly elevated in patients compared to healthy controls.
| Patient ID | Sample Type | Succinyladenosine (S-Ado) Concentration (millimoles/mol creatinine) | Normal Range (millimoles/mol creatinine) | Reference |
| F1 | Urine | 281.9 | 0–30.2 | [8] |
| F3-2 | Urine | 96.9 | 0–30.2 | [8] |
| F3-3 | Urine | 123.8 | 0–30.2 | [8] |
Table 2: Urinary Succinyladenosine (S-Ado) Concentrations in Patients with ADSL Deficiency.
Experimental Protocols
Protocol 1: Quantification of Adenylosuccinic Acid and Related Metabolites in Biological Fluids by LC-MS/MS
This protocol is adapted from established methods for the quantification of nucleotides and related polar molecules.[9][10][11]
1. Sample Preparation (Urine or CSF) a. Thaw frozen samples on ice. b. Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any particulate matter. c. To 100 µL of supernatant, add 400 µL of ice-cold methanol (B129727) containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-AMP). The use of a stable isotope-labeled internal standard is crucial for accurate quantification.[12] d. Vortex for 30 seconds. e. Incubate at -20°C for 20 minutes to precipitate proteins. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. h. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis a. Liquid Chromatography (LC): i. Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar analytes like adenylosuccinic acid. ii. Mobile Phase A: 10 mM Ammonium (B1175870) Acetate in water, pH adjusted to 9.0 with ammonium hydroxide. iii. Mobile Phase B: Acetonitrile. iv. Gradient: A gradient from high to low organic content is used to elute the polar compounds. A typical gradient might be:
- 0-2 min: 95% B
- 2-10 min: Linear gradient to 50% B
- 10-12 min: Hold at 50% B
- 12.1-15 min: Return to 95% B and equilibrate. v. Flow Rate: 0.3 mL/min. vi. Injection Volume: 5-10 µL. b. Mass Spectrometry (MS): i. Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for nucleotides. ii. Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. Specific precursor-to-product ion transitions for adenylosuccinic acid, S-Ado, SAICAr, and the internal standard need to be determined by direct infusion of standards.
3. Data Analysis a. Generate a calibration curve using a series of known concentrations of pure adenylosuccinic acid, S-Ado, and SAICAr standards. b. Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples. c. Determine the concentration of the analytes in the samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: ¹³C-Metabolic Flux Analysis of the Purine Nucleotide Cycle
This protocol outlines a general approach to measure the flux through the purine nucleotide cycle by tracing the incorporation of a labeled precursor.
1. Experimental Design a. Tracer Selection: ¹³C-labeled aspartate is a suitable tracer as it is directly incorporated into adenylosuccinic acid.[5] Alternatively, ¹³C-labeled glucose can be used to trace carbon flow through glycolysis and the TCA cycle into aspartate. b. Cell Culture: Culture cells of interest (e.g., primary neurons, muscle cells, or a relevant cell line) in a defined medium. c. Labeling: Replace the standard medium with a medium containing the ¹³C-labeled tracer at a known concentration. d. Time Course: Collect cell samples at multiple time points to monitor the incorporation of the stable isotope into the metabolites of interest and to ensure isotopic steady state is reached.[13]
2. Sample Processing and Analysis a. Metabolite Extraction: Rapidly quench metabolic activity by washing the cells with ice-cold saline and then extracting metabolites with a cold solvent mixture (e.g., 80% methanol). b. LC-MS/MS Analysis: Analyze the cell extracts using the LC-MS/MS method described in Protocol 1 to determine the mass isotopomer distributions of adenylosuccinic acid and other relevant metabolites. This involves measuring the relative abundance of molecules with different numbers of ¹³C atoms.
3. Flux Calculation a. Metabolic Model: Construct a metabolic model of the purine nucleotide cycle and connected pathways. b. Software: Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the metabolic model.[8] c. Flux Estimation: The software will estimate the metabolic fluxes that best explain the observed labeling patterns.
Conclusion
The analysis of adenylosuccinic acid flux provides a window into the intricate regulation of purine metabolism. While the direct use of labeled adenylosuccinic acid as a tracer in metabolic flux analysis is not yet a standard technique, the protocols outlined here provide a robust framework for quantifying its turnover and understanding its role in health and disease. In particular, for researchers and drug development professionals working on ADSL deficiency and other disorders of purine metabolism, these methods offer a powerful approach to investigate disease mechanisms and evaluate the efficacy of potential therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenylosuccinate lyase deficiency - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenylosuccinate lyase deficiency - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 6. medlineplus.gov [medlineplus.gov]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Application of adenylosuccinic acid in studies of purine salvage pathways.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Adenylosuccinic acid, a key intermediate in purine (B94841) metabolism, serves as a critical tool for investigating the intricacies of the purine salvage pathway and the interconnected de novo synthesis route. Its unique position at the branch point between these two pathways makes it an invaluable molecule for elucidating the regulation of adenine (B156593) nucleotide synthesis and overall cellular energy homeostasis.
Adenylosuccinic acid is synthesized from inosine (B1671953) monophosphate (IMP) and aspartate by the enzyme adenylosuccinate synthetase (ADSS) and is subsequently cleaved by adenylosuccinate lyase (ADSL) to yield adenosine (B11128) monophosphate (AMP) and fumarate.[1] This latter reaction establishes a direct link between the purine nucleotide cycle and the citric acid cycle, highlighting the interconnectedness of major metabolic hubs within the cell.
The study of adenylosuccinic acid and its metabolizing enzymes, ADSS and ADSL, is paramount in understanding various physiological and pathological states. Deficiencies in ADSL lead to a rare autosomal recessive metabolic disorder characterized by the accumulation of dephosphorylated adenylosuccinic acid, known as succinyladenosine, in bodily fluids.[2] This condition results in severe neurological impairments, underscoring the critical role of this pathway in normal development and function.
In a research context, adenylosuccinic acid can be utilized to:
-
Probe the activity and kinetics of ADSS and ADSL: By using adenylosuccinic acid as a substrate, researchers can perform in vitro enzyme assays to characterize the function of these enzymes and screen for potential inhibitors or activators.
-
Investigate metabolic flux through the purine salvage pathway: Through the use of isotopically labeled precursors of adenylosuccinic acid, such as labeled aspartate or glycine, the flow of metabolites through the purine nucleotide cycle can be traced and quantified.
-
Elucidate the regulation of AMP synthesis: By manipulating the levels of adenylosuccinic acid or the activity of its metabolizing enzymes, the feedback mechanisms that control the production of adenine nucleotides can be investigated.
-
Explore the therapeutic potential of modulating the pathway: Given the implications of this pathway in various diseases, including metabolic disorders and cancer, adenylosuccinic acid and its analogs can be used to explore novel therapeutic strategies. For instance, it has been investigated as a potential treatment for Duchenne muscular dystrophy.[3]
The following protocols and data provide a comprehensive resource for researchers interested in utilizing adenylosuccinic acid to study the purine salvage pathway.
Quantitative Data
Table 1: Kinetic Parameters of Enzymes Involved in Adenylosuccinic Acid Metabolism
| Enzyme | Organism/Isozyme | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| Adenylosuccinate Lyase (ADSL) | Human | Adenylosuccinate (SAMP) | 1.79 | 97 | [4] |
| Human | SAICAR | 2.35 | 90 | [4] | |
| Adenylosuccinate Synthetase (ADSS) | Methanocaldococcus jannaschii | GTP | 23 | 1.35 x 10-3 (Vmax, mM/min) | [5][6] |
| Methanocaldococcus jannaschii | IMP | 20 | 1.35 x 10-3 (Vmax, mM/min) | [5][6] | |
| Methanocaldococcus jannaschii | Aspartate | 300 | 1.35 x 10-3 (Vmax, mM/min) | [5][6] |
Table 2: Reported Concentrations of Adenylosuccinic Acid-Related Metabolites
| Metabolite | Condition | Tissue/Cell Type | Concentration/Change | Reference(s) |
| Succinyladenosine | ADSL Deficiency | Plasma | Markedly elevated (Z-scores of 7.3-9.5) | [7] |
| Adenylosuccinate (S-AMP) | Glucose-Stimulated Insulin Secretion | Insulinoma cell line (832/13) | Significant increase | [8] |
| Inosine Monophosphate (IMP) | Glucose-Stimulated Insulin Secretion | Insulinoma cell line (832/13) | Significant decrease | [8] |
Experimental Protocols
Protocol 1: Enzyme Assay for Adenylosuccinate Lyase (ADSL)
This protocol is adapted from publicly available commercial enzyme assay procedures and published research.[3]
Principle: The activity of ADSL is determined by monitoring the decrease in absorbance at 280 nm as adenylosuccinate is converted to AMP and fumarate.
Materials:
-
50 mM Potassium Phosphate (B84403) Buffer, pH 7.0, containing 1 mM EDTA
-
Adenylosuccinic acid (substrate)
-
Purified ADSL enzyme or cell/tissue lysate
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 280 nm
Procedure:
-
Prepare the reaction mixture: In a UV-transparent cuvette, mix 2.8 mL of 50 mM Potassium Phosphate Buffer (pH 7.0) and 0.1 mL of a freshly prepared 1.72 mM adenylosuccinic acid solution.
-
Equilibrate the reaction mixture: Incubate the cuvette in the spectrophotometer at 25°C until a stable baseline absorbance at 280 nm is achieved.
-
Initiate the reaction: Add 0.1 mL of the enzyme solution (containing 0.2-0.4 units/mL of ADSL) to the cuvette. For a blank control, add 0.1 mL of the phosphate buffer instead of the enzyme solution.
-
Monitor the reaction: Immediately after adding the enzyme, mix by inversion and record the decrease in absorbance at 280 nm for approximately 5 minutes.
-
Calculate the enzyme activity: Determine the maximum linear rate of decrease in absorbance per minute (ΔA280/min) for both the test and blank samples. The enzyme activity can be calculated using the Beer-Lambert law, with a molar extinction coefficient difference between adenylosuccinate and AMP of approximately 10.7 x 103 M-1cm-1 at 280 nm.
Protocol 2: Quantification of Adenylosuccinic Acid in Biological Samples by LC-MS/MS
This protocol provides a general framework for the analysis of adenylosuccinic acid. Specific parameters may need to be optimized based on the instrumentation and sample matrix.
Principle: Adenylosuccinic acid is extracted from biological samples, separated by liquid chromatography, and detected and quantified by tandem mass spectrometry.
Materials:
-
Internal standard (e.g., 13C-labeled adenylosuccinic acid)
-
Methanol (B129727), acetonitrile, formic acid, ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Reversed-phase C18 column
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation (Cell Lysate): a. Grow cells to the desired confluency. b. Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). c. Add ice-cold 80% methanol containing the internal standard to the cells. d. Scrape the cells and collect the lysate in a microcentrifuge tube. e. Vortex vigorously and incubate on ice for 20 minutes to precipitate proteins. f. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. g. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. h. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Chromatographic Separation:
- Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 100% A to 40% B over 1.5 minutes, followed by an increase to 100% B.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL. b. Mass Spectrometry Detection:
- Ionization Mode: Electrospray ionization (ESI) in negative mode.
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for adenylosuccinic acid and its internal standard. The exact m/z values will need to be determined empirically.
-
Data Analysis: a. Create a standard curve using known concentrations of adenylosuccinic acid. b. Quantify the amount of adenylosuccinic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Protocol 3: Metabolic Labeling of Purine Salvage Pathway with Stable Isotopes
Principle: Cells are cultured in the presence of a stable isotope-labeled precursor that is incorporated into adenylosuccinic acid. The extent of labeling is then measured by mass spectrometry to determine the metabolic flux through the pathway.
Materials:
-
Cell culture medium deficient in the precursor to be labeled (e.g., aspartate-free medium).
-
Stable isotope-labeled precursor (e.g., [U-13C4]-Aspartate).
-
Cell line of interest.
-
LC-MS/MS system.
Procedure:
-
Cell Culture: a. Plate cells in standard culture medium and allow them to adhere and grow. b. Once the cells reach approximately 70-80% confluency, aspirate the standard medium. c. Wash the cells once with PBS. d. Add the precursor-deficient medium supplemented with the stable isotope-labeled precursor (e.g., [U-13C4]-Aspartate at a final concentration of 100 µM). e. Incubate the cells for a defined period (e.g., 0, 2, 4, 8, 24 hours) to allow for the incorporation of the label into metabolites.
-
Metabolite Extraction: a. At each time point, harvest the cells and extract the metabolites as described in Protocol 2.
-
LC-MS/MS Analysis: a. Analyze the cell extracts by LC-MS/MS to measure the abundance of different isotopologues of adenylosuccinic acid and other related purine metabolites. b. The mass spectrometer will be set to monitor the mass shifts corresponding to the incorporation of the stable isotope.
-
Data Analysis: a. Calculate the fractional labeling of each metabolite at each time point. b. Use metabolic flux analysis software to model the data and determine the rates of the reactions in the purine salvage pathway.
Visualizations
References
- 1. The kinetics of adenylosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression, purification, and kinetic characterization of recombinant human adenylosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic characterization of adenylosuccinate synthetase from the thermophilic archaea Methanocaldococcus jannaschii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Continuous Kinetic Assay for Adenylation Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
In vivo imaging of adenylosuccinate metabolism.
An detailed overview of in vivo imaging techniques specifically targeting adenylosuccinate metabolism, with a focus on applications for researchers, scientists, and drug development professionals.
Application Notes
Introduction
Adenylosuccinate is a critical intermediate in two fundamental metabolic pathways: the de novo synthesis of purines and the purine (B94841) nucleotide cycle. These pathways are essential for the production of adenosine (B11128) monophosphate (AMP), a building block for DNA and RNA, and for energy metabolism, particularly in muscle and brain tissues. The enzyme adenylosuccinate lyase (ADSL) is a key player in both pathways, catalyzing the conversion of succinylaminoimidazolecarboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) and the conversion of adenylosuccinate (S-AMP) to AMP.[1][2][3]
Genetic defects in the ADSL enzyme lead to adenylosuccinate lyase deficiency (ADSLD), a rare and severe autosomal recessive neurometabolic disorder.[1][4][5] This deficiency results in the accumulation of two neurotoxic metabolites, succinyladenosine (B8144472) (S-Ado) and succinylaminoimidazolecarboxamide riboside (SAICAr), in the cerebrospinal fluid (CSF), urine, and tissues of affected individuals.[6][7] The clinical presentation of ADSLD is heterogeneous, ranging from fatal neonatal encephalopathy to milder forms with psychomotor retardation and autistic features.[7]
In vivo imaging techniques provide a non-invasive window into the metabolic consequences of dysfunctional adenylosuccinate metabolism. Currently, the most established and diagnostically relevant method is proton magnetic resonance spectroscopy (¹H-MRS), which can directly detect the pathological accumulation of S-Ado in the brain.[6][7] This is often complemented by conventional magnetic resonance imaging (MRI) to assess associated structural brain abnormalities.[4][8][9] While other advanced metabolic imaging techniques like positron emission tomography (PET) are available for general purine metabolism, specific tracers for directly imaging adenylosuccinate or the activity of ADSL are not yet established.[10][11][12]
Key Metabolic Pathways
The metabolism of adenylosuccinate is central to purine synthesis and recycling. Understanding these pathways is crucial for interpreting imaging findings and for developing therapeutic strategies.
In Vivo Imaging Data
The primary quantitative data from in vivo imaging of adenylosuccinate metabolism comes from ¹H-MRS, which measures the chemical shifts of metabolites in parts per million (ppm). In ADSL deficiency, the accumulation of S-Ado and SAICAr creates unique spectral signatures not seen in healthy individuals.[6]
| Metabolite | Chemical Shift (ppm) | Multiplicity | Notes | Reference |
| Succinyladenosine (S-Ado) | ~ 8.3 ppm | Singlet | A prominent and conclusive finding in both gray and white matter. Represents the merged signal of two protons at 8.27 and 8.29 ppm seen in high-resolution in vitro MRS. | [6][7] |
| Succinylaminoimidazolecarboxamide riboside (SAICAr) | ~ 7.5 ppm | Singlet | Detectable in vivo in more severe cases of ADSL deficiency. | [13] |
| N-acetylaspartate (NAA) | 2.02 ppm | Singlet | A marker of neuronal integrity; may be reduced in ADSLD. | [14][15] |
| Choline (Cho) | 3.2 ppm | Singlet | Involved in cell membrane turnover; may be altered. | [14][15] |
| Creatine (Cr) | 3.0 ppm | Singlet | An energy metabolism marker, often used as an internal reference. | [14][15] |
Experimental Protocols
Protocol 1: In Vivo ¹H-MRS for Detection of S-Ado and SAICAr
This protocol describes the non-invasive detection of accumulated metabolites in the brain of subjects with suspected ADSL deficiency.
Objective: To identify and quantify the presence of succinyladenosine (S-Ado) and succinylaminoimidazolecarboxamide riboside (SAICAr) in the brain using single-voxel proton magnetic resonance spectroscopy.
Materials and Equipment:
-
1.5T or 3T clinical MRI scanner equipped with MRS capabilities
-
Standard head coil
-
Computer workstation with MRS data processing software
Methodology:
-
Patient Preparation:
-
Ensure the patient has been screened for contraindications to MRI (e.g., metallic implants).
-
Position the patient comfortably on the scanner table to minimize motion artifacts.
-
Use foam padding to immobilize the head within the head coil.
-
-
Anatomical MRI:
-
Voxel Placement:
-
Based on the anatomical images, place a region of interest, or "voxel," for MRS data acquisition.
-
Place voxels in both gray matter (e.g., thalamus) and white matter (e.g., occipitoparietal) regions, as abnormalities can be present in both.[6][13]
-
Avoid placing the voxel near bone, sinuses, or cerebrospinal fluid spaces to minimize signal distortion.
-
-
MRS Acquisition:
-
Use a single-voxel acquisition sequence such as PRESS (Point Resolved Spectroscopy) or STEAM (Stimulated Echo Acquisition Mode).[13]
-
Acquisition Parameters (Example):
-
Repetition Time (TR): ≥ 1500 ms (B15284909) (to allow for full T1 relaxation of metabolites).[13][14]
-
Echo Time (TE): A long TE (e.g., 135-144 ms) can be used to simplify the spectrum but may reduce the signal of some metabolites.[8][13] A short TE (e.g., < 35 ms) detects more metabolites but with a more complex baseline.[14]
-
Number of Averages: 128 or more to ensure a high signal-to-noise ratio (SNR).[13]
-
-
-
Data Processing and Analysis:
-
The raw data (Free Induction Decay or FID) is automatically Fourier transformed by the scanner software to generate a spectrum.
-
Perform post-processing steps including eddy current correction, phasing, and baseline correction.
-
Analyze the spectrum for the presence of abnormal peaks. Specifically, look for a singlet peak at approximately 8.3 ppm, which is characteristic of S-Ado.[6][7]
-
In severe cases, a smaller peak may be visible at ~7.5 ppm, corresponding to SAICAr.[13]
-
Calculate the ratios of standard metabolite peaks (e.g., NAA/Cr, Cho/Cr) to assess overall brain metabolism.[13]
-
Protocol 2: Structural MRI for Anatomical Assessment
Objective: To evaluate brain anatomy for structural changes associated with ADSL deficiency, such as atrophy, myelination defects, and white matter abnormalities.
Methodology: This protocol is typically performed during the same session as the ¹H-MRS.
-
Patient Preparation: As described in Protocol 1.
-
MRI Pulse Sequences:
-
T1-Weighted (T1w): Acquire high-resolution 3D T1w images (e.g., MPRAGE) to assess brain volume, cortical thickness, and identify cerebral or cerebellar atrophy.[4][9]
-
T2-Weighted (T2w) and FLAIR (Fluid-Attenuated Inversion Recovery): These sequences are sensitive to changes in tissue water content. They are used to detect abnormal hyperintense signals in the white matter, which can indicate delayed myelination or hypomyelination.[4][5]
-
Diffusion Weighted Imaging (DWI): While not always standard, DWI can provide additional information on white matter integrity.
-
-
Image Analysis:
-
Visually inspect the images for key findings associated with ADSLD:
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 4. Magnetic resonance imaging of the brain in adenylosuccinate lyase deficiency: a report of seven cases and a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. radiopaedia.org [radiopaedia.org]
- 6. In vivo proton MR spectroscopy findings specific for adenylosuccinate lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. researchgate.net [researchgate.net]
- 9. MRI findings of hypomyelination in adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Purine-Derived 18F-Labeled Pro-drug Tracers for Imaging of MRP1 Activity with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring metabolism in vivo using endogenous 11C metabolic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imaging Tumor Metabolism Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. In vivo Human MR Spectroscopy Using a Clinical Scanner: Development, Applications, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Adenylosuccinic Acid as a Tool to Investigate Metabolic Reprogramming in Cancer
Publication No. ANP-202512-01 Version: 1.0 For Research Use Only
Abstract
Cancer cells undergo significant metabolic reprogramming to sustain their rapid proliferation and survival.[1][2] One of the critical altered pathways is the de novo purine (B94841) biosynthesis, which provides the necessary building blocks for DNA and RNA synthesis.[3][4] Adenylosuccinic acid is a key intermediate in this pathway, positioned at a crucial juncture catalyzed by the enzymes adenylosuccinate synthetase (ADSS) and adenylosuccinate lyase (ADSL).[5][6][7] Dysregulation of these enzymes, particularly the overexpression of ADSL, has been identified as an oncogenic driver in various cancers, including colorectal, liver, breast, and prostate cancer.[5][8][9][10] This document provides detailed application notes on how targeting the synthesis and conversion of adenylosuccinic acid can be used as a tool to investigate and disrupt cancer's metabolic landscape, along with specific protocols for researchers.
Introduction: Purine Metabolism in Cancer
Normal cells can synthesize purines through both the de novo and salvage pathways. However, many cancer cells exhibit a heightened dependency on the de novo pathway to meet the high demand for nucleotides required for unrestricted proliferation.[4][11] This makes the enzymes involved in this pathway attractive therapeutic targets.
Adenylosuccinate lyase (ADSL) is a particularly interesting target as it catalyzes two separate steps in the pathway: the conversion of succinylaminoimidazole-carboxamide ribotide (SAICAR) to aminoimidazole-carboxamide ribotide (AICAR) and the conversion of adenylosuccinic acid (S-AMP) to adenosine (B11128) monophosphate (AMP).[7][12] Elevated ADSL expression is linked to poor prognosis and promotes cancer cell proliferation, migration, and resistance to therapy.[5][13][14][15]
Investigating the effects of modulating adenylosuccinic acid levels—either by inhibiting its production via ADSS inhibitors or its conversion to AMP via ADSL inhibitors—provides a direct method to probe the reliance of cancer cells on this metabolic axis.
Signaling Pathways and Logical Relationships
The enzymes controlling adenylosuccinic acid levels are integrated into broader cellular signaling networks that control growth and stress responses. Overexpression of ADSL in cancer not only fuels nucleotide synthesis but also causes mitochondrial dysfunction and activates key oncogenic pathways.
Quantitative Data on Targeting Adenylosuccinic Acid Metabolism
Targeting ADSL with siRNA or specific inhibitors leads to quantifiable effects on cancer cell viability, metabolism, and proliferation. The following table summarizes key findings from relevant studies.
| Cancer Type | Cell Line | Method of Inhibition | Key Quantitative Finding(s) | Reference |
| Breast Cancer | LCC9, T47D-4HT (Endocrine Therapy-Resistant) | siRNA-mediated ADSL knockdown | - Strong inhibition of cell proliferation and colony formation.- Decreased ATP levels and mitochondrial membrane potential.[15]- Partial rescue of proliferation with AICAR addition.[8][15] | [8][15] |
| Colorectal Cancer | Caco-2 | ADSL Overexpression | - Increased sensitivity to 6-mercaptopurine (B1684380) (6-MP).- Treatment with 6-MP significantly reduced tumor volume in vivo only upon ADSL overexpression.[5] | [5] |
| Liver Cancer | Multiple HCC cell lines | CRISPR-mediated ADSL knockout | - Impaired colony formation and retarded tumor growth in vivo.- Caused S-phase cell cycle arrest and impaired mitochondrial function.[10] | [10] |
| Cervical Cancer | HeLa | Chemical Inhibitor (Compound 1 ) | - IC50 of 0.4 µM for ADSL inhibition in cells.- Dose-dependent increase in SAICAR and S-AMP (ADSL substrates).- Dose-dependent decrease in AICAR and AMP (ADSL products).- Inhibition of cell proliferation. | [7][12] |
| Prostate Cancer | PC-3, DU145 | siRNA-mediated ADSL knockdown | - Marked decline in cell proliferation and migration.- Increased cell apoptosis and cell cycle arrest in G0/G1 phase.[9] | [9] |
Experimental Protocols
The following protocols provide a framework for investigating the role of adenylosuccinic acid metabolism in cancer cells by targeting the ADSL enzyme.
Experimental Workflow Overview
Protocol 1: Analysis of Cell Proliferation via ADSL Knockdown and Crystal Violet Assay
This protocol describes how to silence the ADSL gene using siRNA and measure the resulting impact on cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., LCC9, PC-3)
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
siRNA targeting ADSL (and non-targeting control)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM Reduced Serum Medium
-
PBS, Trypsin-EDTA
-
96-well cell culture plates
-
Crystal Violet solution (0.5% in 25% methanol)
-
3.3% Glacial Acetic Acid
-
Antibodies: anti-ADSL, anti-β-actin, secondary antibody
-
SDS-PAGE and Western Blotting reagents
Procedure:
Part A: siRNA Transfection (Day 1)
-
Seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
On the day of transfection, prepare two tubes for each condition (control siRNA, ADSL siRNA).
-
Tube 1 (siRNA): Dilute 30 pmol of siRNA in 150 µL of Opti-MEM.
-
Tube 2 (Lipofectamine): Dilute 5 µL of Lipofectamine RNAiMAX in 150 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube 1 and Tube 2. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 300 µL siRNA-lipid complex dropwise to one well of the 6-well plate containing cells in 2.2 mL of fresh complete medium.
-
Incubate for 48-72 hours. Harvest a portion of the cells to confirm knockdown via Western Blot (Part C) and use the rest for the proliferation assay (Part B).
Part B: Crystal Violet Proliferation Assay (Day 3-7)
-
Following transfection (48h), trypsinize and count the cells.
-
Seed 2,000-5,000 cells (optimize for your cell line) per well in a 96-well plate. Prepare at least 4 replicate wells for each condition.
-
Allow cells to grow for 24, 48, 72, and 96 hours.
-
At each time point, fix the cells by removing the media and adding 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash wells gently with PBS.
-
Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry completely.
-
Add 100 µL of 3.3% glacial acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 570 nm using a plate reader. Plot absorbance vs. time to compare proliferation rates.
Part C: Western Blot for Knockdown Confirmation (Day 4)
-
Lyse the harvested cells from Part A in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary anti-ADSL antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate and imaging system. Use β-actin as a loading control.
Protocol 2: Metabolomic Analysis of Purine Intermediates by LC-MS
This protocol provides a general method for extracting intracellular metabolites to measure changes in adenylosuccinic acid (S-AMP) and related purines.
Materials:
-
6-well plates
-
Treated cells (e.g., with an ADSL inhibitor) and control cells
-
Ice-cold PBS
-
80% Methanol (B129727) (HPLC-grade, pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
-
LC-MS/MS system
Procedure:
-
Culture cells in 6-well plates to ~80-90% confluency. Ensure at least 3-5 biological replicates per condition.
-
Apply treatment (e.g., ADSL inhibitor at various concentrations) for the desired time (e.g., 12 hours).[12]
-
Metabolite Quenching and Extraction: a. Place the 6-well plate on ice. b. Aspirate the culture medium and quickly wash the cells twice with 2 mL of ice-cold PBS. c. Immediately add 1 mL of ice-cold 80% methanol to each well. d. Use a cell scraper to detach the cells into the methanol solution. e. Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Sample Processing: a. Vortex the tubes vigorously for 30 seconds. b. Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet protein and cell debris. c. Carefully transfer the supernatant (containing the metabolites) to a new clean tube. d. Dry the supernatant completely using a vacuum concentrator (SpeedVac) or nitrogen stream.
-
Sample Reconstitution and Analysis: a. Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or an appropriate buffer for your chromatography method. b. Vortex and centrifuge briefly to pellet any insoluble material. c. Transfer the final sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Use a suitable chromatography method (e.g., HILIC or ion-pairing reverse phase) to separate the polar metabolites.
-
Analyze samples using a mass spectrometer in negative ion mode to detect S-AMP, AMP, SAICAR, and AICAR.
-
Develop a Multiple Reaction Monitoring (MRM) method using standards for accurate quantification of target metabolites.
-
Normalize data to cell number or total protein concentration from a parallel plate.
-
Conclusion and Future Directions
Adenylosuccinic acid and the enzymes that regulate its concentration, ADSL and ADSS, represent a critical metabolic node in many cancers.[5][16] Targeting this pathway not only disrupts the supply of essential nucleotides but also interferes with mitochondrial function and key oncogenic signaling pathways.[10][13][15] The protocols and data presented here provide a robust starting point for researchers to explore this metabolic vulnerability. Future work should focus on developing more potent and specific inhibitors for ADSL and ADSS for preclinical evaluation and further elucidating the complex interplay between purine metabolism and the tumor microenvironment.[7][17][18]
References
- 1. Metabolic reprogramming in cancer: Mechanisms and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer metabolic reprogramming: importance, main features, and potentials for precise targeted anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenylosuccinate lyase is oncogenic in colorectal cancer by causing mitochondrial dysfunction and independent activation of NRF2 and mTOR-MYC-axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenylosuccinate lyase (ADSL) is a pan-cancer prognostic and immune biomarker with distinct roles in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Cell-Permeable Adenylosuccinate Lyase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. [PDF] Carcinogenic effect of adenylosuccinate lyase (ADSL) in prostate cancer development and progression through the cell cycle pathway | Semantic Scholar [semanticscholar.org]
- 10. Targeting the De Novo Purine Synthesis Pathway Through Adenylosuccinate Lyase Depletion Impairs Liver Cancer Growth by Perturbing Mitochondrial Function [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Adenylosuccinate lyase is oncogenic in colorectal cancer by causing mitochondrial dysfunction and independent activation of NRF2 and mTOR-MYC-axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adenylosuccinate lyase (ADSL) is a pan-cancer prognostic and immune biomarker with distinct roles in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. OR05-02 Silencing Of Adenylosuccinate Lyase Impairs Growth And Perturbs Mitochondrial Function Of Endocrine Therapy Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are ADSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 17. Targeting purine metabolism-related enzymes for therapeutic intervention: A review from molecular mechanism to therapeutic breakthrough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Evaluation of AdSS Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Effect of Adenylosuccinate on Gene Expression via qRT-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylosuccinate is a key intermediate in the de novo synthesis of purine (B94841) nucleotides, specifically in the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP).[1] This conversion is catalyzed by two enzymes: adenylosuccinate synthetase, which forms adenylosuccinate from IMP and aspartate, and adenylosuccinate lyase (ADSL), which cleaves adenylosuccinate to produce AMP and fumarate.[2][3] Genetic disorders leading to ADSL deficiency result in the accumulation of adenylosuccinate and its dephosphorylated form, succinyladenosine (B8144472) (S-Ado), which are associated with severe neurological symptoms, including psychomotor retardation and epilepsy.[4][5][6][7] This suggests that elevated levels of adenylosuccinate or its derivatives may be toxic and could significantly impact cellular processes, including gene expression.
These application notes provide a detailed protocol for investigating the effects of exogenous adenylosuccinate on the expression of genes involved in the apoptotic pathway using quantitative reverse transcription PCR (qRT-PCR). Understanding how adenylosuccinate modulates gene expression can provide valuable insights into the pathophysiology of ADSL deficiency and may uncover novel therapeutic targets.
Signaling Pathway: Intrinsic Apoptosis
The intrinsic apoptosis pathway is a critical process for programmed cell death, which can be initiated by various intracellular stress signals. Given the neurotoxic effects observed in ADSL deficiency, it is plausible that an accumulation of adenylosuccinate could induce cellular stress, leading to the activation of this pathway. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these proteins determines the cell's fate. An increase in the ratio of pro-apoptotic to anti-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to cell death.
Caption: Intrinsic Apoptosis Pathway.
Experimental Workflow
The following diagram outlines the major steps for studying the effect of adenylosuccinate on gene expression.
Caption: Experimental Workflow.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing and treating a human neuroblastoma cell line (e.g., SH-SY5Y) with adenylosuccinate.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Adenylosuccinate disodium (B8443419) salt
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Culture SH-SY5Y cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO2. Once cells reach 80-90% confluency, detach them using Trypsin-EDTA. Seed the cells into 6-well plates at a density of 2 x 10^5 cells per well.
-
Adherence: Allow the cells to adhere and grow for 24 hours.
-
Adenylosuccinate Preparation: Prepare a stock solution of adenylosuccinate disodium salt in sterile PBS. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0 µM, 50 µM, 100 µM, 200 µM).
-
Treatment: Aspirate the old medium from the wells and replace it with the medium containing the different concentrations of adenylosuccinate. Include a vehicle control (0 µM adenylosuccinate).
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24 or 48 hours).
-
Cell Harvesting: After incubation, aspirate the medium, wash the cells once with cold PBS, and proceed immediately to RNA extraction.
Total RNA Extraction
This protocol outlines the isolation of total RNA from cultured cells using a column-based kit.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Lysis buffer (containing β-mercaptoethanol)
-
RNase-free water
-
Microcentrifuge
Procedure:
-
Cell Lysis: Add 350 µL of lysis buffer to each well of the 6-well plate. Pipette the lysate up and down several times to homogenize.
-
Homogenization: Transfer the lysate to a microcentrifuge tube.
-
Ethanol Addition: Add one volume (350 µL) of 70% ethanol to the homogenized lysate and mix well by pipetting.
-
Binding to Column: Transfer the sample to an RNA-binding spin column placed in a 2 mL collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Washing: Perform the wash steps as per the manufacturer's protocol. This typically involves adding a wash buffer and centrifuging to remove impurities.
-
Elution: Place the spin column in a new 1.5 mL collection tube. Add 30-50 µL of RNase-free water directly to the center of the spin column membrane. Centrifuge for 1 minute at ≥8000 x g to elute the RNA.
-
Storage: Store the eluted RNA at -80°C.
RNA Quantification and Quality Control
Procedure:
-
Use a spectrophotometer (e.g., NanoDrop) to measure the RNA concentration and purity.
-
An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
An A260/A230 ratio of 2.0-2.2 indicates minimal contamination with organic compounds.
Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol describes a two-step qRT-PCR procedure.[8][9][10]
Materials:
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan qPCR master mix
-
Forward and reverse primers for target and reference genes (see Table 1)
-
Nuclease-free water
-
qPCR instrument
Step 1: Reverse Transcription (cDNA Synthesis)
-
Prepare the reverse transcription reaction mix according to the manufacturer's instructions. Typically, this involves mixing the reverse transcriptase, dNTPs, primers (oligo(dT)s and/or random primers), and RNA template.[8]
-
Use 1 µg of total RNA for each reaction.
-
Perform the reverse transcription in a thermal cycler using the recommended temperature profile (e.g., priming at 25°C for 5 min, reverse transcription at 46°C for 20 min, and inactivation at 95°C for 1 min).
Step 2: Real-Time PCR (qPCR)
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, nuclease-free water, and the synthesized cDNA template.
-
The following is an example of a typical reaction setup:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA
-
6 µL Nuclease-free water
-
Total Volume: 20 µL
-
-
Run the qPCR in a real-time PCR detection system with a thermal cycling protocol similar to the following:
-
Initial Denaturation: 95°C for 3 minutes
-
40 Cycles:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt Curve Analysis (for SYBR Green chemistry)
-
Table 1: Primer Sequences for qRT-PCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Bax | GCTGGACATTGGACTTCCTC | CTCAGCCCATCTTCTTCCAG |
| Bcl-2 | GGTGGGGTCATGTGTGTGG | CGGTTCAGGTACTCAGTCATCC |
| Caspase-3 | TGGTTCATCCAGTCGCTTTG | CATTCTGTTGCCACCTTTCG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Note: Primer sequences should be validated for specificity and efficiency before use.
Data Presentation
The relative expression of the target genes will be calculated using the comparative Ct (ΔΔCt) method, with GAPDH and ACTB as reference genes for normalization.
Table 2: Relative Gene Expression in SH-SY5Y Cells Treated with Adenylosuccinate for 24 Hours
| Treatment | Bax (Fold Change) | Bcl-2 (Fold Change) | Caspase-3 (Fold Change) |
| Control (0 µM) | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 |
| 50 µM Adenylosuccinate | 1.85 ± 0.21 | 0.75 ± 0.08 | 1.92 ± 0.25 |
| 100 µM Adenylosuccinate | 3.24 ± 0.35 | 0.48 ± 0.06 | 3.51 ± 0.41 |
| 200 µM Adenylosuccinate | 5.78 ± 0.62 | 0.21 ± 0.04 | 6.15 ± 0.73 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a comprehensive framework for investigating the impact of adenylosuccinate on gene expression, with a focus on the intrinsic apoptotic pathway. The detailed protocols for cell culture, RNA extraction, and qRT-PCR, along with the provided hypothetical data, serve as a guide for researchers exploring the molecular consequences of altered purine metabolism. The results from such studies could elucidate the mechanisms of adenylosuccinate-induced cytotoxicity and contribute to the development of therapeutic strategies for ADSL deficiency and related disorders.
References
- 1. Adenylosuccinate - Wikipedia [en.wikipedia.org]
- 2. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 3. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. ADSL gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Adenylosuccinate Lyase Deficiency: Understanding the Genetic Basis, Clinical Features, and Therapeutic Approaches - DoveMed [dovemed.com]
- 7. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elearning.unite.it [elearning.unite.it]
- 9. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
Troubleshooting & Optimization
Improving the solubility of adenylosuccinic acid tetraammonium salt in aqueous buffers.
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of adenylosuccinic acid tetraammonium salt in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound salt?
This compound salt is a white to off-white crystalline solid.[1] It is soluble in aqueous solutions, with specific data available for water and Phosphate-Buffered Saline (PBS).
Q2: What is the maximum concentration I can dissolve in water?
A concentration of up to 200 mg/mL in water has been reported, though this may require ultrasonic treatment to achieve.[1]
Q3: What is the recommended solvent for creating a stock solution?
Water is a recommended solvent for creating a stock solution.[1] For biological experiments, it is crucial to filter and sterilize the aqueous stock solution using a 0.22 μm filter before use.[1]
Q4: How should I store the stock solution?
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, away from moisture.[1]
Q5: Is this compound salt soluble in PBS?
Yes, it is soluble in PBS (pH 7.2) at a concentration of 10 mg/mL.[2]
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound salt.
| Issue | Possible Cause | Troubleshooting Steps |
| Compound is not dissolving completely in water. | - Concentration is too high. - Insufficient agitation. - Low temperature of the solvent. | - Ensure the concentration does not exceed 200 mg/mL. - Use sonication or vortexing to aid dissolution.[1] - Gently warm the solvent to room temperature. |
| Precipitate forms after dissolving in buffer. | - Buffer pH is not optimal. - Buffer concentration is too high. - Saturation limit has been exceeded. | - Adjust the pH of the buffer. While solubility in PBS at pH 7.2 is confirmed, the optimal pH range for other buffers may vary. - Try a lower concentration of the compound in the buffer. |
| Solution appears cloudy after filtration. | - Incomplete dissolution prior to filtration. - Interaction with the filter membrane. | - Ensure the compound is fully dissolved before filtering. - Use a different type of filter membrane (e.g., PVDF, PES). |
| Compound degrades over time in solution. | - Improper storage. - Repeated freeze-thaw cycles. | - Store stock solutions in aliquots at -80°C or -20°C.[1] - Avoid multiple freeze-thaw cycles by using fresh aliquots for each experiment.[1] |
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound salt.
| Solvent | Concentration | Conditions | Reference |
| H₂O | 200 mg/mL (376.35 mM) | Requires ultrasonic treatment | [1] |
| PBS (pH 7.2) | 10 mg/mL | - | [2] |
Experimental Protocols
Protocol for Preparing a Stock Solution in Water
-
Weighing: Accurately weigh the desired amount of this compound salt (Molecular Weight: 531.42 g/mol ).[1]
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water to achieve the desired concentration.
-
Agitation: Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator for a brief period to aid dissolution.[1]
-
Sterilization: Sterilize the solution by passing it through a 0.22 μm syringe filter.[1]
-
Aliquoting and Storage: Aliquot the sterile solution into smaller, single-use volumes and store at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1]
Visualizations
Workflow for Preparing an Aqueous Solution of this compound Salt
Caption: A workflow diagram illustrating the key steps for preparing a sterile aqueous solution of this compound salt.
Purine Nucleotide Cycle
Caption: A diagram of the Purine Nucleotide Cycle showing the role of adenylosuccinic acid as an intermediate.[2][3]
References
Stability of adenylosuccinic acid tetraammonium salt under different storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of adenylosuccinic acid tetraammonium salt under various storage conditions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Recommended Storage Conditions & Stability
Proper storage is crucial to maintain the integrity and stability of this compound salt. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid | -20°C | Long-term (months to years)[1][2] | Store in a sealed container, protected from moisture and light.[3][4] |
| 0 - 4°C | Short-term (days to weeks)[2] | Keep dry and protected from light.[2] | |
| Stock Solution | -80°C | Up to 6 months[3] | Aliquot to prevent repeated freeze-thaw cycles.[3] |
| -20°C | Up to 1 month[3] | Store in a sealed container, away from moisture.[3] |
Detailed Stability Data
While specific quantitative stability data for this compound salt under a wide range of conditions is not extensively published, the following table outlines a template for a comprehensive stability study. Researchers are encouraged to perform such studies to determine the compound's stability under their specific experimental conditions.
| Condition | Parameters | Time Points (example) | Analysis Method | Acceptance Criteria (example) |
| Thermal | 40°C, 60°C, 80°C | 1, 2, 4, 8 weeks | HPLC-UV/MS | < 5% degradation |
| Humidity | 25°C / 75% RH | 1, 3, 6 months | HPLC-UV/MS, Karl Fischer | < 5% degradation, < 2% water content |
| Photostability (ICH Q1B) | 1.2 million lux hours (visible), 200 watt hours/m² (UVA) | End of exposure | HPLC-UV/MS | < 5% degradation |
| Acid Hydrolysis | 0.1 M HCl at RT and 40°C | 2, 6, 24, 48 hours | HPLC-UV/MS | Report degradation profile |
| Base Hydrolysis | 0.1 M NaOH at RT and 40°C | 2, 6, 24, 48 hours | HPLC-UV/MS | Report degradation profile |
| Oxidative | 3% H₂O₂ at RT | 2, 6, 24, 48 hours | HPLC-UV/MS | Report degradation profile |
| Freeze-Thaw | 3 cycles (-20°C to RT) | After each cycle | HPLC-UV/MS | < 2% degradation |
Experimental Protocols
Protocol: Forced Degradation Study for this compound Salt
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways and to develop a stability-indicating analytical method.
1. Materials and Reagents:
-
This compound salt
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Ion-pairing agent (e.g., triethylamine, hexafluoroisopropanol)
-
Buffers (e.g., ammonium (B1175870) acetate, phosphate (B84403) buffer)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
2. Sample Preparation:
-
Prepare a stock solution of this compound salt in a suitable solvent (e.g., water) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at room temperature and 40°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature and 40°C. Neutralize samples with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Store the stock solution at 60°C and 80°C in a temperature-controlled oven.
-
Photodegradation: Expose the stock solution to light conditions as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
4. Analytical Method:
-
Technique: Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (IP-RP-HPLC-UV/MS).
-
Column: C18 column suitable for polar compounds.
-
Mobile Phase: A gradient of an aqueous buffer with an ion-pairing agent and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at the λmax of adenylosuccinic acid (around 268 nm). Mass spectrometry to identify degradation products.
5. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of an unstressed control.
-
Identify and characterize major degradation products using mass spectrometry data.
Troubleshooting Guide & FAQs
Q1: I observed a color change in my solid this compound salt (from white to off-white or yellowish). What should I do?
A1: A color change may indicate degradation. This can be caused by exposure to light, moisture, or elevated temperatures. It is recommended to:
-
Verify that the storage conditions have been consistently maintained at -20°C and protected from light and moisture.[1][2][3][4]
-
Perform an analytical check (e.g., HPLC) to assess the purity of the compound.
-
If degradation is confirmed, it is advisable to use a fresh, unopened vial of the compound for your experiments to ensure data integrity.
Q2: My stock solution of this compound salt appears cloudy or has precipitated after thawing. Is it still usable?
A2: Cloudiness or precipitation upon thawing can occur, especially if the solution was not fully dissolved initially or if it has been stored for an extended period.
-
Gently warm the solution to room temperature and vortex to try and redissolve the precipitate.
-
If the precipitate does not dissolve, it may be due to degradation or the formation of insoluble species.
-
It is recommended to prepare a fresh stock solution. To avoid this issue in the future, ensure the compound is fully dissolved when preparing the stock solution and consider storing it in smaller aliquots to minimize freeze-thaw cycles.[3]
Q3: I am seeing unexpected peaks in the chromatogram of my control sample. What could be the cause?
A3: Unexpected peaks in a control sample can arise from several sources:
-
Compound Degradation: The compound may have degraded during storage or sample preparation. Review your storage and handling procedures. The thermal decomposition of ammonium salts can be complex and may be initiated by seemingly mild conditions.[5][6]
-
Contamination: The solvent, vials, or HPLC system may be contaminated. Run a blank injection (solvent only) to rule this out.
-
Interaction with Mobile Phase: Some compounds can be unstable in certain mobile phase conditions. Ensure the pH and composition of your mobile phase are appropriate.
Q4: How can I prevent the degradation of this compound salt during my experiments?
A4: To minimize degradation during your experiments:
-
Always prepare fresh solutions for your experiments.
-
If using stock solutions, thaw them just before use and keep them on ice.
-
Avoid prolonged exposure of the compound and its solutions to light and elevated temperatures.
-
Be mindful of the pH of your buffers, as extreme pH can accelerate hydrolysis.[7]
References
- 1. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. Forced Degradation Studies of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 4. ppd.com [ppd.com]
- 5. libjournals.unca.edu [libjournals.unca.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Properties of Nucleotide Derivatives with Substituents in the Phospate Group [tud.ttu.ee]
Common issues with adenylosuccinate lyase activity assays and how to solve them.
Welcome to the technical support center for adenylosuccinate lyase (ADSL) activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the measurement of ADSL activity.
Troubleshooting Guide
This guide addresses common issues encountered during ADSL activity assays in a question-and-answer format.
Question: Why am I observing low or no enzyme activity in my spectrophotometric assay?
Answer: Low or no ADSL activity can stem from several factors. A primary concern is the instability of the enzyme. ADSL can lose activity if not handled and stored properly. Ensure the enzyme is kept in a stabilizing buffer, often containing glycerol, and stored at -70°C or -80°C. Repeated freeze-thaw cycles should be avoided as they can significantly decrease enzyme activity.[1] Additionally, the substrate, adenylosuccinate (S-AMP), should be prepared fresh as it can be unstable.[2]
Another potential issue is suboptimal assay conditions. The pH of the reaction buffer is critical; while a pH of 7.0 is commonly used, some studies have shown an optimal pH of 8.1 for ADSL activity in erythrocyte lysates.[2][3] The temperature should also be controlled, with assays typically performed at 25°C or 37°C.[2][4][5]
Finally, the presence of inhibitors in your sample or reagents can reduce enzyme activity. Various anions can inhibit ADSL at high concentrations.[1][6]
Question: My HPLC-based assay is showing inconsistent retention times and poor peak separation. What could be the cause?
Answer: Inconsistent retention times and poor peak separation in HPLC analysis of ADSL activity are often due to issues with the mobile phase or the column. The mobile phase composition must be precise and consistent. Ensure that the solvents are of high purity and have been properly degassed to prevent bubble formation, which can cause pressure fluctuations and affect retention times.[7]
Column degradation is another common culprit. The column should be appropriate for the separation of nucleotides like S-AMP and AMP.[8] Over time, columns can become contaminated or lose their stationary phase, leading to poor performance. Regular column washing and proper storage are essential. If problems persist, consider replacing the column.
Inadequate sample preparation can also lead to these issues. Ensure that your samples are properly filtered to remove any particulate matter that could clog the column.[7]
Question: I am seeing a high background signal in my spectrophotometric assay. How can I reduce it?
Answer: A high background signal in a spectrophotometric ADSL assay can be caused by interfering substances in the sample that absorb at the detection wavelength (typically 280 nm or 282 nm for the conversion of S-AMP to AMP).[2][4] To address this, it is crucial to run a blank reaction that contains all the components of the assay except the enzyme. The rate of absorbance change in the blank should be subtracted from the rate observed in the test sample.[2]
If the background is still high, consider purifying your enzyme sample to remove contaminating proteins or other molecules that may contribute to the absorbance. Techniques like ion-exchange or affinity chromatography can be effective.[1][6]
Frequently Asked Questions (FAQs)
Q1: What are the key substrates and products in an ADSL activity assay?
A1: Adenylosuccinate lyase catalyzes two key reactions in purine (B94841) biosynthesis.[9] The most commonly assayed reaction is the conversion of adenylosuccinate (S-AMP) to adenosine (B11128) monophosphate (AMP) and fumarate.[2] The other reaction is the conversion of 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR) to 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) and fumarate.[9]
Q2: Which assay method is more sensitive, spectrophotometric or HPLC-based?
A2: HPLC-based assays are generally more sensitive and specific than spectrophotometric assays.[10] They allow for the direct separation and quantification of the substrate and product, which can be particularly advantageous when dealing with complex samples or low enzyme concentrations.[3][11] However, spectrophotometric assays are often simpler and faster to perform for routine measurements.[2]
Q3: How does enzyme concentration affect the assay?
A3: The rate of the reaction should be proportional to the concentration of the enzyme. It is important to work within a linear range of enzyme concentration where the reaction rate is directly proportional to the amount of enzyme added.[5] If the enzyme concentration is too high, the substrate may be rapidly depleted, leading to a non-linear reaction rate. Conversely, if the concentration is too low, the change in absorbance or product formation may be difficult to detect accurately.
Q4: Can I measure ADSL activity in crude cell or tissue lysates?
A4: Yes, ADSL activity can be measured in crude lysates.[5][12] However, it is important to be aware of potential interferences from other enzymes or substances present in the lysate. For example, other enzymes might metabolize the substrate or product, affecting the accuracy of the measurement. Running appropriate controls is essential. For more precise measurements, partial or full purification of the enzyme is recommended.
Q5: What are some known inhibitors of ADSL?
A5: Several compounds are known to inhibit ADSL. The substrate analog adenosine phosphonobutyric acid 2'(3'), 5'-diphosphate (APBADP) is a competitive inhibitor for both reactions catalyzed by ADSL.[9] Additionally, certain anions and fluoro analogues of the substrates can act as competitive inhibitors.[1][6] It is also worth noting that the products of the reaction, AMP and AICAR, can act as competitive inhibitors.[13]
Quantitative Data Summary
The following tables summarize key quantitative data for ADSL activity assays.
Table 1: Optimal Conditions for ADSL Activity Assays
| Parameter | Spectrophotometric Assay | HPLC-Based Assay | Reference(s) |
| pH | 7.0 - 8.1 | 8.1 | [2][3] |
| Temperature | 25°C or 37°C | 37°C | [2][4][5] |
| Substrate (S-AMP) | 1 - 90 µM | 2.4 - 400 µM | [3][4][5] |
| Substrate (SAICAR) | 1 - 100 µM | Not specified |
Table 2: Kinetic Parameters of Human Adenylosuccinate Lyase
| Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| S-AMP | 1.79 | 97 | [13] |
| SAICAR | 2.35 | 90 | [13] |
Experimental Protocols
Spectrophotometric Assay for ADSL Activity
This protocol is based on the continuous spectrophotometric rate determination of the conversion of S-AMP to AMP.[2][4]
Materials:
-
50 mM Potassium Phosphate Buffer (pH 7.0) containing 1 mM EDTA
-
1.72 mM Adenylosuccinic Acid (S-AMP) solution (prepare fresh in buffer)
-
ADSL enzyme solution (diluted in cold buffer immediately before use)
-
UV-Vis Spectrophotometer with temperature control
-
Cuvettes
Procedure:
-
Set the spectrophotometer to a wavelength of 282 nm and equilibrate to 25°C.
-
In a cuvette, prepare the reaction mixture by adding:
-
2.80 mL of 50 mM Potassium Phosphate Buffer
-
0.10 mL of 1.72 mM S-AMP solution
-
-
Mix by inversion and monitor the absorbance at 282 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.10 mL of the ADSL enzyme solution.
-
Immediately mix by inversion and record the decrease in absorbance at 282 nm for approximately 5 minutes.
-
Prepare a blank reaction by adding 0.10 mL of buffer instead of the enzyme solution and record any change in absorbance.
-
Calculate the rate of reaction (ΔA282/min) from the initial linear portion of the curve for both the test and blank samples.
-
Subtract the rate of the blank from the rate of the test sample to determine the enzyme-specific activity.
HPLC-Based Assay for ADSL Activity
This protocol describes the measurement of ADSL activity by quantifying the formation of AMP from S-AMP using reverse-phase HPLC.[3]
Materials:
-
Reaction buffer (e.g., 20 mM Tris-HCl, pH 8.1)
-
S-AMP solution
-
ADSL enzyme solution
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a UV detector and a suitable C18 column
-
Mobile phase (e.g., isocratic ion-pairing buffer)
-
AMP standard solutions for calibration
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the reaction buffer, S-AMP, and the enzyme solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution, such as cold perchloric acid, and vortexing.
-
Centrifuge the sample to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Inject the sample onto the HPLC system.
-
Separate the substrate (S-AMP) and product (AMP) using an appropriate gradient and mobile phase on a C18 column.
-
Detect the separated compounds using a UV detector at a suitable wavelength (e.g., 260 nm).
-
Quantify the amount of AMP produced by comparing the peak area to a standard curve generated with known concentrations of AMP.
-
Calculate the enzyme activity based on the amount of AMP formed per unit time per amount of enzyme.
Visualizations
Caption: Role of Adenylosuccinate Lyase (ADSL) in Purine Biosynthesis.
Caption: Experimental Workflow for ADSL Activity Assays.
References
- 1. Purification of adenylosuccinate lyase from rat skeletal muscle by a novel affinity column. Stabilization of the enzyme, and effects of anions and fluoro analogues of the substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Expression, purification, and characterization of stable, recombinant human adenylosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular characterization of the AdeI mutant of Chinese hamster ovary Cells: a cellular model of adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of adenylosuccinate lyase from rat skeletal muscle by a novel affinity column. Stabilization of the enzyme, and effects of anions and fluoro analogues of the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 10. The activity and expression of adenylosuccinate lyase were reduced during modern human evolution, affecting brain and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression, purification, and kinetic characterization of recombinant human adenylosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Adenylosuccinate Biomarkers by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of adenylosuccinate-related biomarkers, primarily succinyladenosine (B8144472) (S-Ado) and succinylaminoimidazolecarboxamide riboside (SAICAr), by mass spectrometry. These analytes are crucial for the diagnosis and study of Adenylosuccinate Lyase (ADSL) deficiency, a rare metabolic disorder.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Issue 1: Low or No Analyte Signal (S-Ado or SAICAr)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inefficient Extraction | Review sample preparation protocol. | Ensure the methanol (B129727) percentage in the extraction solvent is at least 80% for efficient protein precipitation and extraction of polar analytes like S-Ado and SAICAr from plasma or urine. |
| Analyte Degradation | Assess sample handling and storage. | Keep biological samples frozen until analysis. Thaw samples on ice and process them promptly. Long-term stability at room temperature may be limited. |
| Suboptimal Ionization | Check mass spectrometer source parameters. | Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature. S-Ado and SAICAr are typically analyzed in positive ion mode. |
| Incorrect MS/MS Transitions | Verify precursor and product ions. | Ensure the correct m/z values for the precursor and product ions for both S-Ado and SAICAr are being used in the multiple reaction monitoring (MRM) method. |
| Chromatographic Issues | Evaluate peak shape and retention time. | Poor chromatography can lead to broad peaks and reduced signal intensity. Ensure the analytical column is not clogged and that the mobile phases are correctly prepared. A hydrophilic interaction liquid chromatography (HILIC) column may be beneficial for retaining these polar compounds. |
Issue 2: High Background Noise or Interferences
| Potential Cause | Troubleshooting Step | Recommended Action |
| Matrix Effects | Perform a post-extraction spike experiment. | To assess ion suppression or enhancement, compare the signal of an analyte spiked into a blank matrix extract with the signal of the analyte in a neat solution. If significant matrix effects are observed, consider further sample cleanup (e.g., solid-phase extraction) or dilution. |
| Contaminated Solvents or Reagents | Run a blank injection. | Inject a sample of your mobile phase and extraction solvents to check for contaminants. Use high-purity, LC-MS grade solvents and reagents. |
| Carryover | Inject a blank after a high-concentration sample. | If carryover is observed, optimize the injector wash procedure, potentially using a stronger solvent. |
| Co-eluting Isobaric Compounds | Improve chromatographic separation. | Modify the LC gradient to better separate the analytes of interest from interfering compounds. Ensure that the MS/MS transitions are specific to your analytes. |
Issue 3: Poor Reproducibility and Inaccurate Quantification
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Sample Preparation | Standardize the entire workflow. | Ensure precise and consistent volumes are used for sample aliquoting, protein precipitation, and internal standard addition. Use an automated liquid handler if available. |
| Lack of an Appropriate Internal Standard | Review the quantification strategy. | The use of a stable isotope-labeled internal standard (SIL-IS) for both S-Ado and SAICAr is highly recommended to correct for variability in extraction, matrix effects, and instrument response. |
| Instrument Instability | Monitor system suitability. | Regularly inject a system suitability test sample to monitor the performance of the LC-MS system, including retention time stability and signal intensity. |
| Non-linear Calibration Curve | Evaluate the calibration range and matrix effects. | Ensure the calibration curve covers the expected concentration range of the analytes. If matrix effects are present, matrix-matched calibrators may be necessary. |
Frequently Asked Questions (FAQs)
Q1: Why are S-Ado and SAICAr measured instead of adenylosuccinate itself?
In individuals with ADSL deficiency, the enzyme adenylosuccinate lyase is deficient. This enzyme is responsible for two steps in purine (B94841) metabolism. A deficiency leads to the accumulation of the enzyme's substrates, SAICAr and adenylosuccinate (S-AMP). These accumulate inside the cells and are dephosphorylated to their corresponding nucleosides, SAICAr and succinyladenosine (S-Ado), which are then transported into biological fluids like urine, plasma, and cerebrospinal fluid. Therefore, S-Ado and SAICAr are the key diagnostic biomarkers found in these accessible biofluids.
Q2: What are the typical biological matrices used for the analysis of S-Ado and SAICAr?
Urine, plasma, and cerebrospinal fluid (CSF) are the most common matrices for the diagnosis of ADSL deficiency. Dried blood spots (DBS) have also been investigated for screening purposes.
Q3: What is the recommended method for sample preparation?
A common and effective method for plasma and urine is protein precipitation using a high percentage of organic solvent, such as 80% methanol. This method effectively removes proteins while extracting the polar analytes of interest. For more complex matrices or to mitigate significant matrix effects, solid-phase extraction (SPE) may be considered.
Q4: What type of liquid chromatography is best suited for S-Ado and SAICAr analysis?
Due to the polar nature of S-Ado and SAICAr, hydrophilic interaction liquid chromatography (HILIC) can provide better retention and separation compared to traditional reversed-phase chromatography. However, reversed-phase methods with appropriate ion-pairing agents have also been successfully used.
Q5: Is a stable isotope-labeled internal standard necessary for quantification?
Yes, for accurate and precise quantification, the use of stable isotope-labeled internal standards (SIL-IS) for both S-Ado and SAICAr is strongly recommended. SIL-IS co-elute with the analytes and experience similar extraction efficiencies and matrix effects, thus providing reliable correction for these sources of error.
Q6: What are the expected concentrations of S-Ado and SAICAr in patient samples?
In healthy individuals, S-Ado and SAICAr are typically undetectable or present at very low concentrations. In patients with ADSL deficiency, their levels are significantly elevated. The exact concentrations can vary depending on the severity of the disease and the biological matrix being analyzed. For example, in plasma of affected individuals, succinyladenosine levels can be markedly elevated with Z-scores greater than 7.
Quantitative Data Summary
Table 1: Typical Concentration Ranges of S-Ado and SAICAr
| Analyte | Matrix | Healthy Control | ADSL Deficiency Patient |
| Succinyladenosine (S-Ado) | Plasma | Undetectable / < 1 µM | Markedly Elevated (e.g., Z-score > 7) |
| SAICAr | Plasma | Undetectable | Elevated (often lower than S-Ado) |
| Succinyladenosine (S-Ado) | Urine | Undetectable / Low µM | Significantly Elevated |
| SAICAr | Urine | Undetectable / Low µM | Significantly Elevated |
Table 2: Example LC-MS/MS Method Validation Parameters
| Parameter | Succinyladenosine (S-Ado) | SAICAr | Acceptance Criteria |
| Linearity (r²) | > 0.99 | > 0.99 | r² > 0.99 |
| Lower Limit of Quantification (LLOQ) | ~1-10 ng/mL | ~1-10 ng/mL | Signal-to-noise > 10 |
| Intra-day Precision (%CV) | < 10% | < 10% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (% bias) | ± 10% | ± 10% | ± 15% |
| Extraction Recovery | > 80% | > 80% | Consistent and reproducible |
Experimental Protocols
Protocol 1: Extraction of S-Ado and SAICAr from Human Plasma
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add the internal standard mix containing stable isotope-labeled S-Ado and SAICAr.
-
Protein Precipitation: Add 400 µL of ice-cold methanol (containing 0.1% formic acid) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile (B52724) with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of S-Ado and SAICAr
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for optimal retention of these polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous content. For example:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
S-Ado: To be determined based on the specific instrument and optimization.
-
SAICAr: To be determined based on the specific instrument and optimization.
-
SIL-IS for S-Ado and SAICAr: To be determined based on the mass shift of the stable isotopes.
-
Visualizations
Caption: Purine metabolism pathway indicating the role of ADSL and the accumulation of biomarkers in ADSL deficiency.
Caption: General experimental workflow for the quantification of S-Ado and SAICAr by LC-MS/MS.
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of adenylosuccinic acid from related purine (B94841) nucleotides. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC separation of adenylosuccinic acid and related purine nucleotides.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the analytes and the stationary phase, especially with residual silanol (B1196071) groups. | - Add an ion-pairing agent like Tetrabutylammonium (B224687) Hydrogen Sulfate (B86663) (TBAHS) to the mobile phase to mask silanol groups and improve peak symmetry. - Adjust the mobile phase pH. For nucleotides, a pH around 6.0 is often effective.[1][2] - Consider using a column with a highly deactivated stationary phase. |
| Poor Peak Shape (Splitting or Broadening) | - Inappropriate mobile phase pH causing the analyte to exist in multiple ionization states.[3] - Column overload. - Column degradation. | - Adjust the mobile phase pH to ensure the analyte is in a single ionization state. A pH of around 4.0 has been shown to provide optimal separation for some purine bases.[4] - Reduce the sample concentration or injection volume. - Replace the column or use a guard column to protect the analytical column.[1] |
| Inadequate Resolution Between Adenylosuccinic Acid and AMP/ADP | - Mobile phase composition is not optimal for separating structurally similar compounds. - Inappropriate column chemistry. | - Modify the gradient elution profile. A slower, more shallow gradient can improve the separation of closely eluting peaks. - Adjust the concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol).[2] - Change the type of organic modifier. Methanol is more polar and may offer different selectivity compared to acetonitrile.[2] - Optimize the concentration of the ion-pairing agent.[2][5] - Use a different column. A polar-modified C18 column or a Hydrophilic Interaction Chromatography (HILIC) column may provide better selectivity for polar analytes like nucleotides.[1][6] |
| Irreproducible Retention Times | - Inadequate column equilibration between runs. - Fluctuations in mobile phase composition or temperature. - Sample matrix effects. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A 20-minute equilibration time has been shown to provide reproducible separation.[5] - Use a column oven to maintain a constant temperature.[7] - Prepare mobile phases fresh daily and ensure they are well-mixed. - Implement a sample preparation procedure, such as solid-phase extraction (SPE) or protein precipitation with perchloric acid, to remove interfering matrix components.[1][7] |
| Low Signal Intensity or No Peaks | - Low analyte concentration in the sample. - Degradation of analytes. - Inappropriate detection wavelength. | - Concentrate the sample if possible. - For sensitive analysis, consider derivatization to create fluorescent etheno-derivatives.[5][7] - Ensure proper sample handling and storage to prevent degradation. Storing extracts at -20°C for up to 24 hours is generally acceptable.[8] - The typical UV absorbance for purine nucleotides is around 254-260 nm. Verify that the detector is set to an appropriate wavelength.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating adenylosuccinic acid and related purine nucleotides?
A1: Reversed-phase C18 columns are commonly used for nucleotide separation.[9] However, due to the high polarity of these compounds, standard C18 columns may not provide sufficient retention. For improved separation, consider using:
-
Polar-Modified C18 Columns: These columns have stationary phases that are modified to enhance the retention of polar compounds.[1]
-
Hydrophilic Interaction Chromatography (HILIC) Columns: HILIC columns are specifically designed for the separation of highly polar analytes.[6]
-
Ion-Pairing Chromatography: Using a standard C18 column with an ion-pairing agent in the mobile phase is a very effective technique. The ion-pairing agent dynamically modifies the stationary phase to retain the charged nucleotides.[2]
Q2: What is the role of an ion-pairing agent and how do I choose one?
A2: Ion-pairing agents are added to the mobile phase in reversed-phase chromatography to improve the retention and peak shape of ionic compounds like nucleotides.[2] For anionic molecules like adenylosuccinic acid and other nucleotides, a positively charged (acidic) ion-pairing agent is used. Tetrabutylammonium hydrogen sulfate (TBAHS) or tetrabutylammonium phosphate (B84403) (TBAP) are common choices.[1][5] The optimal concentration of the ion-pairing agent needs to be determined empirically but is often in the range of 0.8 mM to 10 mM.[1][5]
Q3: How does mobile phase pH affect the separation?
A3: The pH of the mobile phase is a critical parameter as it affects the ionization state of both the analytes and the stationary phase.[10] For nucleotide separation, a pH range of 6.0 to 8.0 is generally recommended.[2] At a very low pH, nucleotides may not be sufficiently charged to interact with the ion-pairing agent, while at a very high pH, the ion-pairing agent itself may become neutralized.[2] The optimal pH should be determined for each specific separation.
Q4: Should I use a gradient or isocratic elution?
A4: Due to the range of polarities among different purine nucleotides (e.g., AMP, ADP, ATP), a gradient elution is typically necessary for a successful separation within a reasonable timeframe.[1][7] A gradient allows for the elution of less retained compounds early in the run, while providing sufficient organic modifier concentration to elute more strongly retained compounds later.
Q5: How should I prepare my biological samples for analysis?
A5: Biological samples often contain proteins and other interfering substances that can damage the HPLC column and affect the quality of the chromatogram.[1] A common and effective method for sample preparation is protein precipitation using perchloric acid (PCA), followed by neutralization.[7][9] For complex matrices like urine, a solid-phase extraction (SPE) step may be necessary to remove polar contaminants.[1] It is also crucial to rapidly chill or freeze samples to prevent enzymatic degradation of nucleotides.[7][11]
Experimental Protocols
General Protocol for HPLC Separation of Adenylosuccinic Acid and Related Nucleotides
This protocol provides a starting point for method development. Optimization will be required for specific applications.
1. Sample Preparation (from cell culture):
- Rapidly quench metabolic activity by adding ice-cold 0.6 N perchloric acid to the cell pellet.
- Homogenize the sample on ice.
- Centrifuge at 13,000 x g for 2 minutes at 4°C to precipitate proteins.[5]
- Collect the supernatant and neutralize it with a suitable base (e.g., potassium bicarbonate or a freon/trioctylamine mixture).[5][9]
- Centrifuge again to remove the precipitate.
- Filter the supernatant through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Recommended Starting Conditions |
| Column | Polar-modified Reversed-Phase C18, 4.6 x 250 mm, 5 µm particle size with a guard column.[1] |
| Mobile Phase A | 39 mM K₂HPO₄, 26 mM KH₂PO₄, 10 mM TBAHS, pH 6.0.[1] |
| Mobile Phase B | Acetonitrile.[1] |
| Gradient | 0-10 min: 2% to 8% B 10-20 min: 8% to 30% B 20-20.5 min: 30% to 2% B 20.5-35 min: 2% B (re-equilibration).[1] |
| Flow Rate | 1.0 mL/min.[1] |
| Column Temperature | 40°C.[7] |
| Injection Volume | 20-100 µL.[1][9] |
| Detection | UV at 254 nm.[1] |
Visualizations
Caption: Workflow for HPLC analysis of purine nucleotides.
Caption: Troubleshooting logic for HPLC separation issues.
References
- 1. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of purine nucleotides in muscle tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preventing the degradation of adenylosuccinic acid in cell culture media.
Welcome to the technical support center for adenylosuccinic acid (ASA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of ASA in cell culture experiments, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is adenylosuccinic acid and what is its primary degradation pathway?
Adenylosuccinic acid is a purine (B94841) ribonucleoside monophosphate that serves as an intermediate in the purine nucleotide cycle.[1][2] In a biological context, its primary and well-documented degradation pathway is an enzymatic conversion catalyzed by adenylosuccinate lyase (ADSL). This reaction cleaves ASA into adenosine (B11128) monophosphate (AMP) and fumarate.[3][4]
Q2: What is the known stability of adenylosuccinic acid in its solid form and in stock solutions?
Commercial suppliers provide information on the stability of ASA. The ammonium (B1175870) salt of ASA, when stored as a crystalline solid at -20°C, is stable for at least four years.[5] Stock solutions of the tetraammonium salt are reported to be stable for up to six months when stored at -80°C and for one month at -20°C.[6]
Q3: Which form of adenylosuccinic acid is recommended for cell culture experiments?
For improved solubility and likely enhanced stability in aqueous solutions, it is recommended to use a salt form of adenylosuccinic acid, such as the tetraammonium or tetrasodium (B8768297) salt.[6][7]
Q4: How should I prepare a stock solution of adenylosuccinic acid?
It is recommended to prepare high-concentration stock solutions in a sterile, buffered aqueous solution (e.g., PBS, pH 7.2-7.4) or sterile water. The tetraammonium salt of ASA has good solubility in water.[6] To minimize the risk of contamination and degradation, filter-sterilize the stock solution through a 0.22 µm filter before storage.[6]
Q5: How can I quantify the concentration of adenylosuccinic acid in my cell culture medium?
The concentration of adenylosuccinic acid and other purine nucleotides in biological samples can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[8][9][10][11] Several HPLC-based methods have been developed for the analysis of adenine (B156593) nucleotides in cell cultures and other biological fluids.[9][10][11]
Troubleshooting Guide
This guide addresses common issues that may arise during cell culture experiments with adenylosuccinic acid, potentially related to its degradation.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lack of expected biological effect. | Degradation of ASA in the stock solution or in the cell culture medium. | 1. Prepare fresh stock solutions: Do not use stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles. 2. Minimize time at 37°C: Add ASA to the cell culture medium immediately before starting the experiment. 3. Optimize media conditions: If possible, use a medium with a pH between 7.2 and 7.4, as extreme pH can accelerate the hydrolysis of purine nucleotides.[12] 4. Verify ASA concentration: If possible, use HPLC to measure the concentration of ASA in your stock solution and in the culture medium over the course of the experiment. |
| High variability between experimental replicates. | Inconsistent degradation of ASA across different wells or plates. | 1. Ensure uniform handling: Treat all experimental samples identically in terms of incubation time and exposure to light and temperature. 2. Prepare a master mix: For multi-well plates, prepare a master mix of the medium containing ASA to ensure an equal concentration in all wells. |
| Unexpected changes in cell morphology or viability. | Accumulation of degradation products (e.g., changes in local pH due to fumaric acid production if cellular uptake and metabolism are very high). | 1. Monitor media pH: Check the pH of the culture medium throughout the experiment. 2. Perform dose-response experiments: Determine the optimal concentration of ASA that elicits the desired biological effect without causing adverse cellular responses. |
| Precipitate formation in the culture medium. | Poor solubility or interaction with media components. | 1. Use a salt form of ASA: The tetraammonium or tetrasodium salt has better aqueous solubility.[6][7] 2. Ensure complete dissolution: Make sure the ASA is fully dissolved in the stock solution before adding it to the culture medium. 3. Check for media incompatibilities: Although unlikely with standard media, some supplements could potentially interact with ASA. |
Stability of Adenylosuccinic Acid Under Different Conditions
| Condition | Stability | Recommendation |
| Solid Form (Ammonium Salt) | ≥ 4 years at -20°C[5] | Store in a tightly sealed container at -20°C. |
| Stock Solution (-80°C) | Up to 6 months[6] | Aliquot and store at -80°C to avoid freeze-thaw cycles. |
| Stock Solution (-20°C) | Up to 1 month[6] | For shorter-term storage, aliquot and store at -20°C. |
| Cell Culture Conditions (37°C, pH ~7.4) | Data not available, but purine nucleotides can be susceptible to hydrolysis.[1][2][3] | Prepare fresh for each experiment and minimize the time the compound spends in the incubator before analysis. |
Experimental Protocols
Protocol 1: Preparation of a Sterile Adenylosuccinic Acid Stock Solution
-
Materials:
-
Adenylosuccinic acid (salt form, e.g., tetraammonium salt)
-
Sterile, nuclease-free water or PBS (pH 7.2-7.4)
-
Sterile conical tubes
-
0.22 µm syringe filter
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of adenylosuccinic acid.
-
Dissolve the powder in the appropriate volume of sterile water or PBS to achieve the desired stock concentration.
-
Gently vortex until the solid is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[6]
-
Protocol 2: Assessment of Adenylosuccinic Acid Stability in Cell Culture Medium
-
Materials:
-
Sterile adenylosuccinic acid stock solution
-
Cell culture medium (e.g., DMEM/F12)
-
Sterile culture plates or tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system for analysis
-
-
Procedure:
-
Prepare the cell culture medium containing the desired final concentration of adenylosuccinic acid.
-
Dispense the medium into sterile tubes or wells of a culture plate.
-
Take a sample at time zero (T=0) and immediately freeze it at -80°C for later analysis.
-
Incubate the remaining samples at 37°C in a CO₂ incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Immediately freeze each sample at -80°C after collection.
-
Once all samples are collected, thaw them and prepare them for HPLC analysis according to an established protocol for purine nucleotide quantification.[8][9][10][11]
-
Analyze the concentration of adenylosuccinic acid in each sample to determine its degradation over time.
-
Visualizations
Caption: Enzymatic degradation of Adenylosuccinic Acid.
Caption: Workflow for assessing ASA stability in media.
Caption: Troubleshooting logic for ASA experiments.
References
- 1. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 2. Hydrolysis of N-Glycosidic Bonds [tud.ttu.ee]
- 3. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 4. promocell.com [promocell.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
Troubleshooting unexpected results in experiments involving adenylosuccinate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenylosuccinate and related enzymes.
Frequently Asked Questions (FAQs)
Q1: What is adenylosuccinate and why is it important in my experiments?
Adenylosuccinate (S-AMP) is a crucial intermediate in two key metabolic pathways: the de novo synthesis of purines and the purine (B94841) nucleotide cycle. It is synthesized from inosine (B1671953) monophosphate (IMP) and aspartate by the enzyme adenylosuccinate synthetase (ADSS) and is subsequently cleaved by adenylosuccinate lyase (ADSL) to form adenosine (B11128) monophosphate (AMP) and fumarate (B1241708).[1][2] Disruptions in this pathway, particularly deficiencies in ADSL, can lead to the accumulation of succinylpurines and are associated with a range of neurological disorders.[3][4] Adenylosuccinate has also been identified as an insulin (B600854) secretagogue, linking glucose metabolism to insulin secretion.[5][6]
Q2: What are the key enzymes involved in adenylosuccinate metabolism?
The two primary enzymes are:
-
Adenylosuccinate Synthetase (ADSS): Catalyzes the formation of adenylosuccinate from IMP and aspartate, a GTP-dependent reaction.[2][7]
-
Adenylosuccinate Lyase (ADSL): Catalyzes two separate reactions: the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) and fumarate in the de novo purine synthesis pathway, and the cleavage of adenylosuccinate to AMP and fumarate in the purine nucleotide cycle.[1][3]
Q3: What are the common biomarkers for Adenylosuccinate Lyase Deficiency (ADSLD)?
The hallmark biochemical indicators of ADSL deficiency are the accumulation of two dephosphorylated substrates of ADSL in biological fluids such as urine, plasma, and cerebrospinal fluid (CSF):
These compounds are typically present at very low levels in healthy individuals.[4]
Troubleshooting Guides
Spectrophotometric Enzyme Assays (ADSL & ADSS)
Issue: No or weak enzyme activity detected.
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme dilutions in a cold buffer immediately before use.[9] |
| Incorrect Assay Conditions | Verify the pH and temperature of the assay buffer. For ADSL, a pH of 7.0 at 25°C is standard.[9] For ADSS, the optimal pH is around 8.0.[10] Ensure the spectrophotometer is set to the correct wavelength (e.g., 280 nm for the ADSL assay based on adenylosuccinate consumption).[9] |
| Substrate Degradation | Prepare the adenylosuccinate or other substrate solutions fresh for each experiment, as they can be unstable.[9] |
| Presence of Inhibitors | Ensure that reagents like sodium azide (B81097) are not present in your buffers, as they can inhibit enzyme activity. |
| Omission of a Key Reagent | Double-check that all components (buffer, substrate, enzyme, and cofactors like GTP for ADSS) were added in the correct order and volumes. |
Issue: High background signal or drifting baseline.
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use high-purity water and reagents. Contaminants in the buffer or substrate can interfere with absorbance readings.[11] |
| Substrate Instability | Monitor the absorbance of the substrate solution without the enzyme to check for spontaneous degradation, which can cause a drifting baseline. |
| Particulates in the Sample | Centrifuge samples and reagents before use to remove any precipitates that could scatter light and increase background absorbance.[1] |
| Incorrect Blanking | Ensure the spectrophotometer is properly blanked with a solution containing all reaction components except the enzyme. |
Quantification of Metabolites (SAICAr and S-Ado) by HPLC or LC-MS/MS
Issue: No peaks or poor signal intensity for SAICAr and S-Ado.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Adenine nucleotides can be unstable. Process and store biological samples (urine, plasma, CSF) promptly at low temperatures (-20°C or -80°C) to prevent degradation. Changes in energy metabolites can be observed within hours even at 4°C.[4][12] |
| Inefficient Extraction | Optimize the extraction protocol for purine metabolites. A common method involves extraction with a cold 80% methanol (B129727) solution.[8] |
| Suboptimal Chromatographic Conditions | Ensure the mobile phase composition and gradient are optimized for the separation of hydrophilic compounds like succinylpurines. Ion-pairing reagents are often used in reverse-phase HPLC for better retention and separation.[13] |
| Mass Spectrometer Settings | For LC-MS/MS, ensure the instrument is properly tuned and calibrated. Optimize ionization source parameters and collision energies for the specific analytes.[14] |
| Low Analyte Concentration | In healthy individuals, SAICAr and S-Ado levels are very low.[4] Ensure the analytical method has sufficient sensitivity for the expected concentration range. |
Issue: Inconsistent or variable SAICAr to S-Ado ratio.
| Possible Cause | Troubleshooting Step |
| Patient's Clinical Phenotype | The S-Ado/SAICAr ratio has been correlated with the severity of ADSL deficiency. Ratios around 1 are often seen in severe (Type I) cases, while ratios greater than 2 are associated with milder (Type II) forms.[4][15] |
| Specific ADSL Mutation | Certain mutations in the ADSL gene can disproportionately affect the enzyme's activity towards its two substrates (SAICAR and S-AMP), leading to variations in the S-Ado/SAICAr ratio.[15] |
| Patient's Age | The S-Ado/SAICAr ratio may be influenced by the developmental stage of the patient at the time of sample collection.[4] |
| Analytical Variability | Ensure consistent sample handling and analytical procedures to minimize variability in the quantification of both metabolites. |
Data Presentation
Table 1: S-Ado to SAICAr Ratio in Different Clinical Forms of ADSL Deficiency
| Clinical Form | S-Ado/SAICAr Ratio in CSF | Severity |
| Fatal Neonatal | < 1 | Most Severe |
| Type I | ~ 1 | Severe |
| Type II | > 2 | Mild/Moderate |
Data sourced from multiple studies on ADSL deficiency.[4][15]
Table 2: Adenylosuccinate Lyase (ADSL) Activity in Human Fibroblasts
| Cell Type | Activity with Adenylosuccinate (% of normal) | Activity with SAICAR (% of normal) |
| Healthy Control | 100% | 100% |
| ADSL Deficiency Type I | ~30% | ~30% |
| ADSL Deficiency Type II | ~3% | ~30% |
These values can vary depending on the specific mutation.[16][17]
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Adenylosuccinate Lyase (ADSL) Activity
This protocol is based on the continuous spectrophotometric rate determination of the conversion of adenylosuccinate to AMP and fumarate.[9]
Reagents:
-
Reagent A (Buffer): 50 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 7.0 at 25°C.
-
Reagent B (Substrate): 1.72 mM Adenylosuccinic Acid in Reagent A (prepare fresh).
-
Reagent C (Enzyme Solution): 0.2 - 0.4 units/mL of ADSL in cold Reagent A (prepare immediately before use).
Procedure:
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Pipette the following into suitable cuvettes:
-
Test Cuvette: 2.80 mL of Reagent A, 0.10 mL of Reagent B.
-
Blank Cuvette: 2.80 mL of Reagent A, 0.10 mL of Reagent B.
-
-
Mix by inversion and equilibrate to 25°C in a thermostatted spectrophotometer.
-
Monitor the absorbance at 280 nm (A280) until a constant reading is obtained.
-
To the Test Cuvette , add 0.10 mL of Reagent C (Enzyme Solution).
-
To the Blank Cuvette , add 0.10 mL of Reagent A (Buffer).
-
Immediately mix by inversion and record the decrease in A280 for approximately 5 minutes.
-
Determine the maximum linear rate of decrease in A280 per minute for both the Test and Blank.
Calculations:
The enzyme activity in Units/mL is calculated using the following formula:
Units/mL enzyme = ((ΔA₂₈₀/min Test - ΔA₂₈₀/min Blank) * 3 * df) / (10.7 * 0.1)
Where:
-
3 = Total volume of the assay (in mL)
-
df = Dilution factor of the enzyme
-
10.7 = Millimolar extinction coefficient of adenylosuccinic acid at 280 nm
-
0.1 = Volume of enzyme solution added (in mL)
One unit is defined as the amount of enzyme that converts 1.0 µmole of adenylosuccinic acid to fumaric acid and 5'-AMP per minute at pH 7.0 and 25°C.[9]
Protocol 2: General Workflow for Metabolite Quantification by LC-MS/MS
This workflow is a general guide for the quantification of SAICAr and S-Ado in biological fluids.
1. Sample Preparation: a. Thaw frozen samples (plasma, urine, CSF) on ice. b. Perform protein precipitation by adding a four-fold excess of cold 80% methanol. c. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins. d. Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C. e. Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. f. Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 0.1% formic acid in water).
2. LC-MS/MS Analysis: a. Use a C18 reverse-phase column suitable for polar analytes. b. Employ a gradient elution with a mobile phase system such as:
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in methanol c. Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode. d. Monitor the specific parent-to-fragment ion transitions (MRM) for SAICAr and S-Ado. e. Include stable isotope-labeled internal standards for accurate quantification.
3. Data Analysis: a. Generate a standard curve using known concentrations of pure SAICAr and S-Ado standards. b. Quantify the analytes in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve. c. Normalize the results to creatinine (B1669602) concentration for urine samples to account for variations in dilution.
Visualizations
Caption: Purine metabolism pathways involving ADSL and ADSS.
Caption: Diagnostic workflow for Adenylosuccinate Lyase Deficiency.
Caption: Adenylosuccinate's role in insulin secretion.
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Adenylosuccinate Is an Insulin Secretagogue Derived from Glucose-Induced Purine Metabolism. [scholars.duke.edu]
- 4. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenylosuccinate Is an Insulin Secretagogue Derived from Glucose-Induced Purine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medlink.com [medlink.com]
- 7. Optimized UV-Spectrophotometric Assay to Screen Bacterial Uricase Activity Using Whole Cell Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diagnosis of adenylosuccinate lyase deficiency by metabolomic profiling in plasma reveals a phenotypic spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Pathway-specific effects of ADSL deficiency on neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clinical, biochemical and molecular genetic correlations in adenylosuccinate lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional studies in fibroblasts of adenylosuccinase-deficient children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
How to address batch-to-batch variability of adenylosuccinic acid tetraammonium salt.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the batch-to-batch variability of adenylosuccinic acid tetraammonium salt.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt and what is its role in research?
Adenylosuccinic acid is a purine (B94841) nucleotide that serves as an intermediate in the purine nucleotide cycle.[1][2][3] In this cycle, it is synthesized from inosine (B1671953) monophosphate (IMP) and aspartate by the enzyme adenylosuccinate synthetase and is subsequently converted to adenosine (B11128) monophosphate (AMP) and fumarate (B1241708) by adenylosuccinate lyase.[4][5] It plays a crucial role in cellular energy metabolism. Due to its involvement in these pathways, it is investigated in various research areas, including Duchenne muscular dystrophy and as a potential insulin (B600854) secretagogue.[3]
Q2: What are the common causes of batch-to-batch variability with this compound salt?
Batch-to-batch variability in chemical reagents like this compound salt can stem from several factors:
-
Manufacturing Process: Subtle changes in the synthesis and purification processes can lead to differences in the final product. For adenylosuccinic acid, this can include the presence of diastereoisomeric impurities (D-acids) which are challenging to separate from the desired L-isomer.[6]
-
Degree of Hydration: The product is a salt that can have varying amounts of associated water molecules from batch to batch. This directly impacts the actual molecular weight of the compound in a given batch and is a critical factor to consider when preparing solutions of a specific molarity.[1]
-
Storage and Handling: Inappropriate storage conditions, such as exposure to moisture or elevated temperatures, can lead to degradation of the compound. While stable for weeks at ambient temperature for shipping, long-term storage recommendations are typically at -20°C.[1]
-
Laboratory Error: Inconsistencies in handling and preparation of solutions in the laboratory can also contribute to apparent variability.
Q3: How can I assess the quality of a new batch of this compound salt?
It is highly recommended to perform in-house quality control on each new batch. A multi-pronged approach is best:
-
Review the Certificate of Analysis (CoA): The CoA provided by the supplier is the first point of reference. It should provide data on purity (e.g., by HPLC or NMR) and may include information on the water content.
-
Analytical Characterization: Perform your own analytical tests to verify the supplier's claims and to characterize the material according to your experimental needs. Recommended techniques include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and UV-Vis spectroscopy.
-
Functional Assay: Test the new batch in a well-established, small-scale functional assay to ensure it performs as expected before committing to large-scale experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise due to batch-to-batch variability.
| Observed Problem | Potential Cause (Batch-to-Batch Variability Related) | Troubleshooting Steps |
| Inconsistent results in cell-based assays (e.g., altered cell viability, unexpected signaling). | A new batch may have a different potency due to variations in purity or the presence of impurities. | 1. Confirm Identity and Purity: Use HPLC or qNMR to verify the identity and purity of the new batch against a previous, well-performing batch. 2. Perform a Dose-Response Curve: Establish a new dose-response curve for each new batch to determine the effective concentration. 3. Check for Impurities: Analyze the new batch for the presence of unexpected peaks in the chromatogram or signals in the NMR spectrum that could indicate impurities. |
| Difficulty in dissolving the compound or achieving the expected concentration. | The degree of hydration can vary between batches, affecting the actual weight of the active compound. | 1. Determine Water Content: Use Karl Fischer titration to determine the water content of the new batch. 2. Adjust Weighing: Adjust the amount of compound weighed to account for the water content to achieve the desired molar concentration. 3. Re-evaluate Solubility: Confirm the solubility of the new batch in your chosen solvent. |
| Variability in enzymatic assays where adenylosuccinic acid is a substrate. | The presence of diastereoisomers (D-form) can act as inhibitors or not be recognized by the enzyme, leading to altered reaction kinetics. | 1. Chiral Chromatography: If available, use a chiral HPLC method to separate and quantify the L- and D-isomers. 2. Enzyme Kinetics Study: Perform a full kinetic analysis (e.g., Michaelis-Menten plot) with the new batch to determine if the Vmax and/or Km have changed compared to a reference batch. |
| Unexpected peaks in analytical readouts (e.g., mass spectrometry, HPLC). | The new batch may contain residual solvents, starting materials, or by-products from the synthesis. | 1. Review the CoA: Check the CoA for information on residual solvents. 2. Broad Spectrum Analysis: Use techniques like LC-MS to identify the unknown peaks. 3. Contact the Supplier: If significant impurities are detected, contact the supplier with your analytical data to inquire about the impurity profile of the batch. |
Experimental Protocols
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
This is a general method for the analysis of purine nucleotides and can be adapted for adenylosuccinic acid.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0% to 25% B over 15 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 268 nm.[3]
-
Sample Preparation: Dissolve a known mass of the compound in the mobile phase A to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm filter before injection.
-
Analysis: Inject a known volume (e.g., 10 µL) and integrate the peak area of adenylosuccinic acid. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
2. Quantification by UV-Vis Spectroscopy
This method is based on the Beer-Lambert law and can be used for a quick estimation of concentration.
-
Wavelength: The maximum absorbance (λmax) for adenylosuccinic acid is at 268 nm.[3]
-
Standard Curve Preparation:
-
Prepare a stock solution of a reference (or previously validated) batch of this compound salt of known concentration (e.g., 1 mM) in a suitable buffer (e.g., PBS, pH 7.2).
-
Create a series of dilutions from the stock solution (e.g., 0.5 mM, 0.25 mM, 0.125 mM, 0.0625 mM).
-
Measure the absorbance of each dilution at 268 nm using the same buffer as a blank.
-
Plot a graph of absorbance versus concentration and determine the linear regression equation.
-
-
Sample Analysis:
-
Dissolve the new batch of the compound in the same buffer to a concentration that falls within the linear range of the standard curve.
-
Measure the absorbance at 268 nm.
-
Calculate the concentration using the linear regression equation from the standard curve.
-
3. Purity Assessment by Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass, the purity of the analyte can be calculated.
-
General Protocol:
-
Accurately weigh a specific amount of the this compound salt batch to be tested (e.g., 10 mg).
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same container. The standard should have a simple NMR spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve both compounds in a known volume of a deuterated solvent (e.g., D₂O).
-
Acquire a ¹H NMR spectrum with appropriate quantitative parameters (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
Caption: The Purine Nucleotide Cycle showing the synthesis and cleavage of adenylosuccinic acid.
Caption: Recommended workflow for qualifying a new batch of this compound salt.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. usp.org [usp.org]
- 5. An HPLC-based assay of adenylosuccinate lyase in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An unambiguous synthesis of adenylosuccinic acid and its constituent nucleoside - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Optimizing dosage and administration route for in vivo adenylosuccinate studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on in vivo studies involving adenylosuccinate, particularly in the context of Adenylosuccinate Lyase (ADSL) deficiency.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for adenylosuccinic acid (ASA) in mouse models?
A1: The optimal dose of adenylosuccinic acid (ASA) can vary depending on the study's duration and objectives. For chronic studies, a dosage of approximately 325 mg/kg/day administered orally has been used effectively in mice.[1] In acute toxicity studies, doses have ranged from 175 mg/kg up to 5000 mg/kg, with an LD50 greater than 5000 mg/kg, indicating a high safety profile.[2]
Q2: Which administration route is better for adenylosuccinic acid (ASA): oral or intraperitoneal (IP)?
A2: Both oral and intraperitoneal (IP) routes have been used for ASA administration. Oral administration is less invasive and suitable for chronic dosing.[1] IP injections generally lead to higher bioavailability for many compounds, though specific comparative pharmacokinetic data for ASA is limited.[3] The choice of administration route should be guided by the experimental design, the required dosing frequency, and the desired pharmacokinetic profile.
Q3: How should I prepare and store adenylosuccinic acid (ASA) for in vivo administration?
A3: For oral administration, ASA can be dissolved in drinking water.[1] For oral gavage, it can be suspended in a vehicle like methyl cellulose.[4] For IP injections, sterile saline or phosphate-buffered saline (PBS) are suitable solvents. It is crucial to ensure the sterility of solutions for IP administration to prevent peritonitis.[4] Store stock solutions at -20°C and freshly prepared dosing solutions at 4°C for short-term use.
Q4: What are the key biochemical markers to monitor the efficacy of adenylosuccinate treatment in ADSL deficiency models?
A4: The primary biochemical markers for ADSL deficiency are the accumulation of succinylaminoimidazolecarboxamide riboside (SAICAr) and succinyladenosine (B8144472) (S-Ado) in urine and plasma.[5] Successful treatment should lead to a reduction in the levels of these metabolites. The ratio of S-Ado to SAICAr can also be an indicator of disease severity and treatment response.[6]
Q5: What are the expected phenotypic outcomes of successful adenylosuccinate treatment in animal models of ADSL deficiency?
A5: In animal models, such as C. elegans with reduced ADSL function, successful treatment may lead to improvements in neuromuscular and reproductive phenotypes. This can manifest as improved mobility and fertility. In mouse models, improvements in muscle pathology and function are key endpoints to monitor.
Troubleshooting Guides
Oral Gavage Administration
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in experimental results | - Improper gavage technique leading to inconsistent dosing.- Stress induced by the procedure affecting animal physiology.[7]- Degradation of ASA in the formulation. | - Ensure all personnel are thoroughly trained in oral gavage; use flexible tubes to minimize trauma.[8]- Pre-coating the gavage needle with sucrose (B13894) can reduce stress and improve animal compliance.[7]- Prepare fresh dosing solutions regularly and store them appropriately. |
| Animal distress or injury during gavage | - Incorrect needle size or insertion depth.- Aspiration of the solution into the lungs. | - Measure the correct gavage needle length from the corner of the mouth to the last rib.[9]- If any resistance is felt during insertion, withdraw and re-attempt. If the animal shows signs of respiratory distress, euthanize immediately.[8] |
| Low oral bioavailability | - First-pass metabolism in the liver.- Poor absorption from the gastrointestinal tract. | - Consider using permeation enhancers in the formulation, though this requires careful validation.[10]- While IP injection may offer higher bioavailability, oral administration can be optimized with appropriate formulation and dosing regimens.[3] |
Intraperitoneal (IP) Injection
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Injection site reactions or peritonitis | - Non-sterile injection solution or needle.- Puncture of the intestine or other abdominal organs.[4] | - Use sterile solutions and a new sterile needle for each animal.- Inject into the lower right quadrant of the abdomen to minimize the risk of organ puncture.[4] |
| Inconsistent drug absorption | - Misinjection into the subcutaneous space, abdominal fat, or an organ.[6]- Variability in the position of the cecum.[6] | - Ensure proper restraint and needle insertion angle (30-40 degrees).[4]- Aspirate before injecting to check for the presence of blood, urine, or intestinal contents.[4] |
| Organ damage with repeated injections | - The vehicle used for formulation (e.g., methylcellulose) can cause histological damage to peripheral organs with repeated IP administration.[11] | - If repeated IP injections are necessary, consider using a vehicle known to be less irritating, such as saline.- Monitor animals closely for any signs of adverse effects. |
Data Presentation
Table 1: Summary of Oral Adenylosuccinic Acid (ASA) Dosages in Mice
| Study Type | Dosage | Administration Route | Vehicle | Duration | Key Findings | Reference |
| Chronic Efficacy | ~325 mg/kg/day | Drinking Water | Reverse Osmosis Water (pH 7.2) | 8 weeks | Increased creatine (B1669601) pool and ATP content in skeletal muscle. | [1] |
| Chronic Efficacy | 325 mg/kg/day | Oral Gavage | Methyl Cellulose | 2 weeks | Induced anti-inflammatory gene profiles in skeletal muscle. | [4] |
| Acute Toxicity | 175 - 5000 mg/kg | Oral Gavage | Milli-Q Water | Single Dose | LD50 > 5000 mg/kg. Transient diarrhea and increased motor activity at the highest dose. | [2][12] |
Experimental Protocols
Protocol 1: Oral Gavage of Adenylosuccinic Acid (ASA) in Mice
-
Preparation of ASA Suspension:
-
Weigh the required amount of ASA powder based on the desired dosage and the number of animals.
-
Prepare a 0.5% methylcellulose (B11928114) solution in sterile water.
-
Suspend the ASA powder in the methylcellulose solution to the final desired concentration. Ensure the suspension is homogenous by vortexing before each administration.
-
-
Animal Handling and Gavage Procedure:
-
Weigh each mouse to calculate the precise volume of the ASA suspension to be administered (typically not exceeding 10 ml/kg).[4]
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Measure the appropriate length of a flexible gavage needle (from the tip of the mouse's nose to the last rib).
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the correct position, dispense the ASA suspension slowly and steadily.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress for at least 10 minutes post-procedure.
-
Protocol 2: Intraperitoneal (IP) Injection of Adenylosuccinic Acid (ASA) in Mice
-
Preparation of ASA Solution:
-
Dissolve the required amount of ASA in sterile saline or PBS to the desired concentration.
-
Ensure the solution is sterile by filtering it through a 0.22 µm filter.
-
Warm the solution to room temperature before injection to minimize discomfort to the animal.[4]
-
-
Animal Handling and Injection Procedure:
-
Weigh each mouse to calculate the injection volume (typically not exceeding 10 ml/kg).[4]
-
Restrain the mouse by scruffing the neck and turning it to expose the abdomen.
-
Tilt the mouse's head slightly downwards to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right quadrant of the abdomen.
-
Insert a 25-27 gauge sterile needle at a 30-40 degree angle.
-
Aspirate by pulling back the plunger to ensure no fluid (blood or urine) enters the syringe.
-
If aspiration is clear, inject the ASA solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Visualizations
Caption: Experimental workflow for in vivo adenylosuccinate studies.
References
- 1. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. instechlabs.com [instechlabs.com]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Take Care with Repeated Drug Administration via the Intraperitoneal Route – Barker-Haliski Lab [sites.uw.edu]
- 12. preprints.org [preprints.org]
Interference of other metabolites in adenylosuccinic acid detection.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the detection of adenylosuccinic acid, particularly addressing the challenges posed by interfering metabolites.
Frequently Asked Questions (FAQs)
Q1: What is adenylosuccinic acid and why is its detection important?
Adenylosuccinic acid, also known as adenylosuccinate or S-AMP, is a crucial intermediate in two key metabolic pathways: the de novo synthesis of purines and the purine (B94841) nucleotide cycle.[1][2] Accurate detection and quantification of adenylosuccinic acid and related compounds, such as succinyladenosine (B8144472) (S-Ado) and succinylaminoimidazolecarboxamide riboside (SAICAr), are vital for diagnosing and monitoring adenylosuccinate lyase (ADSL) deficiency, a rare autosomal recessive metabolic disorder.[1][3] This condition can lead to a range of neurological symptoms, including developmental delays, seizures, and muscle weakness.[2][4]
Q2: What are the common methods for detecting adenylosuccinic acid?
The most common analytical methods for the detection of adenylosuccinic acid and other related purine metabolites in biological fluids (urine, plasma, and cerebrospinal fluid) are based on chromatography. These include:
-
High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , which offers high sensitivity and specificity and is considered the gold standard for clinical diagnosis.[6][7]
Q3: What are the primary sources of interference in adenylosuccinic acid detection?
Interference in adenylosuccinic acid detection can arise from several sources, primarily:
-
Isobaric and Isomeric Metabolites: These are compounds that have the same nominal mass-to-charge ratio (m/z) as adenylosuccinic acid, making them difficult to distinguish by mass spectrometry without adequate chromatographic separation.[8][9]
-
Matrix Effects: Components in the biological sample (e.g., salts, lipids) can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.
-
Co-elution: Other metabolites in the sample may have similar retention times to adenylosuccinic acid under certain chromatographic conditions, leading to overlapping peaks.
Troubleshooting Guide: Interference in Adenylosuccinic Acid Detection
This section addresses specific issues that may be encountered during the analysis of adenylosuccinic acid.
Issue 1: High Background or Baseline Noise in Chromatogram
-
Possible Cause: Contamination of the mobile phase, column, or mass spectrometer.
-
Troubleshooting Steps:
-
Prepare fresh mobile phase solutions using high-purity solvents and additives.
-
Flush the HPLC system and column thoroughly with a strong solvent.
-
Check for and eliminate any leaks in the system.
-
If using mass spectrometry, perform a system clean and calibration.
-
Issue 2: Unexpected Peaks or Poor Peak Shape
-
Possible Cause: Co-elution of interfering metabolites or poor chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize the chromatographic gradient to improve the separation of adenylosuccinic acid from other purine metabolites.
-
Adjust the pH of the mobile phase, as this can significantly alter the retention times of ionizable compounds like purines.[5]
-
Consider using a different column chemistry (e.g., a different stationary phase) to achieve better separation.
-
Perform a spike and recovery experiment with a pure standard of adenylosuccinic acid to confirm its retention time and peak shape.
-
Issue 3: Inaccurate Quantification or Low Signal Intensity
-
Possible Cause: Matrix effects or the presence of isobaric interferences.
-
Troubleshooting Steps:
-
Develop a robust sample preparation protocol to remove interfering substances. This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).
-
Use an isotopically labeled internal standard for adenylosuccinic acid to correct for matrix effects and variations in instrument response.
-
Optimize the mass spectrometer settings, including the selection of precursor and product ions (MRM transitions), to enhance specificity and minimize the detection of isobaric compounds.
-
If isobaric interference is suspected, a high-resolution mass spectrometer can be used to differentiate between compounds with very similar masses.
-
Data Presentation: Potential Isobaric Interferences
The following table lists the exact mass of adenylosuccinic acid and other purine pathway metabolites that could potentially cause isobaric interference in low-resolution mass spectrometry.
| Metabolite | Chemical Formula | Exact Monoisotopic Mass (Da) | Notes |
| Adenylosuccinic Acid | C₁₄H₁₈N₅O₁₁P | 463.0744 | The target analyte. |
| Guanosine Diphosphate (GDP) | C₁₀H₁₅N₅O₁₁P₂ | 443.0243 | While not strictly isobaric, in-source fragmentation or adduction could potentially generate ions with similar m/z values. Careful optimization of MS is required. |
| Other Modified Nucleotides | Variable | Variable | The presence of other naturally occurring or drug-related modified nucleotides in the sample should be considered as potential sources of isobaric interference. |
Experimental Protocols
Protocol: LC-MS/MS for the Quantification of Adenylosuccinic Acid in Urine
This protocol is a representative method for the analysis of adenylosuccinic acid and has been adapted from validated methods for purine and pyrimidine (B1678525) disorder diagnosis.[7][10][11]
1. Sample Preparation (Urine) a. Thaw frozen urine samples at room temperature. b. Centrifuge the samples at 14,000 x g for 10 minutes to pellet any precipitates. c. Dilute the supernatant 1:20 with an internal standard solution (e.g., isotopically labeled adenylosuccinic acid in water). d. Vortex mix the samples and transfer to an autosampler vial for analysis.
2. Liquid Chromatography
- HPLC System: A standard UHPLC or HPLC system.
- Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Gradient:
- 0-1 min: 2% B
- 1-5 min: 2-98% B
- 5-6 min: 98% B
- 6-6.1 min: 98-2% B
- 6.1-8 min: 2% B
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
3. Mass Spectrometry
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI), positive mode.
- MRM Transitions (Example):
- Adenylosuccinic Acid: Precursor ion (Q1) m/z 464.1 -> Product ion (Q3) m/z 348.1
- Internal Standard (¹³C₅-Adenylosuccinic Acid): Precursor ion (Q1) m/z 469.1 -> Product ion (Q3) m/z 353.1
- Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's recommendations.
Visualization
Troubleshooting Workflow for Interference in Adenylosuccinic Acid Detection
References
- 1. Adenylosuccinate lyase deficiency - Wikipedia [en.wikipedia.org]
- 2. sequencing.com [sequencing.com]
- 3. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabolicsupportuk.org [metabolicsupportuk.org]
- 5. Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS | MDPI [mdpi.com]
- 7. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
Technical Support Center: Enhancing the Cellular Uptake of Adenylosuccinic Acid In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with adenylosuccinic acid (ASA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the cellular uptake of ASA in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular permeability of adenylosuccinic acid (ASA)?
A1: Adenylosuccinic acid is a polar, aromatic heteropolycyclic small molecule. Predictive ADMET modeling suggests that ASA is unlikely to readily cross cell membranes due to its molecular size and polarity. However, preclinical studies have shown biological activity of exogenously applied ASA, indicating that it does enter cells to some extent.[1]
Q2: What is the hypothesized mechanism of cellular uptake for ASA?
A2: The precise mechanism of ASA transport across the cell membrane has not been definitively established.[2][3] However, it is hypothesized that ASA, as a dicarboxylate, is likely transported by members of the solute carrier (SLC) family of membrane transporters, similar to other dicarboxylates like fumarate (B1241708) and citrate.[1][2][3] Specifically, sodium-dependent dicarboxylate transporters are thought to be involved.[1][3]
Q3: Are there any known transporters for ASA?
A3: While no specific transporter has been definitively identified for ASA, the most accepted hypothesis points towards di- and tri-carboxylate solute carriers (SLCs).[1][3] These transporters are often sodium-dependent symporters.[3] It is also possible that a yet unidentified SLC transporter is specific for ASA.[2]
Q4: Is ASA toxic to cells in culture?
A4: In vitro studies on human myoblasts have shown that ASA is non-toxic at concentrations ranging from 10 nM to 1 mM.[3] In fact, at these concentrations, ASA treatment was observed to increase the viability of myoblasts.[3] The cytotoxic IC50 is greater than 1 mM.[3]
Troubleshooting Guide
Issue 1: Low or undetectable intracellular concentrations of ASA.
Possible Cause 1: Poor passive diffusion due to the polar nature of ASA.
-
Solution 1.1: Increase ASA concentration in the culture medium.
-
Given its low toxicity, increasing the extracellular concentration of ASA can create a more favorable gradient for transport into the cell.[3] Refer to the table below for reported in vitro concentrations.
-
-
Solution 1.2: Increase incubation time.
-
Allowing for a longer exposure time may lead to greater accumulation of ASA within the cells.
-
Possible Cause 2: Inefficient transporter-mediated uptake.
-
Solution 2.1: Modulate ion concentrations in the culture medium.
-
Solution 2.2: Use a cell line known to express relevant dicarboxylate transporters.
-
Cell types with high metabolic activity, such as skeletal and cardiac muscle cells, brain cells, kidney, and liver cells, are likely to have a higher expression of the necessary transporters.[2]
-
Possible Cause 3: Instability of ASA in the cell culture medium.
-
Solution 3.1: Prepare fresh solutions of ASA for each experiment.
-
To ensure the stability and activity of ASA, it is recommended to prepare it fresh in the appropriate buffer or medium before use.[7]
-
-
Solution 3.2: Check the pH of the culture medium.
-
Significant shifts in pH could potentially affect the stability of ASA. Ensure the culture medium is properly buffered.
-
Issue 2: Inconsistent results between experiments.
Possible Cause 1: Variability in cell health and density.
-
Solution 1.1: Standardize cell seeding and growth conditions.
-
Ensure that cells are in the logarithmic growth phase and that cell density is consistent across experiments, as transporter expression can vary with cell cycle and confluence.
-
Possible Cause 2: Degradation of ASA during storage.
-
Solution 2.1: Store ASA under appropriate conditions.
-
ASA should be stored at -20°C to maintain its stability.[8]
-
Strategies to Enhance Cellular Uptake
For researchers looking to actively enhance the cellular uptake of ASA, several advanced strategies can be employed. These methods are based on general principles for improving the permeability of polar molecules and nucleotides.
1. Prodrug Approach:
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[9] This approach can be used to mask the polar groups of ASA, increasing its lipophilicity and ability to cross the cell membrane via passive diffusion.[10]
-
Concept: Esterification of the carboxylic acid or phosphate (B84403) groups of ASA could enhance its permeability.[10] Once inside the cell, endogenous esterases would cleave the masking group, releasing the active ASA.
2. Nanoparticle-Mediated Delivery:
Encapsulating ASA within lipid-based or polymeric nanoparticles can facilitate its entry into cells.[11][12]
-
Liposomes: These are spherical vesicles composed of a phospholipid bilayer that can encapsulate hydrophilic molecules like ASA in their aqueous core, facilitating passage through the cell membrane.[11][13][14] Cationic liposomes are particularly effective for delivering negatively charged molecules like nucleotides.[12][14]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that carry ASA.[12] These can be engineered for controlled release and targeted delivery.[12]
3. Chemical Modification:
Altering the chemical structure of ASA, without creating a prodrug, can also improve its permeability. However, this approach carries the risk of altering the biological activity of the molecule.
-
Concept: Strategies such as N-methylation of the backbone or replacing polar side chains with more hydrophobic moieties have been used to improve the permeability of polar peptides and could be conceptually applied to other polar molecules.[15][16]
Experimental Protocols
Protocol 1: Basic Cellular Uptake Assay
-
Cell Culture: Plate cells at a desired density in a multi-well plate and culture until they reach the desired confluence.
-
ASA Treatment: Prepare a stock solution of ASA in a suitable vehicle (e.g., cell culture medium or a buffered solution). Add the ASA solution to the cells at the desired final concentration.
-
Incubation: Incubate the cells with ASA for the desired period.
-
Cell Lysis:
-
Aspirate the medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular ASA.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).[17]
-
-
Quantification:
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
Analyze the supernatant to determine the intracellular concentration of ASA. This can be done using techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[18]
-
Protocol 2: Quantification of Intracellular ASA using HPLC
-
Sample Preparation: Use the cell lysate obtained from the cellular uptake assay.
-
Chromatography:
-
Use a suitable column for the separation of polar metabolites, such as a C18 reversed-phase column with an ion-pairing agent.[18]
-
Develop a gradient elution method to achieve good separation of ASA from other cellular components.
-
-
Detection:
-
Monitor the absorbance at a wavelength where ASA has a strong absorbance, such as 267 nm.[8]
-
-
Quantification:
-
Generate a standard curve using known concentrations of ASA.
-
Calculate the concentration of ASA in the cell lysates by comparing their peak areas to the standard curve.
-
Data Presentation
Table 1: Reported In Vitro Concentrations of Adenylosuccinic Acid
| Application | Cell Type | Concentration | Reference |
| Restoration of glucose-stimulated insulin (B600854) secretion | Human Type 2 diabetic pancreatic islet cultures | 10 µM | [2] |
| Inhibition of non-selective cation channels | Isolated rat brown adipocytes | 10 µM | [8] |
| Induction of contractions | Isolated guinea pig uterus strips | 100 µM | [8] |
| Increase of glucose-induced insulin exocytosis | INS-1 832/13 insulinoma cells | 10 µM | [8] |
| In vitro toxicity testing | Human myoblasts | 10 nM - 1 mM | [3] |
Visualizations
Caption: Workflow for a basic cellular uptake experiment.
Caption: Troubleshooting logic for low ASA uptake.
Caption: Hypothesized uptake and metabolism of ASA.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium and lithium interactions with the Na+/Dicarboxylate cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of sodium-dependent dicarboxylate transporter 1 (NaDC1/SLC13A2) in normal and neoplastic human kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nucleotides Entrapped in Liposome Nanovesicles as Tools for Therapeutic and Diagnostic Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Recent Advance of Liposome Nanoparticles for Nucleic Acid Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The nano delivery systems and applications of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
Refining protocols for the extraction of adenylosuccinate from tissue samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction of adenylosuccinate from tissue samples. The information is tailored for researchers, scientists, and professionals in drug development who are working with this specific metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps for preserving adenylosuccinate integrity in tissue samples?
A1: To prevent the degradation of adenylosuccinate, it is crucial to halt all enzymatic activity immediately upon tissue collection. This is best achieved by snap-freezing the tissue in liquid nitrogen.[1] Store the frozen tissue at -80°C until you are ready for the extraction process. Avoid slow freezing or repeated freeze-thaw cycles, as these can compromise the stability of phosphorylated metabolites.
Q2: Which tissues are the most common sources for adenylosuccinate extraction?
A2: Adenylosuccinate is an intermediate in the purine (B94841) nucleotide cycle, which is highly active in muscle tissues. Therefore, skeletal and cardiac muscles are primary sources for its extraction.[2][3] However, it can be extracted from other tissues as well, though likely at lower concentrations.
Q3: What is the most effective method for homogenizing tissue samples for adenylosuccinate extraction?
A3: Bead beating with ceramic beads in a pre-chilled homogenization tube is a highly effective method for disrupting frozen tissue samples while minimizing heat generation.[1] The use of an electric homogenizer with ice-cold lysis buffer is also a common and effective technique.[4]
Q4: How is adenylosuccinate typically quantified after extraction?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of adenylosuccinate and other purine nucleotides in biological samples.[5] This technique offers high specificity and allows for the simultaneous measurement of multiple related metabolites.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Adenylosuccinate Detected | Sample Degradation: Adenylosuccinate is a phosphorylated intermediate and can be rapidly degraded by phosphatases and other enzymes post-collection. | Ensure immediate snap-freezing of tissue in liquid nitrogen upon collection and maintain at -80°C.[1] Use pre-chilled solvents and equipment during the entire extraction process to minimize enzymatic activity.[6] |
| Inefficient Extraction: The chosen solvent may not be optimal for extracting a charged molecule like adenylosuccinate from the tissue matrix. | A mixture of organic solvent and aqueous buffer is often more effective than a pure solvent. Consider using an acidified acetonitrile (B52724)/water mixture or a methanol (B129727)/water solution.[3][7] For phosphorylated metabolites, acidic conditions can improve stability.[8] | |
| Poor Recovery During Sample Cleanup: Solid-phase extraction (SPE) steps, if not optimized, can lead to the loss of the analyte. | If using SPE, ensure the cartridge type (e.g., C18) and the elution solvents are appropriate for a polar, charged molecule. A pass-through SPE protocol might be preferable to a traditional bind-elute method to minimize loss.[7] | |
| High Variability Between Replicates | Incomplete Tissue Homogenization: Inconsistent disruption of the tissue will lead to variable extraction efficiency. | Ensure the tissue is thoroughly homogenized to a uniform consistency. Bead beating is generally very effective for achieving this.[1] If using a rotor-stator homogenizer, ensure the tissue is cut into small pieces and that the homogenization is complete. |
| Precipitation of Adenylosuccinate: Changes in pH or the presence of certain ions in the extraction buffer could cause the analyte to precipitate. | Maintain a consistent and appropriate pH throughout the extraction process. The stability of purine nucleotides can be pH-dependent.[9] | |
| Poor Chromatographic Peak Shape (LC-MS/MS) | Ion Suppression: Co-extracted matrix components can interfere with the ionization of adenylosuccinate in the mass spectrometer. | Optimize the sample cleanup procedure to remove interfering substances like fats and salts.[7] Diluting the sample prior to injection can also mitigate ion suppression, though this will also reduce the signal intensity. |
| Inappropriate Column Chemistry: The choice of HPLC column is critical for retaining and separating a polar analyte like adenylosuccinate. | A hydrophilic interaction liquid chromatography (HILIC) column is often well-suited for the analysis of polar metabolites like nucleotides.[5] | |
| Presence of Degradation Products | Enzymatic Activity During Extraction: Phosphatases present in the tissue lysate can dephosphorylate adenylosuccinate. | Include phosphatase inhibitors in the extraction buffer.[6][10] Work quickly and keep samples on ice or at 4°C at all times. |
| Instability in Storage: Extracted samples may not be stable under the chosen storage conditions. | Store extracts at -80°C. For short-term storage (up to 24 hours), -20°C may be acceptable, but longer storage at this temperature is not recommended for purine nucleotides.[11] Storage at 4°C should be limited to a few hours.[11] |
Experimental Protocols
Protocol 1: Adenylosuccinate Extraction from Muscle Tissue for LC-MS/MS Analysis
This protocol is a synthesized methodology based on common practices for extracting polar metabolites from muscle tissue.
Materials:
-
Frozen muscle tissue (~50 mg)
-
Pre-chilled 2 mL homogenization tubes with ceramic beads
-
Extraction Solvent: 80:20 Acetonitrile/Water with 0.2% formic acid, pre-chilled to -20°C[7]
-
Centrifuge capable of reaching 12,000 x g at 4°C
-
Mechanical shaker/vortexer
-
Evaporator (e.g., SpeedVac)
-
Reconstitution Solvent: 50:50 Methanol/Water
Procedure:
-
Sample Preparation: Weigh approximately 50 mg of frozen muscle tissue and place it in a pre-chilled homogenization tube containing ceramic beads.
-
Homogenization: Add 1 mL of pre-chilled Extraction Solvent to the tube. Immediately homogenize using a bead beater for 2 cycles of 30 seconds at a high setting, with a 30-second pause on ice in between cycles.
-
Extraction: Place the tube on a mechanical shaker and agitate for 30 minutes at 4°C.
-
Protein Precipitation and Clarification: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum evaporator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of Reconstitution Solvent. Vortex for 30 seconds to ensure the pellet is fully dissolved.
-
Final Clarification: Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.
-
Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Data Presentation: Comparison of Extraction Solvents for Purine Nucleotides
| Extraction Solvent | Advantages | Disadvantages | Typical Recovery for Purine Nucleotides | Reference |
| Acetonitrile/Water (e.g., 80:20) | Good for precipitating proteins; compatible with reverse-phase and HILIC chromatography. | May not be as efficient for highly polar nucleotides as alcohol-based solvents. | Good (Specific percentages are method and tissue dependent) | [7] |
| Methanol/Water (e.g., 80:20) | Effective for a broad range of polar metabolites; volatile and easily removed. | May extract more interfering lipids than acetonitrile. | High (Often considered a gold standard for polar metabolite extraction) | [3][8] |
| Ethanol/Water (e.g., 40:60) | Can provide good recovery and reproducibility. | Less commonly used than methanol or acetonitrile for metabolomics. | Good (Comparable to acetonitrile/water mixtures in some studies) | |
| Perchloric Acid (neutralized) | Efficiently denatures proteins and can stabilize nucleotides. | Requires a neutralization step which can introduce salts that may interfere with MS analysis; non-volatile. | High | [11] |
Visualizations
Purine Biosynthesis Pathway
The following diagram illustrates the de novo purine biosynthesis pathway, highlighting the position of adenylosuccinate as a key intermediate in the synthesis of Adenosine (B11128) Monophosphate (AMP) from Inosine (B1671953) Monophosphate (IMP).
Caption: De novo synthesis of AMP from IMP via adenylosuccinate.
Experimental Workflow for Adenylosuccinate Extraction
This workflow diagram outlines the key steps in the extraction of adenylosuccinate from tissue samples for subsequent analysis.
Caption: Workflow for adenylosuccinate extraction from tissue.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues encountered during adenylosuccinate extraction.
Caption: Troubleshooting logic for low adenylosuccinate signal.
References
- 1. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 2. Measuring Cellular Adenine Nucleotides by Liquid Chromatography-Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction Protocol for untargeted LC-MS/MS - Animal tissues [protocols.io]
- 4. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 5. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Analysis of purine nucleotides in muscle tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of cellular nucleotide extraction and sample preparation for nucleotide pool analyses using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Adenylosuccinate Lyase (ADSL) Deficiency Biomarkers in Dried Blood Spots
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of biomarkers related to Adenylosuccinate Lyase (ADSL) deficiency using dried blood spots (DBS).
Introduction to ADSL Deficiency and DBS Biomarkers
Adenylosuccinate Lyase (ADSL) deficiency is a rare autosomal recessive metabolic disorder affecting purine (B94841) metabolism.[1] The enzyme ADSL is involved in two pathways of purine nucleotide synthesis, and its deficiency leads to the accumulation of two key substrates: succinylaminoimidazole carboxamide ribotide (SAICAR) and adenylosuccinate (S-AMP).[1] In biological fluids, these are dephosphorylated to succinylaminoimidazole carboxamide riboside (SAICAr) and succinyladenosine (B8144472) (S-Ado). These two dephosphorylated compounds are the primary diagnostic biomarkers detected in urine, cerebrospinal fluid, and dried blood spots.[1] Therefore, this guide focuses on the stable and reliable measurement of Succinyladenosine (S-Ado) and Succinylaminoimidazole carboxamide riboside (SAICAr) in DBS, rather than the more labile adenylosuccinic acid (S-AMP) itself.
Signaling Pathway in ADSL Deficiency
Caption: Metabolic pathway illustrating the role of ADSL and the accumulation of biomarkers.
Frequently Asked Questions (FAQs)
Q1: Why do we measure S-Ado and SAICAr instead of adenylosuccinic acid (S-AMP) in DBS?
A1: Adenylosuccinic acid (S-AMP) is a phosphorylated nucleotide. Phosphorylated compounds can be unstable and are generally less suitable for DBS analysis without special collection devices. The dephosphorylated forms, succinyladenosine (S-Ado) and succinylaminoimidazole carboxamide riboside (SAICAr), are more stable in biological matrices and are the species that accumulate in plasma and urine, making them reliable and preferred biomarkers for LC-MS/MS-based diagnostics from DBS.[1]
Q2: How stable are S-Ado and SAICAr in dried blood spots?
A2: Studies have shown that S-Ado and SAICAr are remarkably stable in DBS, even after long-term storage. One study successfully detected elevated levels of these biomarkers in DBS from ADSL deficient patients that had been stored for 2-23 years. While optimal storage is at -20°C or below, this inherent stability makes DBS a robust sample type for ADSL deficiency screening.
Q3: What are the best practices for collecting and storing DBS samples for S-Ado and SAICAr analysis?
A3: To ensure sample integrity, follow these guidelines:
-
Collection: Use a designated filter paper card. Ensure the blood spot is large enough to soak through the paper and fills the designated circle. Avoid "milking" the finger, as this can cause hemolysis and sample dilution.
-
Drying: Allow the DBS cards to air-dry thoroughly in a horizontal position for at least 3-4 hours, away from direct sunlight and heat.[2] Proper drying is crucial for stabilizing the analytes.[2]
-
Storage: Once completely dry, place the DBS cards in a low-gas-permeability zip-lock bag with a desiccant pack. For short-term storage (up to a few weeks), 4°C is acceptable. For long-term storage, -20°C or -80°C is recommended to minimize degradation of all metabolites.[3][4]
Experimental Workflow for DBS Analysis
References
- 1. Diagnosis of adenylosuccinate lyase deficiency by metabolomic profiling in plasma reveals a phenotypic spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. Investigation of the 12-Month Stability of Dried Blood and Urine Spots Applying Untargeted UHPLC-MS Metabolomic Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of metabolite stability in dried blood spot stored at different temperatures and times - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of chemical synthesis of adenylosuccinic acid tetraammonium salt.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the chemical synthesis of adenylosuccinic acid tetraammonium salt. The following information is based on established synthetic routes and principles of nucleoside chemistry.
I. Synthetic Pathway Overview
The established chemical synthesis of adenylosuccinic acid is a multi-step process starting from a protected 6-chloropurine (B14466) ribonucleoside. The general pathway involves the introduction of a thioether, oxidation to a sulfoxide (B87167), displacement with protected L-aspartate, phosphorylation of the ribose 5'-hydroxyl group, and subsequent removal of all protecting groups to yield the final product.
Caption: Overall workflow for the chemical synthesis of this compound salt.
II. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis.
Step 1: Synthesis of the Protected Aspartate Adduct
Q1: The reaction between the purine (B94841) sulfoxide and dibenzyl L-aspartate is slow or incomplete. How can I improve the conversion?
A1: Low reactivity in this nucleophilic aromatic substitution can be due to several factors:
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Temperature: Ensure the reaction temperature is maintained at 70-75 °C. Lower temperatures will significantly slow down the reaction rate.
-
Solvent Quality: The solvent, typically N,N-dimethylacetamide (DMA), must be anhydrous. Water can react with the starting materials and hinder the reaction.
-
Reaction Time: This reaction can be slow, potentially requiring up to 28 hours or more. Monitor the reaction by TLC or LC-MS to confirm completion before workup.
-
Purity of Reactants: Ensure the dibenzyl L-aspartate and the purine sulfoxide are pure. Impurities can interfere with the reaction.
Q2: I am observing the formation of diastereomers (D-acid contamination). How can this be minimized?
A2: The formation of the D-aspartate diastereomer is a known issue.[1]
-
Starting Material Purity: The primary source of this impurity is the presence of dibenzyl D-aspartate in your L-aspartate starting material. Use highly enantiomerically pure dibenzyl L-aspartate.
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Reaction Conditions: While less likely to cause racemization of the aspartate, harsh basic or acidic conditions during workup could potentially contribute. Maintain neutral or mildly acidic/basic conditions where possible.
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Purification: Careful column chromatography of the product from this step may help to separate the diastereomers before proceeding to the next step.
Step 2: Phosphorylation and Deprotection
Q3: The yield of the final phosphorylation step is low (<60%). What are the common causes?
A3: The phosphorylation of the 5'-hydroxyl group is a critical step. Low yields can result from:
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Moisture: The phosphorylating agent, dibenzyl phosphorochloridate, is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents (e.g., pyridine, dioxane) must be used. The reaction should be run under an inert atmosphere (e.g., argon or nitrogen).
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Reagent Quality: Dibenzyl phosphorochloridate can decompose upon storage. It is often recommended to use freshly prepared or recently purchased reagent.
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Temperature Control: The phosphorylation reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
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Side Reactions: The 2' and 3'-hydroxyl groups on the ribose ring can also be phosphorylated if they are not properly protected. Ensure the cyclopentylidene protecting group is intact before starting the phosphorylation.
Q4: The deprotection step (removal of benzyl (B1604629) and cyclopentylidene groups) is not going to completion or is causing product degradation.
A4: Deprotection requires careful execution to avoid cleaving the desired product.
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Catalyst Activity: For hydrogenolysis to remove the benzyl groups (from the phosphate (B84403) and aspartate esters), an active catalyst (e.g., Palladium on carbon, Pd/C) is essential. If the reaction stalls, the catalyst may have been poisoned.
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Acid-Labile Protecting Groups: The cyclopentylidene group is removed under acidic conditions. If this removal is incomplete, consider extending the reaction time or using a slightly stronger acidic condition, while monitoring for any degradation of the product.
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Product Lability: Adenylosuccinic acid itself can be sensitive to harsh acidic or basic conditions. It is crucial to use mild deprotection methods and to neutralize the reaction mixture promptly after deprotection is complete.
Q5: How is the final product, the tetraammonium salt, isolated and purified?
A5: After deprotection, the free acid is typically converted to its tetraammonium salt for better stability and handling.
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Purification of the Free Acid: The crude adenylosuccinic acid is often purified first using ion-exchange chromatography.
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Salt Formation: The purified acid is then dissolved in an aqueous solution and treated with ammonium (B1175870) hydroxide.
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Isolation: The tetraammonium salt is typically isolated by lyophilization (freeze-drying) to yield a crystalline solid. Incomplete lyophilization can leave residual water, affecting the accuracy of yield calculations and stability.
Caption: Troubleshooting decision tree for the final phosphorylation/deprotection step.
III. Data Presentation: Synthesis Yields
The following table summarizes the reported isolated yields for the key steps in the synthesis.[1]
| Step | Reactants | Product | Reported Yield (%) |
| 1. Thioether Formation & Protection | 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine | 6-(4-Chlorophenylthio)-9-(2,3-O-cyclopentylidene-β-D-ribofuranosyl)-9H-purine | Not specified |
| 2. Oxidation to Sulfoxide | 6-(4-Chlorophenylthio)-...-purine | 6-(4-Chlorophenylsulfinyl)-...-purine (the sulfoxide) | ~88% |
| 3. Coupling with Aspartate | The sulfoxide intermediate + Dibenzyl L-aspartate | Dibenzyl N-[9-(2,3-O-cyclopentylidene-β-D-ribofuranosyl)-9H-purin-6-yl]-L-aspartate | ~70% |
| 4. Deprotection of Ribose (alternative to phosphorylation) | The coupled product from Step 3 | N-[9-(β-D-ribofuranosyl)-9H-purin-6-yl]-L-aspartic acid | ~68% |
| 5. Phosphorylation & Final Deprotection | The coupled product from Step 3 + Dibenzyl phosphorochloridate | Adenylosuccinic acid (isolated as tetraammonium salt) | ~66% |
IV. Experimental Protocols
The following are generalized protocols for the key transformations. Researchers should adapt these based on their specific laboratory conditions and analytical monitoring.
Protocol 1: Phosphorylation of the Protected Nucleoside
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Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry argon or nitrogen.
-
Reaction Setup: Dissolve the protected N-[9-(2,3-O-cyclopentylidene-β-D-ribofuranosyl)-9H-purin-6-yl]-L-aspartate intermediate (1 equivalent) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Addition of Phosphorylating Agent: Slowly add a solution of dibenzyl phosphorochloridate (1.2-1.5 equivalents) in an anhydrous solvent (e.g., dioxane or THF) dropwise to the stirred nucleoside solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Deprotection and Isolation as Tetraammonium Salt
-
Hydrogenolysis (Benzyl Group Removal): Dissolve the purified, protected adenylosuccinic acid dibenzyl ester in a suitable solvent mixture (e.g., ethanol/water or methanol). Add a palladium on carbon catalyst (5-10 mol% Pd). Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 12-24 hours.
-
Catalyst Removal: Once the reaction is complete (as monitored by TLC or LC-MS), carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Acidic Hydrolysis (Cyclopentylidene Removal): Concentrate the filtrate. To remove the cyclopentylidene group, treat the residue with an aqueous acidic solution (e.g., 80% acetic acid in water) and stir at room temperature for 2-6 hours.
-
Purification of Free Acid: Remove the acid under reduced pressure. The resulting crude adenylosuccinic acid can be purified by ion-exchange chromatography.
-
Formation of Tetraammonium Salt: Dissolve the purified adenylosuccinic acid in water and adjust the pH to ~9.0 with a 1M solution of ammonium hydroxide.
-
Isolation: Freeze the resulting solution and lyophilize to dryness to obtain the this compound salt as a white, crystalline solid.
References
Technical Support Center: Minimizing Off-Target Effects of Adenylosuccinic Acid in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of adenylosuccinic acid (ASA) in cellular models.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving adenylosuccinic acid, presented in a question-and-answer format.
Issue 1: Unexpected Cellular Phenotype Observed
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Question: I am observing a cellular phenotype (e.g., changes in cell morphology, proliferation, or signaling) that is inconsistent with the known role of adenylosuccinic acid in the purine (B94841) nucleotide cycle. Could this be an off-target effect?
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Answer: Yes, it is possible that the observed phenotype is due to an off-target effect. While adenylosuccinic acid is a key metabolite in the purine nucleotide cycle, high concentrations of exogenously supplied ASA may lead to unintended molecular interactions. A potential off-target is the G-protein coupled receptor, hydroxycarboxylic acid receptor 2 (HCAR2) , for which ASA may act as an agonist. Activation of HCAR2 can modulate various signaling pathways, including those involved in inflammation and metabolism.
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for the observed phenotype in your specific cellular model to see if it has been previously associated with HCAR2 activation or purine metabolism modulation.
-
HCAR2 Expression Analysis: Determine if your cellular model expresses HCAR2. This can be done using techniques such as RT-qPCR, western blotting, or immunofluorescence. If the cells do not express HCAR2, the observed effect is likely independent of this receptor.
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Use of HCAR2 Antagonist: If your cells express HCAR2, pre-treat them with a specific HCAR2 antagonist before adding adenylosuccinic acid. If the antagonist blocks the unexpected phenotype, it strongly suggests the effect is mediated through HCAR2.
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of adenylosuccinic acid concentrations. Off-target effects are often more pronounced at higher concentrations. Determine the lowest concentration of ASA that elicits the on-target effect without causing the unexpected phenotype.
-
Control Experiments: Include appropriate controls, such as treating cells with other metabolites from the purine nucleotide cycle (e.g., AMP, IMP) to see if they produce a similar effect.
-
Issue 2: High Variability in Experimental Results
-
Question: I am seeing significant variability in my results between experiments when using adenylosuccinic acid. What could be the cause?
-
Answer: High variability in cell-based assays can stem from several factors, especially when using a metabolic intermediate like adenylosuccinic acid. The metabolic state of the cells can significantly influence their response.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure strict standardization of all cell culture parameters, including cell passage number, seeding density, media composition (especially glucose and glutamine concentrations), and incubation time.
-
Monitor Cell Health: Regularly assess cell viability and morphology to ensure the cells are healthy and not under stress before starting the experiment.
-
Adenylosuccinic Acid Solution Preparation: Prepare fresh solutions of adenylosuccinic acid for each experiment from a high-quality source. Ensure the pH of the final culture medium is not significantly altered after the addition of the ASA solution.
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Metabolic State of Cells: The baseline metabolic activity of your cells can impact their response to ASA. Consider synchronizing the cells or pre-conditioning them in a specific medium for a set period before treatment.
-
Assay Timing: The timing of your assay endpoint is critical. Perform a time-course experiment to determine the optimal time point to observe the desired on-target effect with minimal variability.
-
Issue 3: Unexpected Cell Death or Toxicity
-
Question: I am observing unexpected cell death or toxicity in my cellular model after treatment with adenylosuccinic acid, even though it is reported to be non-toxic. What should I do?
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Answer: While adenylosuccinic acid is generally considered non-toxic, with studies showing no toxicity in human myoblasts at concentrations up to 1 mM and a high LD50 in mice, cell-type specific toxicity or toxicity under certain experimental conditions cannot be entirely ruled out.[1][2][3]
Troubleshooting Steps:
-
Confirm Adenylosuccinic Acid Quality: Ensure the purity and stability of your adenylosuccinic acid stock. Contaminants or degradation products could be responsible for the observed toxicity.
-
Dose-Response and Time-Course for Viability: Perform a comprehensive cell viability assay (e.g., MTT, LDH release, or Annexin V/PI staining) with a wide range of ASA concentrations and multiple time points. This will help you determine the cytotoxic concentration (CC50) for your specific cell line.
-
Evaluate Metabolic Stress: High concentrations of any metabolite can perturb cellular homeostasis. Assess markers of cellular stress, such as reactive oxygen species (ROS) production or changes in mitochondrial membrane potential.
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Consider the Cellular Context: The metabolic phenotype of your cells (e.g., highly glycolytic cancer cells) might make them more susceptible to perturbations in nucleotide metabolism.
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Alternative Formulations: If using a salt of adenylosuccinic acid, consider the potential effects of the counter-ion.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary on-target effect of exogenously supplied adenylosuccinic acid?
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A1: The primary on-target effect of exogenous adenylosuccinic acid is its participation in the purine nucleotide cycle.[4] It is converted by the enzyme adenylosuccinate lyase (ADSL) into adenosine (B11128) monophosphate (AMP) and fumarate.[4] This contributes to the cellular AMP pool, which is crucial for energy homeostasis (via conversion to ADP and ATP) and cellular signaling. The co-product, fumarate, is an intermediate in the TCA cycle.
-
-
Q2: What is a known potential off-target signaling pathway for adenylosuccinic acid?
-
A2: A potential off-target pathway for adenylosuccinic acid is the activation of the G-protein coupled receptor HCAR2 (GPR109A). This has been suggested based on similar immunomodulatory gene profiles induced by ASA and known HCAR2 agonists. Activation of HCAR2 can lead to anti-inflammatory effects and modulation of cellular metabolism.
-
-
Q3: What are appropriate negative controls when studying the effects of adenylosuccinic acid?
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A3: Appropriate negative controls include:
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Vehicle Control: The solvent used to dissolve adenylosuccinic acid.
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Structurally Similar but Inactive Molecule: If available, a molecule structurally similar to ASA that does not participate in the purine nucleotide cycle or activate HCAR2.
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Cells Lacking Key Enzymes: Using cells with a knockout or knockdown of adenylosuccinate lyase (ADSL) can help to distinguish between effects dependent on ASA metabolism and those that are not.
-
-
-
Q4: How can I differentiate between on-target and off-target effects of adenylosuccinic acid?
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A4: A combination of approaches is recommended:
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Rescue Experiments: If a phenotype is caused by an on-target effect on the purine nucleotide cycle, it might be rescued by supplementing with downstream metabolites like AMP or adenosine.
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Enzyme Inhibition: Using a specific inhibitor of adenylosuccinate lyase (ADSL) should block the on-target effects of ASA that require its conversion to AMP and fumarate.
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Receptor Antagonism: As mentioned in the troubleshooting guide, using an HCAR2 antagonist can help to identify effects mediated by this receptor.
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Orthogonal Approaches: Confirm your findings using a different experimental approach. For example, if you observe a change in gene expression with ASA treatment, try to replicate this by directly modulating the purine nucleotide cycle through other means.
-
-
Data Presentation
Table 1: In Vitro and In Vivo Toxicity of Adenylosuccinic Acid
| Model System | Concentration/Dose | Observation | Reference(s) |
| Human Myoblasts | 10 nM - 1 mM | No toxicity observed; increased viability | [1] |
| Mice | LD50 > 5000 mg/kg | Non-toxic | [2][3] |
| Mice | 1-200 mg/kg daily | No effect on liver, kidney, or hematological function | [3][5] |
Table 2: Inhibitors of Adenylosuccinate Lyase (ADSL)
| Inhibitor | Target | IC50 / Ki | Cell Permeability | Reference(s) |
| Compound 1 (2,2'-(1,3-phenylenebis(carbonylimino))-bisbenzenesulfonate) | Human ADSL | IC50 = 2 µM, Ki = 0.4 µM | Yes (as triethylammonium (B8662869) salt) | [6][7] |
| NF-449 | ADSL | IC50 = 1.4 µM, Ki = 0.24 µM | No | [7] |
| Alanosyl-AICOR | Rat Skeletal Muscle ADSL | Ki ≈ 1.3 - 1.5 µM | Not reported | [8] |
Experimental Protocols
Protocol 1: Assessing HCAR2 Activation via cAMP Measurement
This protocol outlines the steps to determine if adenylosuccinic acid activates the Gi-coupled HCAR2 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture and Plating:
-
Culture cells endogenously expressing HCAR2 or a cell line (e.g., HEK293 or CHO) transiently or stably overexpressing HCAR2.
-
Seed the cells into a 96-well plate at a density optimized for your cell type and allow them to adhere overnight.
-
-
Reagent Preparation:
-
Prepare a stock solution of adenylosuccinic acid in an appropriate vehicle (e.g., sterile water or PBS).
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Prepare a stock solution of a known HCAR2 agonist (e.g., niacin) as a positive control.
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Prepare a stock solution of forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production.
-
-
Assay Procedure:
-
Wash the cells once with a serum-free assay buffer.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add serial dilutions of adenylosuccinic acid or the positive control (niacin) to the wells. Include a vehicle-only control.
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Add a fixed concentration of forskolin to all wells to induce cAMP production.
-
Incubate the plate for the optimized duration.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP levels for each concentration of adenylosuccinic acid and the positive control.
-
Plot the percentage of inhibition against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
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Protocol 2: General Workflow for Identifying Off-Target Effects
This protocol provides a general workflow for investigating potential off-target effects of adenylosuccinic acid.
-
Phenotypic Screening:
-
Treat your cellular model with a range of adenylosuccinic acid concentrations.
-
Use high-content imaging or other phenotypic assays to screen for a broad range of cellular changes (e.g., morphology, viability, cell cycle progression, organelle health).
-
-
Transcriptomic/Proteomic Analysis:
-
If a consistent phenotype is observed, perform unbiased global analyses such as RNA-sequencing or mass spectrometry-based proteomics to identify changes in gene or protein expression.
-
-
Pathway Analysis:
-
Use bioinformatics tools to perform pathway analysis on the differentially expressed genes or proteins to identify signaling pathways that are significantly perturbed.
-
-
Target Validation:
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Based on the pathway analysis, formulate hypotheses about potential off-targets.
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Use orthogonal methods to validate these hypotheses, such as:
-
Using specific inhibitors or antagonists for the predicted off-target.
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Using siRNA or CRISPR/Cas9 to knock down or knock out the expression of the putative off-target.
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Performing in vitro binding assays (e.g., surface plasmon resonance) if a direct interaction is suspected.
-
-
Visualizations
References
- 1. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Development of Cell-Permeable Adenylosuccinate Lyase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Cell-Permeable Adenylosuccinate Lyase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of adenylosuccinate lyase by L-alanosyl-5-aminoimidazole-4-carboxylic acid ribonucleotide (alanosyl-AICOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Adenylosuccinic Acid vs. Fumarate: A Comparative Guide to their Roles as TCA Cycle Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of adenylosuccinic acid and fumarate (B1241708) in the context of the tricarboxylic acid (TCA) cycle. While fumarate is a well-established direct intermediate of the TCA cycle, adenylosuccinic acid plays a crucial, albeit indirect, role by serving as a precursor for fumarate through the purine (B94841) nucleotide cycle (PNC). This guide will objectively compare their metabolic functions, present supporting experimental data and protocols, and visualize the involved pathways.
Core Functional Comparison: Direct vs. Indirect Intermediates
The primary distinction between fumarate and adenylosuccinic acid lies in their direct involvement in the TCA cycle. Fumarate is a core component of the cycle, participating in the mitochondrial matrix. In contrast, adenylosuccinic acid is an intermediate of the cytosolic purine nucleotide cycle. The metabolic link between these two molecules is the enzymatic conversion of adenylosuccinic acid to fumarate and adenosine (B11128) monophosphate (AMP) by adenylosuccinate lyase (ADSL). This generated fumarate can then be transported into the mitochondria to replenish the TCA cycle intermediate pool, a process known as anaplerosis.[1][2][3]
This connection highlights a critical mechanism for coupling cellular energy status, as reflected by the purine nucleotide pool, with mitochondrial energy production.[4] During periods of high energy demand, increased flux through the PNC can supplement the TCA cycle with fumarate, thereby boosting aerobic respiration.[3]
Quantitative Data Summary
While direct comparative studies quantitatively assessing the impact of adenylosuccinic acid versus fumarate supplementation on TCA cycle flux are limited, the available data underscores the importance of the PNC in supplying TCA cycle intermediates. Inhibition of the PNC at the level of adenylosuccinate lyase has been shown to impair aerobic energy production, highlighting the significance of this pathway in fueling the TCA cycle.[5]
The metabolic fate of fumarate derived from the purine salvage pathway has been traced, demonstrating its incorporation into nucleic acids and proteins, indicating its role beyond just being a metabolic waste product.[6] Studies have also shown that exogenously supplied succinate, a direct precursor to fumarate in the TCA cycle, can significantly increase the oxygen consumption rate in isolated mitochondria.[7]
| Feature | Adenylosuccinic Acid | Fumarate |
| Metabolic Pathway | Purine Nucleotide Cycle (PNC)[2] | Tricarboxylic Acid (TCA) Cycle[2] |
| Cellular Location | Cytosol[1] | Mitochondrial Matrix[1] |
| Role in TCA Cycle | Indirect; precursor to fumarate[1] | Direct intermediate[2] |
| Key Enzyme (Production) | Adenylosuccinate Synthetase[1] | Succinate Dehydrogenase[2] |
| Key Enzyme (Conversion) | Adenylosuccinate Lyase (produces fumarate)[1] | Fumarase (converts to malate)[2] |
| Primary Function | Purine metabolism, energy homeostasis[1] | Central role in cellular respiration and ATP production[2] |
Experimental Protocols
Adenylosuccinate Lyase (ADSL) Activity Assay
This spectrophotometric assay measures the activity of ADSL by monitoring the decrease in absorbance at 282 nm as adenylosuccinate is converted to AMP and fumarate.
Materials:
-
Spectrophotometer capable of reading at 282 nm
-
Quartz cuvettes
-
40 mM Tris-HCl buffer, pH 7.4
-
Adenylosuccinate (SAMP) solution
-
Purified ADSL enzyme or cell/tissue lysate
Procedure:
-
Prepare a reaction mixture containing 40 mM Tris-HCl buffer and varying concentrations of SAMP (e.g., 1–60 μM).
-
Equilibrate the reaction mixture to 25°C.
-
Initiate the reaction by adding a known amount of ADSL enzyme or lysate.
-
Immediately monitor the decrease in absorbance at 282 nm for a set period (e.g., 30 seconds).
-
Calculate the specific activity using the change in absorbance and the molar extinction coefficient difference between SAMP and AMP (10,000 M⁻¹cm⁻¹).[8]
Fumarase Activity Assay
This assay measures fumarase activity by monitoring the increase in absorbance at 240 nm as L-malate is converted to fumarate.
Materials:
-
Spectrophotometer capable of reading at 240 nm
-
Quartz cuvettes
-
100 mM Potassium Phosphate (B84403) Buffer, pH 7.6
-
50 mM L-Malic Acid solution
-
Purified fumarase enzyme or cell/tissue lysate
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer and L-malic acid.
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding the fumarase-containing sample.
-
Monitor the increase in absorbance at 240 nm, which corresponds to the formation of fumarate.
-
Calculate the enzyme activity based on the rate of change in absorbance. One unit of fumarase is defined as the amount of enzyme that converts 1.0 μmole of L-malate to fumarate per minute at pH 7.6 at 25°C.
Quantification of TCA Cycle Intermediates by LC-MS/MS
This method allows for the simultaneous measurement of multiple TCA cycle intermediates, including fumarate, in biological samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate chromatography column (e.g., C18)
-
Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)
-
Internal standards (e.g., ¹³C-labeled TCA cycle intermediates)
-
Biological samples (cell lysates, tissue homogenates, plasma)
Procedure:
-
Sample Preparation: Extract metabolites from the biological sample using a suitable solvent (e.g., methanol/acetonitrile/water mixture) and spike with internal standards.
-
Chromatographic Separation: Inject the extracted sample onto the LC system to separate the TCA cycle intermediates.
-
Mass Spectrometric Detection: Analyze the eluting compounds using a mass spectrometer operating in a specific mode (e.g., multiple reaction monitoring) to detect and quantify each intermediate based on its specific mass-to-charge ratio and fragmentation pattern.
-
Data Analysis: Quantify the concentration of each intermediate by comparing its peak area to that of its corresponding internal standard.
Signaling Pathways and Experimental Workflows
Figure 1: Interconnection of the Purine Nucleotide Cycle and the TCA Cycle.
Figure 2: Experimental workflow for comparative metabolic analysis.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]
- 3. The purine nucleotide cycle and its molecular defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of purine nucleotide cycle to energy production in skeletal muscle. | Semantic Scholar [semanticscholar.org]
- 6. Metabolic Fate of Fumarate, a Side Product of the Purine Salvage Pathway in the Intraerythrocytic Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Succinate metabolism in the retinal pigment epithelium uncouples respiration from ATP synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the therapeutic efficacy of adenylosuccinic acid in mdx mouse models.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic efficacy of adenylosuccinic acid (ASA) in the mdx mouse model of Duchenne Muscular Dystrophy (DMD), benchmarked against other potential therapeutic agents. The information is compiled from preclinical studies to support further research and drug development in the field of neuromuscular disorders.
Introduction
Duchenne Muscular Dystrophy is a fatal X-linked genetic disorder characterized by progressive muscle degeneration and weakness. The mdx mouse, which has a point mutation in the dystrophin gene, is the most commonly used animal model to study DMD pathogenesis and to evaluate potential therapies. Adenylosuccinic acid, an intermediate of the purine (B94841) nucleotide cycle, has emerged as a potential therapeutic agent due to its role in cellular metabolism and energy homeostasis. Recent studies have suggested that ASA may ameliorate the dystrophic phenotype in mdx mice by improving mitochondrial function and activating cytoprotective pathways.[1][2] This guide compares the reported efficacy of ASA with other therapeutic strategies, including the standard-of-care corticosteroid, prednisolone (B192156), and other investigational compounds.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies in mdx mice for adenylosuccinic acid and comparator therapies.
Table 1: Histopathological Improvements in Skeletal Muscle
| Therapeutic Agent | Dosage and Duration | Muscle Type | Parameter | Improvement vs. Untreated mdx | Reference |
| Adenylosuccinic Acid | 3000 µg/mL in drinking water for 8 weeks | Tibialis Anterior | Damage Area | Significantly Reduced | [1] |
| Tibialis Anterior | Centronucleated Fibers | Significantly Reduced | [1] | ||
| Tibialis Anterior | Lipid Accumulation | Significantly Reduced | [1] | ||
| Tibialis Anterior | Connective Tissue | Significantly Reduced | [1] | ||
| Tibialis Anterior | Ca2+ Content | Significantly Reduced | [1] | ||
| Prednisolone | 1 mg/kg/day for 8 weeks | Extensor Digitorum Longus | Centrally Nucleated Fibers | Decreased | [1][3] |
| Quercetin (B1663063) | 0.2% quercetin-enriched diet for 6 months | Diaphragm | Muscle Fibers/Area | 24% Increase | [4] |
| Diaphragm | Centrally Nucleated Fibers | 34% Reduction | [4] | ||
| Diaphragm | Infiltrating Immune Cells/Area | 44% Reduction | [4] | ||
| Diaphragm | Fibrosis | ~50% Reduction | [4] |
Table 2: Functional and Biochemical Improvements
| Therapeutic Agent | Dosage and Duration | Parameter | Improvement vs. Untreated mdx | Reference |
| Adenylosuccinic Acid | 3000 µg/mL in drinking water for 8 weeks | Mitochondrial Viability (Flexor Digitorum Brevis) | Increased | [1] |
| Superoxide Production (Flexor Digitorum Brevis) | Reduced | [1] | ||
| Prednisolone | 1 mg/kg/day for 8 weeks | Specific Force (Extensor Digitorum Longus) | 26% Increase | [1][3] |
| GW501516 | 5 mg/kg/day for 3 weeks | Running Endurance | 68.6% Increase in distance | [5] |
| AICAR | 500 mg/kg/day | Running Endurance | 44% Increase | [6] |
Signaling Pathways and Mechanisms of Action
Adenylosuccinic Acid: Purine Nucleotide Cycle and Nrf2 Activation
Adenylosuccinic acid is a key metabolite in the purine nucleotide cycle, a pathway crucial for maintaining the cellular energy charge.[7] By participating in this cycle, ASA is thought to enhance metabolic function in dystrophic muscle.[1] Furthermore, a significant mechanism of action for ASA is the induction of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[2][8] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes, thereby mitigating oxidative stress, a key pathological feature of DMD.[2][8]
Experimental Protocols
Animal Models
Dystrophin-deficient mdx mice (C57BL/10ScSn-Dmdmdx/J) and age-matched wild-type controls (C57BL/10ScSnJ) are typically used. Animals are housed under standard conditions with ad libitum access to food and water.
Adenylosuccinic Acid Administration
Adenylosuccinic acid is dissolved in the drinking water at a concentration of 3000 µg/mL.[1] The treatment duration is typically 8 weeks, starting from a specified age (e.g., 4 weeks of age).[1]
Histological Analysis of Skeletal Muscle
-
Tissue Collection and Preparation: At the end of the treatment period, mice are euthanized, and skeletal muscles (e.g., tibialis anterior, diaphragm, gastrocnemius) are dissected. Muscles are mounted on cork, coated in optimal cutting temperature (OCT) compound, and snap-frozen in isopentane (B150273) pre-cooled in liquid nitrogen.
-
Cryosectioning: Transverse sections (e.g., 10 µm thick) are cut from the mid-belly of the muscle using a cryostat.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology, assessment of muscle damage, inflammation, and identification of centrally nucleated fibers.
-
Sirius Red Staining: To quantify collagen content and assess fibrosis.
-
Oil Red O Staining: To visualize and quantify intramuscular lipid accumulation.
-
Alizarin Red S Staining: To detect calcium deposits within muscle fibers.
-
-
Image Acquisition and Analysis: Stained sections are imaged using a bright-field microscope. Quantitative analysis is performed using image analysis software (e.g., ImageJ) to determine the percentage of damaged area, the number of centrally nucleated fibers, the fibrotic area, and the intensity of staining for lipids and calcium.
Muscle Function Assessment
-
In vivo Grip Strength: Forelimb and hindlimb grip strength is measured using a grip strength meter.
-
Treadmill Exhaustion Test: Mice are run on a motorized treadmill with a gradually increasing speed and/or incline until exhaustion. The total running distance or time is recorded.
-
In situ or In vitro Muscle Contractility: Specific force, twitch force, and resistance to eccentric contraction-induced injury are measured in isolated muscles (e.g., extensor digitorum longus, soleus, diaphragm).
Biochemical Assays
-
Mitochondrial Viability and Superoxide Production: Assessed in isolated muscle fibers or cultured myoblasts using fluorescent probes (e.g., TMRM for mitochondrial membrane potential and MitoSOX for superoxide).
-
Western Blotting: To quantify the expression levels of proteins of interest, such as Nrf2, utrophin, and markers of inflammation and fibrosis.
Experimental Workflow
Conclusion
The available preclinical data suggests that adenylosuccinic acid holds promise as a therapeutic agent for Duchenne Muscular Dystrophy. Its demonstrated efficacy in improving muscle histopathology and mitochondrial function in the mdx mouse model is encouraging. The mechanism of action, involving both metabolic enhancement through the purine nucleotide cycle and cytoprotection via Nrf2 activation, provides a multi-faceted approach to addressing the complex pathology of DMD.
Direct, head-to-head comparative studies with standardized outcome measures are necessary to definitively position the therapeutic potential of adenylosuccinic acid relative to other emerging therapies. Future research should also focus on long-term efficacy and safety, as well as its potential for combination therapies with other strategies, such as gene therapy or exon skipping, to achieve synergistic effects. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate the design of such future studies and to accelerate the development of effective treatments for DMD.
References
- 1. The effects of prednisolone on skeletal muscle contractility in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of prednisolone on skeletal muscle contractility in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term quercetin dietary enrichment decreases muscle injury in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scivisionpub.com [scivisionpub.com]
- 7. Prednisolone Attenuates Improvement of Cardiac and Skeletal Contractile Function and Histopathology by Lisinopril and Spironolactone in the mdx Mouse Model of Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Probing Purine Metabolism: A Comparative Guide to Alternatives for Adenylosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Adenylosuccinic acid (ASA), a key intermediate in the de novo purine (B94841) synthesis pathway and the purine nucleotide cycle, is central to cellular energy homeostasis.[1] Studying its dynamics and the enzymes that metabolize it—adenylosuccinate synthetase (ADSS) and adenylosuccinate lyase (ADSL)—is crucial for understanding normal physiology and various pathological conditions, including metabolic disorders and cancer. This guide provides a comparative overview of alternative compounds used to investigate purine metabolism, complete with experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the appropriate tools for their studies.
Comparative Analysis of Alternative Compounds
A variety of compounds can be employed to study purine metabolism in lieu of or in conjunction with adenylosuccinic acid. These can be broadly categorized as direct inhibitors of the enzymes acting upon ASA, substrate analogs, and upstream modulators of the purine synthesis pathway.
Inhibitors of Adenylosuccinate Lyase (ADSL)
ADSL catalyzes the conversion of adenylosuccinate to AMP and fumarate.[2] Its inhibition leads to the accumulation of upstream metabolites, providing a powerful tool to study the flux and regulation of the purine nucleotide cycle.
| Compound | Type | Target Enzyme | Ki | IC50 | EC50 | Key Findings & Applications |
| NF-449 | Competitive Inhibitor | Human ADSL | 0.4 µM[3][4][5] | - | - | Identified through high-throughput screening; serves as a lead compound for developing more cell-permeable inhibitors.[3][4][5] |
| Compound 1 (NF-449 fragment) | Competitive Inhibitor | Human ADSL | 0.4 µM[3][4][5] | - | 0.4 µM (in HeLa cells)[3] | A more cell-permeable derivative of NF-449; shown to increase cellular levels of SAICAR, a substrate of ADSL.[3] |
| Adenosine phosphonobutyric acid, 2'(3'), 5'-diphosphate (APBADP) | Competitive Inhibitor | B. subtilis & Human ADSL | ~0.1 µM[6] | - | - | A potent, non-cleavable substrate analog that acts as a competitive inhibitor for both SAICAR and adenylosuccinate, indicating a single active site.[6] |
| L-Alanosyl-5-aminoimidazole-4-carboxylic acid ribonucleotide (alanosyl-AICOR) | Competitive Inhibitor | Rat Skeletal Muscle ADSL | ~1.3-1.5 µM | - | - | Also inhibits adenylosuccinate synthetase; its inhibitory effect on ADSL may contribute to its in vivo activity. |
Upstream Modulators of Purine Synthesis
These compounds affect the overall flow of the de novo purine synthesis pathway, thereby influencing the levels of adenylosuccinic acid and its precursors.
| Compound | Mechanism of Action | Target Enzyme | Effect on Purine Intermediates | Key Findings & Applications |
| Allopurinol | Indirect Inhibition | PRPP Amidotransferase (via its ribonucleotide metabolite) | Decreases SAICAr and S-Ado levels in ADSL deficient patients.[7][8][9] | Used clinically to treat hyperuricemia; in the context of ADSL deficiency, it reduces the accumulation of toxic succinylpurines.[7][8][9] |
| 6-Mercaptopurine (6-MP) & 6-Thioguanine | Purine Antagonists | Multiple enzymes in the purine pathway after metabolic activation | Inhibit early steps in de novo purine synthesis. | Clinically used as anticancer agents; their metabolites interfere with multiple points in purine metabolism. |
Substrate Analogs and Metabolic Tracers
These molecules are used to either directly probe enzyme activity or trace the flow of metabolites through the purine synthesis pathways.
| Compound | Type | Application | Detection Method | Key Findings & Applications |
| 6-Thio-adenylosuccinic acid | Substrate Analog | Substrate for adenylosuccinase (ADSL).[10] | Spectrophotometry | Allows for the study of ADSL activity with a modified substrate.[10] |
| Isotopically Labeled Glycine, Serine, Formate | Metabolic Tracers | Tracing de novo purine synthesis.[11] | Mass Spectrometry | Enables the quantification of flux through the de novo pathway and the study of metabolic channeling within purinosomes.[11] |
| Succinylaminoimidazole carboxamide ribotide (SAICAR) | Natural Substrate | Substrate for ADSL.[2] | HPLC, Mass Spectrometry | Accumulation of SAICAR (and its dephosphorylated form, SAICAr) is a key biomarker for ADSL deficiency.[2][12] |
Experimental Protocols
HPLC-Based Assay for Adenylosuccinate Lyase (ADSL) Activity
This protocol is adapted from methodologies used for measuring ADSL activity in erythrocyte lysates and with purified recombinant enzyme.[6][13][14][15]
Materials:
-
Enzyme source (e.g., erythrocyte lysate, purified recombinant ADSL)
-
Reaction Buffer: 20 mM Tris-HCl, pH 8.1
-
Substrate: Adenylosuccinate (S-AMP) or an alternative substrate (e.g., 6-thio-adenylosuccinic acid) solution (e.g., 200 µM in reaction buffer)
-
Quenching Solution: e.g., perchloric acid or a solution to stop the enzymatic reaction.
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase: Isocratic ion-pairing reverse-phase conditions suitable for separating purine nucleotides.
Procedure:
-
Enzyme Preparation: Prepare the enzyme source. For erythrocyte lysates, wash cells and lyse them in a suitable buffer. For recombinant enzyme, purify to homogeneity.
-
Reaction Setup: In a microcentrifuge tube, combine the enzyme source with the reaction buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Add the substrate solution to the reaction mixture to a final volume (e.g., 200 µL) and start a timer.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the assay.
-
Termination of Reaction: Stop the reaction by adding the quenching solution.
-
Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject a defined volume of the supernatant onto the equilibrated C18 column. Elute the analytes using the isocratic mobile phase.
-
Detection and Quantification: Monitor the elution of the substrate and product (e.g., AMP) at a suitable UV wavelength (e.g., 280 nm). Quantify the amount of product formed by comparing its peak area to a standard curve of known concentrations.
-
Calculation of Enzyme Activity: Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein).
Workflow for Metabolomic Analysis of Purine Metabolism using Isotopic Tracers
This generalized workflow is based on established metabolomics protocols.[11][16][17][18][19]
1. Experimental Design:
- Define the biological question (e.g., to measure the flux through the de novo purine synthesis pathway).
- Select the appropriate cell line or animal model.
- Choose the isotopic tracer (e.g., ¹³C- or ¹⁵N-labeled glycine, serine, or formate).
- Determine the labeling duration and sampling time points.
2. Cell Culture and Isotope Labeling:
- Culture cells in a defined medium.
- Replace the medium with a medium containing the isotopic tracer.
- Incubate the cells for the predetermined duration.
3. Sample Collection and Metabolite Extraction:
- Rapidly quench metabolic activity by, for example, washing the cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).
- Scrape the cells and collect the cell lysate.
- Centrifuge to pellet cell debris.
- Collect the supernatant containing the metabolites.
4. Sample Analysis by Mass Spectrometry:
- Dry the metabolite extract under vacuum.
- Reconstitute the sample in a suitable solvent for LC-MS analysis.
- Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
- Separate the metabolites using a suitable chromatography method (e.g., HILIC for polar metabolites).
- Acquire mass spectrometry data in a full scan or targeted SIM mode to detect the different isotopologues of the purine intermediates and nucleotides.
5. Data Processing and Analysis:
- Process the raw mass spectrometry data to identify and quantify the different isotopologues of the metabolites of interest.
- Correct for the natural abundance of isotopes.
- Calculate the fractional enrichment of the label in each metabolite over time.
- Use metabolic flux analysis software to model the data and determine the rates of the reactions in the pathway.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of key steps in purine metabolism and points of intervention for alternative compounds.
Caption: A typical workflow for studying purine metabolism using isotopic tracers and mass spectrometry.
Caption: Logical relationship of alternative compounds based on their mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Development of Cell-Permeable Adenylosuccinate Lyase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Cell-Permeable Adenylosuccinate Lyase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allopurinol Treatment Improves Cognitive Skills, Adaptive Behavior, and Biochemical Markers in Young Patients With Adenylosuccinate Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of a Treatment With Allopurinol in Adenylosuccinate Lyase Deficiency [ctv.veeva.com]
- 9. #AI reads Urine# Urinary Biomarker Monitoring in Evaluating Allopurinol Efficacy for Young Patients with Adenylosuccinate Lyase Deficiency | KeAi Publishing [keaipublishing.com]
- 10. [PDF] Studies of the action of adenylosuccinase with 6-thio analogues of adenylosuccinic acid. | Semantic Scholar [semanticscholar.org]
- 11. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diagnosis of adenylosuccinate lyase deficiency by metabolomic profiling in plasma reveals a phenotypic spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An HPLC-based assay of adenylosuccinate lyase in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Metabolomics Workflow: Key Steps from Sample to Insights [arome-science.com]
- 17. Tutorial1 [cimcb.github.io]
- 18. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. residency.peds.uab.edu [residency.peds.uab.edu]
Comparative analysis of adenylosuccinate synthase inhibitors on cellular viability.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various adenylosuccinate synthase (ADSS) inhibitors on cellular viability, supported by experimental data. ADSS is a critical enzyme in the de novo purine (B94841) biosynthesis pathway, making it a promising target for anticancer therapies. By inhibiting ADSS, these compounds disrupt the production of purine nucleotides, which are essential for DNA replication and cellular proliferation, ultimately leading to decreased cell viability.
Mechanism of Action of Adenylosuccinate Synthase Inhibitors
Adenylosuccinate synthase catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, a key step in the synthesis of adenosine (B11128) monophosphate (AMP). Inhibitors of ADSS block this enzymatic reaction, leading to a depletion of the cellular AMP pool. This disruption in purine metabolism has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby reducing their viability.
Quantitative Comparison of ADSS Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of three ADSS inhibitors—Auranofin, 6-Mercaptopurine, and Mycophenolic Acid—on the viability of various cancer cell lines. The data is compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions can vary between studies.
| Inhibitor | Cell Line | Cell Type | IC50 (µM) | Citation |
| Auranofin | A549 | Lung Carcinoma | ~3 - 5 | [1][2] |
| Calu-6 | Lung Carcinoma | ~3 | [1][2] | |
| NCI-H1299 | Lung Carcinoma | ~1 | [1] | |
| MCF-7 | Breast Adenocarcinoma | 3.37 | [3] | |
| HCT116 | Colorectal Carcinoma | 0.1 - 0.7 | [4] | |
| 6-Mercaptopurine | HepG2 | Hepatocellular Carcinoma | 32.25 | [5][6] |
| MCF-7 | Breast Adenocarcinoma | >100 | [5][6] | |
| Mycophenolic Acid | Various | - | - | [7] |
Note: Direct comparative IC50 values for Mycophenolic Acid on the same cancer cell lines were not available in the cited literature. However, it is a known inhibitor of purine synthesis with demonstrated anticancer activity through the induction of apoptosis and cell cycle arrest[7].
Experimental Protocols
A detailed methodology for a key experiment cited in this guide is provided below.
MTT Assay for Cellular Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ADSS inhibitors (Auranofin, 6-Mercaptopurine, Mycophenolic Acid)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the ADSS inhibitors in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of inhibitors. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitors, e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the inhibitor concentration.
Visualizations
Signaling Pathway of ADSS Inhibition Leading to Reduced Cell Viability
Caption: Inhibition of ADSS disrupts purine synthesis, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Comparing ADSS Inhibitors
Caption: Workflow for the comparative analysis of ADSS inhibitors on cancer cell viability.
References
- 1. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auranofin, Et3PAuCl, and Et3PAuI Are Highly Cytotoxic on Colorectal Cancer Cells: A Chemical and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. psasir.upm.edu.my [psasir.upm.edu.my]
- 7. Therapeutic potential and molecular mechanisms of mycophenolic acid as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of HPLC and mass spectrometry for adenylosuccinate quantification.
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the quantification of adenylosuccinate and its clinically relevant biomarker, succinyladenosine (B8144472). This comparison is supported by experimental data from published studies to aid in selecting the most suitable analytical method for your research needs.
Adenylosuccinate is a critical intermediate in the purine (B94841) biosynthesis pathway. Dysregulation of its metabolism, particularly due to adenylosuccinate lyase (ADSL) deficiency, leads to the accumulation of succinyladenosine and other succinylpurines, resulting in a range of neurological and developmental disorders. Consequently, robust and reliable methods for the quantification of these compounds in biological matrices are essential for diagnostics and for monitoring therapeutic interventions.
Performance Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC with ultraviolet (UV) detection and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) for adenylosuccinate and succinyladenosine quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and sample complexity. While HPLC-UV is a widely accessible and cost-effective technique, LC-MS/MS offers superior sensitivity and specificity.
Below is a summary of the performance characteristics for the quantification of succinyladenosine, a key biomarker for adenylosuccinate-related metabolic disorders.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | Typically in the low µg/mL range for related purines. For instance, for adenine (B156593), an LOD of 0.72 µg/mL has been reported.[1] | High sensitivity, with LODs for related purines in the low ng/mL range. For example, the LOD for 2,8-dihydroxyadenine (B126177) is 50 ng/mL.[2] |
| Limit of Quantification (LOQ) | In the µg/mL range for related purines. For adenine, an LOQ of 2.39 µg/mL has been reported.[1] | High sensitivity, with LOQs for related purines in the ng/mL range. For 2,8-dihydroxyadenine, the LOQ is 50 ng/mL.[2] |
| Linearity Range | A linear range of 7.81–125.00 µg/mL has been demonstrated for related purines like adenine and hypoxanthine.[1] | A broad linear range is achievable. For instance, a range of 50 to 5000 ng/mL has been validated for 2,8-dihydroxyadenine.[2] |
| Precision (Intra- and Inter-assay CV) | Good precision with intra-assay variation typically <5% and inter-assay variation <10%. For an ADSL activity assay measuring AMP, intra- and inter-assay variations were 2% and 8%, respectively.[3] | Excellent precision with intra- and inter-assay coefficients of variation (CV) generally below 15%. |
| Accuracy/Recovery | Acceptable accuracy, with recovery rates for related purines ranging from 79.33% to 89.39%.[1] | High accuracy, with recovery typically within 85-115%. |
| Specificity | Susceptible to interference from co-eluting compounds that absorb at the same wavelength. | Highly specific due to the detection based on the mass-to-charge ratio of the analyte and its fragments. |
| Sample Throughput | Moderate throughput, with typical run times of 15-30 minutes per sample. | High throughput is possible with modern UPLC systems, with run times often under 5 minutes. |
| Cost and Accessibility | Lower initial instrument cost and widely available. | Higher initial instrument cost and requires more specialized expertise. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the quantification of adenylosuccinate-related compounds using HPLC-UV and LC-MS/MS.
HPLC-UV Method for Adenylosuccinate Lyase Activity (Measuring AMP)
This method indirectly assesses adenylosuccinate by measuring the activity of adenylosuccinate lyase (ADSL) through the quantification of adenosine (B11128) monophosphate (AMP) produced from the substrate succinyl-AMP (S-AMP).
-
Sample Preparation (Erythrocyte Lysate):
-
Collect whole blood in EDTA tubes.
-
Prepare erythrocyte lysates by washing the cells with saline and then lysing them with distilled water.
-
Determine the hemoglobin concentration for normalization.
-
-
Enzymatic Reaction:
-
Incubate the erythrocyte lysate with a reaction mixture containing S-AMP as the substrate in a buffered solution (e.g., Tris-HCl, pH 8.1).
-
Stop the reaction after a defined period (e.g., 60 minutes) by adding an acid like perchloric acid to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Neutralize the supernatant with a base (e.g., potassium carbonate).
-
Filter the neutralized supernatant before HPLC analysis.
-
-
HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a buffer containing an ion-pairing agent, such as tetrabutylammonium (B224687) bisulfate, in a phosphate (B84403) buffer with a percentage of methanol (B129727).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Quantification: Calculate the amount of AMP produced by comparing the peak area to a standard curve of known AMP concentrations.
-
LC-MS/MS Method for Succinyladenosine Quantification in Biological Fluids
This method allows for the direct and highly sensitive quantification of succinyladenosine in matrices like urine or plasma.
-
Sample Preparation (Urine):
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Perform a simple dilution of the urine sample with the initial mobile phase (e.g., 1:10 dilution).
-
Add an internal standard (e.g., isotopically labeled succinyladenosine) to the diluted sample to correct for matrix effects and variations in instrument response.
-
Centrifuge or filter the sample to remove any particulates before injection.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase or a hydrophilic interaction liquid chromatography (HILIC) column suitable for polar analytes.
-
Mobile Phase: A gradient elution using two solvents:
-
Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid) and an ammonium (B1175870) salt (e.g., 2 mM ammonium acetate).
-
Solvent B: An organic solvent like methanol or acetonitrile (B52724) with the same additives as Solvent A.
-
-
Gradient Program: Start with a high percentage of Solvent A, gradually increase the percentage of Solvent B to elute the analyte, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for succinyladenosine and its internal standard.
-
-
Visualizing the Pathways and Workflows
To better understand the biochemical context and the analytical procedures, the following diagrams have been generated.
References
The Divergent Metabolic Fates of Adenylosuccinic Acid: A Comparative Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the metabolic fate of adenylosuccinic acid across different cell types, with a particular focus on the distinctions between normal tissues with varying energy demands and cancer cells. Adenylosuccinic acid, a critical intermediate in the purine (B94841) nucleotide cycle, plays a pivotal role in cellular energy homeostasis and nucleotide metabolism. Understanding its differential processing in various cellular contexts is crucial for advancing research in metabolic disorders, oncology, and therapeutic development.
Quantitative Analysis of Adenylosuccinic Acid Metabolism
The metabolic flux of adenylosuccinic acid is primarily governed by the activity of two key enzymes: adenylosuccinate synthetase (ADSS) and adenylosuccinate lyase (ADSL). The expression and activity of these enzymes vary significantly across different cell types, leading to distinct metabolic outcomes.
Table 1: Comparison of Key Enzymes in Adenylosuccinic Acid Metabolism Across Cell Types
| Feature | Skeletal Muscle Cells | Neurons | Hepatocytes | Cancer Cells |
| Primary ADSS Isozyme | ADSS1 (high expression) | ADSS2 (low expression) | ADSS2 (low expression) | Upregulation of both ADSS1 and ADSS2 reported in various cancers |
| Primary Metabolic Role | High-flux Purine Nucleotide Cycle for energy homeostasis | De novo purine synthesis; potential role in ATP recovery under stress[1] | De novo purine synthesis; evidence for PNC operation is lacking[1] | Supports rapid proliferation through de novo purine synthesis[2][3][4][5] |
| ADSL Activity | High | Low | Low | Significantly upregulated[3][4] |
| Reported ADSL Specific Activity | ~11 µmol/min/mg protein (rat skeletal muscle) | Not directly quantified in literature | Activity is depressed by starvation (rat)[1] | Markedly overexpressed in neoplastic tissues[4] |
| Metabolic Fate of Adenylosuccinic Acid | Rapid conversion to AMP and fumarate (B1241708) to fuel the TCA cycle and regenerate ATP. | Primarily contributes to the de novo synthesis of AMP. Lower ADSL activity may lead to substrate accumulation under certain conditions. | Primarily contributes to de novo AMP synthesis. Low PNC flux. | Channeled towards de novo AMP synthesis to provide building blocks for DNA and RNA replication. |
Note: Direct side-by-side quantitative comparisons of ADSL specific activity in hepatocytes, neurons, and various cancer cell lines are limited in the current literature. The data presented is a synthesis of findings from multiple studies.
Signaling Pathways Influenced by Adenylosuccinic Acid Metabolism
The metabolic products of adenylosuccinic acid, namely AMP and fumarate, are not merely metabolic intermediates but also act as signaling molecules that can influence diverse cellular processes.
Fumarate-Mediated Signaling
An accumulation of fumarate, which can occur due to alterations in the purine nucleotide cycle or TCA cycle, has been shown to have profound effects on cellular signaling, particularly through the modification of proteins.
In neuronal cells , fumarate has been demonstrated to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical antioxidant response element. This activation is often mediated through the extracellular signal-regulated kinase (ERK) 1/2 MAPK pathway, providing neuroprotection against oxidative stress.[6]
// Node Definitions Fumarate [label="Fumarate", fillcolor="#FBBC05", fontcolor="#202124"]; ERK12 [label="ERK1/2 MAPK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2_inactive [label="Keap1-Nrf2", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2_active [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant\nResponse Element\n(ARE)", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions Fumarate -> ERK12 [color="#5F6368"]; ERK12 -> Nrf2_inactive [label=" Inhibits Keap1", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Nrf2_inactive -> Nrf2_active [label="Release", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Nrf2_active -> ARE [label=" Binds", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; ARE -> Neuroprotection [label=" Induces\n Antioxidant Genes", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; } .enddot Caption: Fumarate signaling in neurons via the Nrf2 pathway.
In cancer cells , particularly those with mutations in the fumarate hydratase (FH) gene, the accumulation of fumarate acts as an oncometabolite.[7][8] Fumarate can inhibit α-ketoglutarate-dependent dioxygenases, leading to the stabilization of hypoxia-inducible factor (HIF) and promoting a pro-cancerous metabolic state.[7] It also activates the Nrf2 pathway, which can protect cancer cells from oxidative stress, and promotes cell proliferation.[9][10]
// Node Definitions Fumarate [label="Fumarate\n(Oncometabolite)", fillcolor="#FBBC05", fontcolor="#202124"]; aKGDD [label="α-KG Dependent\nDioxygenases", fillcolor="#F1F3F4", fontcolor="#202124"]; HIF [label="HIF-1α", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2 Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions Fumarate -> aKGDD [label=" Inhibits", fontsize=8, fontcolor="#5F6368", color="#5F6368", arrowhead=tee]; aKGDD -> HIF [label=" Degrades", fontsize=8, fontcolor="#5F6368", color="#5F6368", style=dashed, arrowhead=tee]; Fumarate -> Nrf2 [color="#5F6368"]; HIF -> Proliferation [label=" Promotes\n Angiogenesis &\n Glycolysis", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Nrf2 -> Proliferation [label=" Induces\n Antioxidant\n Response", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; } .enddot Caption: Oncogenic fumarate signaling in cancer cells.
AMP-Mediated Signaling
The production of AMP from adenylosuccinic acid directly influences the cellular energy status, reflected by the AMP:ATP ratio. This ratio is a critical regulator of the AMP-activated protein kinase (AMPK), a master sensor of cellular energy.
In skeletal muscle , a high metabolic rate during exercise leads to increased AMP levels, activating AMPK. Activated AMPK stimulates glucose uptake and fatty acid oxidation to generate more ATP.
In the liver , AMPK activation has a different metabolic outcome, primarily inhibiting anabolic processes such as gluconeogenesis and lipid synthesis to conserve energy.
Experimental Protocols
Accurate measurement of adenylosuccinic acid metabolism is fundamental to research in this area. Below are detailed methodologies for key experiments.
Spectrophotometric Assay for Adenylosuccinate Lyase (ADSL) Activity
This method measures the decrease in absorbance at 280 nm as adenylosuccinate is converted to AMP and fumarate.
Materials:
-
50 mM Potassium Phosphate (B84403) Buffer (pH 7.0) with 1 mM EDTA
-
1.72 mM Adenylosuccinic Acid (ASA) solution (freshly prepared in buffer)
-
Cell or tissue lysate containing ADSL
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 2.8 mL of potassium phosphate buffer and 0.1 mL of ASA solution in a cuvette.
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding 0.1 mL of the enzyme-containing lysate.
-
Immediately monitor the decrease in absorbance at 280 nm for 5 minutes.
-
Calculate the rate of change in absorbance (ΔA280/min) from the linear portion of the curve.
-
Enzyme activity is calculated using the molar extinction coefficient of adenylosuccinate.
Metabolic Flux Analysis using Stable Isotope Tracers
This technique allows for the quantitative tracking of carbon and nitrogen atoms through the purine nucleotide cycle.
Workflow:
// Node Definitions Labeling [label="1. Isotope Labeling\n(e.g., ¹³C-Aspartate, ¹⁵N-Glycine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="2. Cell Culture Incubation", fillcolor="#F1F3F4", fontcolor="#202124"]; Quenching [label="3. Rapid Quenching\n& Metabolite Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="4. LC-MS/MS or NMR Analysis\n(Mass Isotopomer Distribution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Modeling [label="5. Computational Modeling\n& Flux Calculation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions Labeling -> Incubation [color="#5F6368"]; Incubation -> Quenching [color="#5F6368"]; Quenching -> Analysis [color="#5F6368"]; Analysis -> Modeling [color="#5F6368"]; } .enddot Caption: Workflow for metabolic flux analysis.
Brief Protocol:
-
Isotope Labeling: Culture cells in a medium containing a stable isotope-labeled precursor of the purine nucleotide cycle, such as ¹³C-labeled aspartate or ¹⁵N-labeled glycine.
-
Incubation: Allow the cells to reach a metabolic and isotopic steady state.
-
Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular metabolites.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment of adenylosuccinate and other purine pathway intermediates using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Flux Calculation: Use computational models to calculate the rate of adenylosuccinic acid synthesis and conversion.
Conclusion
The metabolic fate of adenylosuccinic acid is highly dependent on the cellular context. In tissues with high energy demands, such as skeletal muscle, it is a key component of a high-flux purine nucleotide cycle geared towards rapid energy regeneration. In contrast, in other tissues and particularly in cancer cells, its metabolism is more closely tied to the de novo synthesis of purine nucleotides required for proliferation. The downstream signaling effects of its metabolic products, AMP and fumarate, further underscore the cell-type-specific roles of this metabolic pathway. A thorough understanding of these differences is essential for the development of targeted therapeutic strategies for a range of diseases.
References
- 1. The purine nucleotide cycle and its molecular defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the De Novo Purine Synthesis Pathway Through Adenylosuccinate Lyase Depletion Impairs Liver Cancer Growth by Perturbing Mitochondrial Function [dspace.mit.edu]
- 3. Adenylosuccinate lyase (ADSL) is a pan-cancer prognostic and immune biomarker with distinct roles in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenylosuccinate lyase (ADSL) is a pan-cancer prognostic and immune biomarker with distinct roles in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Cell-Permeable Adenylosuccinate Lyase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fumarate hydratase in cancer: a multifaceted tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fumarate hydratase in cancer: A multifaceted tumour suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The emerging role of fumarate as an oncometabolite [frontiersin.org]
- 10. Fumarate Mediates a Chronic Proliferative Signal in Fumarate Hydratase-Inactivated Cancer Cells by Increasing Transcription and Translation of Ferritin Genes - PMC [pmc.ncbi.nlm.nih.gov]
Adenylosuccinic Acid's Role in Mitochondrial Function: A Comparative Analysis with Classical Uncouplers
A detailed examination of adenylosuccinic acid (ASA) reveals its indirect influence on mitochondrial function, distinguishing it from classical mitochondrial uncouplers. This guide provides a comparative analysis of ASA against established uncoupling agents like 2,4-dinitrophenol (B41442) (DNP), carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP), and the novel uncoupler BAM15, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Adenylosuccinic acid, a key intermediate in the purine (B94841) nucleotide cycle (PNC), is not a mitochondrial uncoupler in the traditional sense. Unlike classical uncouplers that directly transport protons across the inner mitochondrial membrane and dissipate the proton gradient, ASA's effect on mitochondria is mediated through its metabolic products. Specifically, the enzymatic conversion of ASA to adenosine (B11128) monophosphate (AMP) releases fumarate (B1241708), a vital intermediate of the tricarboxylic acid (TCA) cycle.[1] By supplying fumarate to the mitochondria, ASA can enhance the TCA cycle's activity, thereby indirectly boosting mitochondrial respiration and energy production. This mechanism contrasts sharply with that of true mitochondrial uncouplers, which intentionally reduce the efficiency of ATP synthesis.
Studies have indicated that ASA treatment can have protective effects on mitochondria. For instance, in a mouse model of Duchenne Muscular Dystrophy, administration of ASA led to an increase in mitochondrial viability and a reduction in superoxide (B77818) production.[2] Furthermore, research has demonstrated that ASA is a non-toxic small molecule in both in vitro and in vivo models.[3][4]
Comparative Analysis of Mitochondrial Modulators
To better understand the unique role of adenylosuccinic acid, it is essential to compare its effects with those of well-characterized mitochondrial uncouplers. The following tables summarize the key differences in their mechanisms and observed effects on mitochondrial parameters.
| Compound | Mechanism of Action | Primary Effect on Mitochondria |
| Adenylosuccinic Acid (ASA) | Precursor to Fumarate (TCA Cycle Intermediate) | Indirectly enhances TCA cycle activity and respiration. |
| 2,4-Dinitrophenol (DNP) | Protonophore (Proton Carrier) | Dissipates the proton motive force, leading to increased oxygen consumption and heat production, while decreasing ATP synthesis.[5] |
| FCCP | Protonophore (Proton Carrier) | Similar to DNP, it dissipates the proton motive force, uncoupling respiration from ATP synthesis.[6] |
| BAM15 | Protonophore (Proton Carrier) | A novel uncoupler that dissipates the proton gradient with high specificity for the inner mitochondrial membrane, showing a wider therapeutic window than classical uncouplers.[7][8][9][10] |
Quantitative Comparison of Effects on Mitochondrial Respiration
The following table presents a summary of the quantitative effects of these compounds on mitochondrial oxygen consumption rate (OCR), a key indicator of respiratory activity.
| Compound | Concentration | Effect on Oxygen Consumption Rate (OCR) | Reference |
| Adenylosuccinic Acid (ASA) | Data not available | Studies have shown increased mitochondrial viability, but direct OCR measurements are not widely reported. | [2] |
| 2,4-Dinitrophenol (DNP) | 25-250 µM | Dose-dependent increase in OCR. Higher concentrations can be inhibitory. | [6][11] |
| FCCP | 0.1-1.0 µM | Potent, dose-dependent increase in OCR. | [6] |
| BAM15 | 1.25-20 µM | Sustained increase in maximal respiration over a broad concentration range with lower toxicity compared to classical uncouplers.[12] | [12][13] |
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol outlines the steps to measure the effect of a compound on mitochondrial respiration in cultured cells.
-
Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to reach the desired confluency.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with sterile water overnight in a non-CO2 incubator.
-
Calibrant Preparation: Replace the water with XF Calibrant buffer and incubate for at least one hour in a non-CO2 incubator.
-
Assay Medium Preparation: Prepare the assay medium and warm it to 37°C. Wash and replace the cell culture medium with the assay medium.
-
Compound Injection Preparation: Prepare the compounds (e.g., ASA, DNP, FCCP, BAM15, oligomycin, rotenone/antimycin A) at the desired concentrations in the assay medium and load them into the injection ports of the sensor cartridge.
-
Seahorse XF Analyzer Assay: Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure OCR and extracellular acidification rate (ECAR) in real-time, before and after the injection of the compounds.
-
Data Analysis: Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Measurement of Mitochondrial Proton Leak
This protocol describes a method to assess the proton leak in isolated mitochondria.
-
Mitochondria Isolation: Isolate mitochondria from the tissue of interest using differential centrifugation.
-
Respiration Buffer Preparation: Prepare a respiration buffer (e.g., KHEP buffer) containing substrates (e.g., succinate) and inhibitors of ATP synthase (oligomycin) and complex I (rotenone).
-
Oxygen Electrode Setup: Add the respiration buffer and isolated mitochondria to a chamber equipped with a Clark-type oxygen electrode and a membrane potential-sensitive electrode (e.g., a TPMP+ electrode).
-
Initiation of Respiration: Initiate respiration by adding the substrate.
-
Titration with Respiratory Chain Inhibitor: Gradually inhibit the respiratory chain with a specific inhibitor (e.g., malonate for complex II) to vary the mitochondrial membrane potential.
-
Simultaneous Measurement: Simultaneously record the oxygen consumption rate and the mitochondrial membrane potential at each inhibition step.
-
Data Analysis: Plot the oxygen consumption rate as a function of the mitochondrial membrane potential. The resulting curve represents the kinetics of the proton leak.
Visualizing the Mechanisms of Action
To further illustrate the distinct roles of adenylosuccinic acid and classical uncouplers, the following diagrams depict their respective signaling pathways and mechanisms.
Caption: Adenylosuccinic acid's role in linking the Purine Nucleotide Cycle to the TCA Cycle.
Caption: Mechanism of classical mitochondrial uncouplers.
References
- 1. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo | MDPI [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Oxidative phosphorylation in intact hepatocytes: quantitative characterization of the mechanisms of change in efficiency and cellular consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of mitochondrial uncouplers on intracellular calcium, pH and membrane potential in rat carotid body type I cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases [frontiersin.org]
- 8. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BAM15‐mediated mitochondrial uncoupling protects against obesity and improves glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Adenylosuccinate Lyase Kinetics Across Diverse Species
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of a Key Purine (B94841) Biosynthesis Enzyme
Adenylosuccinate lyase (ADSL) is a crucial enzyme in the de novo purine biosynthesis pathway and the purine nucleotide cycle, catalyzing two separate reactions involving the cleavage of fumarate (B1241708) from its substrates. Its ubiquitous nature and essential role in nucleotide metabolism make it a potential target for therapeutic intervention. This guide provides a comparative overview of ADSL kinetics from various species, presenting key performance data, detailed experimental protocols, and visual representations of its metabolic context and the workflow for its characterization.
Quantitative Comparison of ADSL Kinetic Parameters
The following table summarizes the kinetic constants for adenylosuccinate lyase from different species for its two substrates: 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR) and adenylosuccinate (SAMP). These values provide a quantitative basis for comparing the enzyme's efficiency and substrate affinity across diverse life forms.
| Species | Substrate | Km / K0.5 (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Experimental Conditions |
| Homo sapiens | SAICAR | 1.8 ± 0.1 | 240 | 1.3 x 10⁸ | 25°C, pH 7.4 |
| SAMP | 1.5 ± 0.2 | 150 | 1.0 x 10⁸ | 25°C, pH 7.4 | |
| Plasmodium falciparum | SAICAR | Not Reported | Not Reported | Not Reported | Not Reported |
| SAMP | Not Reported | Not Reported | Not Reported | Not Reported | |
| Bacillus subtilis | SAMP | ~5.0 | Not Reported | Not Reported | Not specified |
| Escherichia coli | SAMP | Not Reported | Not Reported | Specific Activity: 4.65 µmol min⁻¹ mg⁻¹ (pH 7.0), 16.47 µmol min⁻¹ mg⁻¹ (pH 8.5) | Not specified |
| Thermotoga maritima | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Saccharomyces cerevisiae | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Pyrococcus furiosus | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Arabidopsis thaliana | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
The determination of adenylosuccinate lyase kinetic parameters typically involves a continuous spectrophotometric assay. The following is a detailed methodology based on established protocols.
Principle:
The activity of adenylosuccinate lyase is measured by monitoring the decrease in absorbance as the substrate (SAICAR or SAMP) is converted to its respective product (AICAR or AMP) and fumarate. The change in absorbance is directly proportional to the rate of the enzymatic reaction.
Reagents and Buffers:
-
Assay Buffer: 40 mM Tris-HCl, pH 7.4
-
Substrate Stock Solutions:
-
SAICAR (varying concentrations from 1 – 100 µM) prepared in assay buffer.
-
SAMP (varying concentrations from 1 – 60 µM) prepared in assay buffer.
-
-
Enzyme Solution: Purified adenylosuccinate lyase diluted in assay buffer to a suitable concentration for measurable activity.
Instrumentation:
-
UV-Vis Spectrophotometer with temperature control.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Enzyme Pre-incubation: Frozen enzyme samples are thawed and incubated at 25°C for approximately 2 hours to ensure full restoration of activity.[1]
-
Reaction Mixture Preparation: In a 1 mL quartz cuvette, combine the assay buffer and the desired concentration of the substrate (SAICAR or SAMP).
-
Temperature Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature of 25°C until the temperature equilibrates.
-
Initiation of Reaction: Add a small volume of the pre-incubated enzyme solution to the cuvette to initiate the reaction. The final enzyme concentration should be in the range of 0.1-0.2 mg/mL.[1]
-
Data Acquisition: Immediately after adding the enzyme, start monitoring the decrease in absorbance at the appropriate wavelength over a period of 30 seconds.[1]
-
For the SAICAR cleavage reaction, monitor the absorbance at 269 nm . The difference in extinction coefficient between SAICAR and AICAR is 700 M⁻¹cm⁻¹.[1]
-
For the SAMP cleavage reaction, monitor the absorbance at 282 nm . The difference in extinction coefficient between SAMP and AMP is 10,000 M⁻¹cm⁻¹.[1]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot using the Beer-Lambert law and the respective extinction coefficients.
-
To determine the kinetic constants (Km/K0.5 and Vmax), fit the initial velocity data at varying substrate concentrations to the Michaelis-Menten equation or the Hill equation, as appropriate, using a non-linear regression software.[1]
-
The turnover number (kcat) is calculated from the Vmax and the enzyme concentration ([E]) using the equation: kcat = Vmax / [E].[1]
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the metabolic context and the experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Role of Adenylosuccinate Lyase (ADSL) in Purine Metabolism.
Caption: Experimental Workflow for ADSL Kinetic Analysis.
References
- 1. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate and Product Complexes of Escherichia coli Adenylosuccinate Lyase Provide New Insights into the Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Adenylosuccinic Acid as an Enzyme Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic utilization of adenylosuccinic acid and its analogs by the key enzymes Adenylosuccinate Synthetase (ADSS) and Adenylosuccinate Lyase (ADSL). The specificity of these enzymes is crucial for the regulation of purine (B94841) nucleotide biosynthesis, a pathway of significant interest in drug development. This document presents quantitative data, detailed experimental protocols, and visual representations of the relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of adenylosuccinic acid's role as an enzyme substrate.
Adenylosuccinic Acid in Purine Metabolism
Adenylosuccinic acid, also known as succinyladenosine (B8144472) monophosphate (SAMP), is a key intermediate in the de novo synthesis of adenosine (B11128) monophosphate (AMP) and the purine nucleotide cycle.[1] Its metabolism is primarily handled by two enzymes:
-
Adenylosuccinate Synthetase (ADSS): This enzyme catalyzes the GTP-dependent synthesis of adenylosuccinate from inosine (B1671953) monophosphate (IMP) and aspartic acid.[2]
-
Adenylosuccinate Lyase (ADSL): This enzyme catalyzes the cleavage of adenylosuccinate to form AMP and fumarate.[1] Notably, ADSL is also responsible for a similar reaction earlier in the de novo purine synthesis pathway, the conversion of 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR) to 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) and fumarate.[1][3]
The substrate specificity of these enzymes is a critical factor in the regulation of purine nucleotide pools and has implications for the development of therapeutic agents targeting this pathway.
Data Presentation: Specificity of ADSS and ADSL
The following tables summarize the kinetic parameters for ADSS and ADSL with their primary substrates and various analogs. These data provide a quantitative comparison of substrate specificity across different enzymes and organisms.
Table 1: Kinetic Parameters for Adenylosuccinate Synthetase (ADSS)
| Enzyme Source | Substrate | Km (µM) | Vmax (relative %) | Reference |
| Trypanosoma cruzi | IMP | 10 | 100 | [4] |
| Allopurinol ribonucleotide | 140 | 0.3 | [4] | |
| Escherichia coli | IMP | 20 | - | [5] |
| GTP | 23 | - | [5] | |
| Aspartate | 300 | - | [5] |
Table 2: Kinetic Parameters for Adenylosuccinate Lyase (ADSL)
| Enzyme Source | Substrate | Km/K0.5 (µM) | kcat (s-1) | Reference |
| Human (Wild-Type) | Adenylosuccinate (SAMP) | 1.79 | 97 | [6] |
| SAICAR | 2.35 | 90 | [6] | |
| Human (R303C Mutant) | Adenylosuccinate (SAMP) | - | - | [7] |
| SAICAR | >4-fold increase vs WT | - | [7] | |
| Plasmodium falciparum | Adenylosuccinate (SAMP) | Similar to SAICAR | Similar to SAICAR | [3] |
| SAICAR | Similar to SAMP | Similar to SAMP | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Protocol 1: Spectrophotometric Assay for Adenylosuccinate Lyase (ADSL)
This continuous spectrophotometric assay measures the decrease in absorbance at 280 nm as adenylosuccinate is converted to AMP and fumarate.[8]
Reagents:
-
Buffer (Reagent A): 50 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 7.0 at 25°C.[8]
-
Substrate (Reagent B): 1.72 mM Adenylosuccinic Acid (ASA) in Reagent A (prepare fresh).[8]
-
Enzyme Solution (Reagent C): 0.2 - 0.4 units/mL of Adenylosuccinate Lyase in cold Reagent A (prepare immediately before use).[8]
Procedure:
-
Pipette 2.80 mL of Reagent A and 0.10 mL of Reagent B into both a test and a blank cuvette.
-
Mix by inversion and equilibrate to 25°C. Monitor the absorbance at 280 nm until constant.
-
To the test cuvette, add 0.10 mL of Reagent C. To the blank cuvette, add 0.10 mL of Reagent A.
-
Immediately mix by inversion and record the decrease in absorbance at 280 nm for approximately 5 minutes.
-
Determine the rate of absorbance change per minute (ΔA280nm/min) from the maximum linear rate for both the test and blank.
Calculation of Enzyme Activity:
One unit of adenylosuccinate lyase converts 1.0 µmole of adenylosuccinic acid to fumaric acid and 5'-AMP per minute at pH 7.0 at 25°C.[8] The activity can be calculated using the molar extinction coefficient difference between adenylosuccinate and its products.
Protocol 2: Coupled Spectrophotometric Assay for Adenylosuccinate Synthetase (ADSS)
This assay couples the production of adenylosuccinate to its cleavage by ADSL, allowing for the continuous monitoring of the reaction by observing the decrease in absorbance at 280 nm. A similar coupled assay approach is a common technique for enzymes whose direct product is not easily detectable.[9][10]
Principle:
The reaction catalyzed by ADSS (IMP + Aspartate + GTP → Adenylosuccinate + GDP + Pi) is coupled with the ADSL reaction (Adenylosuccinate → AMP + Fumarate). The overall rate of absorbance decrease at 280 nm is proportional to the rate of adenylosuccinate synthesis, provided that ADSL is present in excess to ensure the second reaction is not rate-limiting.
Reagents:
-
Assay Buffer: e.g., 100 mM Tris/acetate, pH range 6.0-10.0.
-
Substrates: IMP, L-aspartate, GTP.
-
Coupling Enzyme: A sufficient concentration of purified Adenylosuccinate Lyase (ADSL).
-
Enzyme: Adenylosuccinate Synthetase (ADSS) to be assayed.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, IMP, L-aspartate, GTP, and an excess of ADSL in a quartz cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the ADSS enzyme solution.
-
Immediately monitor the decrease in absorbance at 280 nm over time using a spectrophotometer.
-
The initial linear rate of the reaction is used to determine the enzyme activity.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involving adenylosuccinic acid and a general workflow for evaluating enzyme substrate specificity.
Caption: De Novo Purine Biosynthesis Pathway.
Caption: The Purine Nucleotide Cycle.
Caption: Experimental Workflow for Substrate Specificity.
References
- 1. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 2. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 3. Elucidation of the substrate specificity, kinetic and catalytic mechanism of adenylosuccinate lyase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenylosuccinate synthetase and adenylosuccinate lyase from Trypanosoma cruzi, Specificity studies with potential chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Expression, purification, and kinetic characterization of recombinant human adenylosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Head-to-head comparison of different salt forms of adenylosuccinic acid in experiments.
For Researchers, Scientists, and Drug Development Professionals
Adenylosuccinic acid (ASA), an intermediate in the purine (B94841) nucleotide cycle, holds therapeutic promise for conditions such as Duchenne muscular dystrophy (DMD).[1][2][3][4] The selection of an appropriate salt form is a critical step in drug development, profoundly influencing a compound's solubility, stability, bioavailability, and ultimately, its therapeutic efficacy. This guide provides a head-to-head comparison of the known salt forms of adenylosuccinic acid based on available experimental data, offering insights for researchers in the field.
While comprehensive, direct comparative studies on different salt forms of ASA are not extensively available in published literature, this guide synthesizes the existing data for the most commonly cited forms: the tetra-sodium salt and the ammonium (B1175870) salt .
The Role of Adenylosuccinic Acid in the Purine Nucleotide Cycle
Adenylosuccinic acid is a key metabolite in the purine nucleotide cycle, a crucial pathway for cellular energy homeostasis, particularly in tissues with high energy demands like skeletal muscle and the brain.[5][6] The cycle involves the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP), with ASA as an intermediate. This process is vital for regenerating purines and plays a role in various cellular functions.
Caption: The Purine Nucleotide Cycle highlighting the role of Adenylosuccinic Acid.
Comparative Analysis of Adenylosuccinic Acid Salt Forms
The selection of a salt form is guided by the need to optimize the physicochemical and pharmacokinetic properties of a drug candidate. Below is a summary of the available data for the tetra-sodium and ammonium salts of ASA.
| Parameter | Tetra-sodium Salt | Ammonium Salt | Head-to-Head Comparison & Remarks |
| Primary Use in Studies | Investigational drug in Duchenne muscular dystrophy clinical trials.[3][7][8] | Commercially available reagent for in vitro and in vivo preclinical research.[1][9][10] | The tetra-sodium salt has been used in human clinical settings, suggesting a profile suitable for parenteral administration. The ammonium salt is primarily used in non-clinical research. |
| Solubility | No quantitative data available in public literature. A formulation of 200 mg/mL in a sodium chloride solution was used for subcutaneous injection.[7] | - PBS (pH 7.2): 10 mg/mL[1]- DMF: 20 mg/mL[1]- DMSO: 20 mg/mL[1]- Ethanol: Partially soluble[1] | Direct comparison is not possible due to lack of data for the sodium salt. Sodium-based salts are generally chosen to enhance the absorption of weak acids.[3][8] |
| Stability | No specific stability data is publicly available, but its use in multi-year clinical trials implies adequate stability in its formulated state.[3] | Stable for at least 4 years at -20°C. Stable for several weeks at ambient temperature during shipping.[9] | The ammonium salt shows good long-term stability under frozen conditions. The stability of the tetra-sodium salt in solution for clinical use can be inferred to be acceptable, but quantitative data is lacking. |
| Bioavailability & Route of Administration | Administered subcutaneously in clinical trials.[7] Sodium salts are generally selected to improve bioavailability of acidic compounds.[3][8] | An in vivo study in mice demonstrated oral activity of the tetraammonium salt.[10] | The different routes of administration in the available studies prevent a direct comparison of bioavailability. The oral activity of the ammonium salt is a significant finding for potential future formulations. |
| Pharmacokinetic Data | No published pharmacokinetic data available.[3][4] | No published pharmacokinetic data available. | There is a critical gap in the literature regarding the pharmacokinetic profiles of any ASA salt form. |
Experimental Protocols
Detailed experimental protocols for a head-to-head comparison of ASA salt forms are not available in the literature. However, a standard workflow for salt screening and selection would involve the following methodologies.
Caption: A typical experimental workflow for pharmaceutical salt screening and selection.
Salt Formation and Initial Screening
-
Protocol: Adenylosuccinic acid (free acid) would be dissolved in various solvents and reacted with a library of pharmaceutically acceptable counter-ions (e.g., sodium, potassium, ammonium, calcium, magnesium, organic amines). The resulting solids would be isolated and analyzed.
-
Techniques: High-throughput screening platforms are often used. Initial characterization would involve visual inspection for crystallinity, and preliminary assessment of aqueous solubility and hygroscopicity using Dynamic Vapor Sorption (DVS).
Physicochemical Characterization
For promising salt candidates, a more thorough characterization is performed.
-
Powder X-ray Diffraction (pXRD): To determine the crystallinity and polymorphic form of the salt.
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) to determine the melting point and thermal events, and Thermogravimetric Analysis (TGA) to assess thermal stability and desolvation.
-
Solubility Studies: Determination of equilibrium solubility in various biorelevant media (e.g., simulated gastric and intestinal fluids) and at different pH values.
-
Stability Studies: The chemical and physical stability of the solid salt is assessed under accelerated conditions (e.g., high temperature and humidity). Solution stability is also evaluated at different pH and temperatures.
In Vivo Evaluation
The most promising salt forms are then evaluated in animal models.
-
Pharmacokinetic (PK) Studies: Following administration (e.g., oral, intravenous), blood samples are collected over time to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which reflects total drug exposure.
-
Bioavailability Studies: The oral bioavailability is calculated by comparing the AUC from oral administration to that from intravenous administration.
-
Efficacy Studies: The therapeutic effect of the different salt forms would be compared in a relevant animal model of disease (e.g., the mdx mouse model for DMD).
Conclusion and Future Directions
Based on the available data, both the tetra-sodium and ammonium salts of adenylosuccinic acid have been utilized in research, with the former being advanced to clinical trials and the latter demonstrating oral activity in preclinical models. The choice of a sodium salt for the DMD clinical trials was likely driven by the need to enhance bioavailability for parenteral administration.[3][7][8] The finding that an ammonium salt can be orally administered to achieve a therapeutic effect in an animal model is promising for the development of less invasive formulations.[10]
However, the lack of direct, head-to-head comparative data on the physicochemical properties, stability, and pharmacokinetics of these and other potential salt forms of adenylosuccinic acid represents a significant knowledge gap. Future research should focus on systematic salt screening and characterization to identify a salt form with optimal properties for clinical development, considering the desired route of administration and therapeutic application. Such studies are essential to unlock the full therapeutic potential of adenylosuccinic acid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. isotope.com [isotope.com]
- 3. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2017153541A1 - Pharmaceutical formulation - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
Replicating Published Findings on the Bioactivity of Adenylosuccinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of adenylosuccinic acid (ASA) with a known alternative, dimethyl fumarate (B1241708) (DMF). The focus is on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and cytoprotective responses. This document summarizes key quantitative data, details experimental protocols for replication, and presents visual diagrams of the relevant biological pathways and workflows.
Comparative Bioactivity of Adenylosuccinic Acid and Dimethyl Fumarate
Quantitative Data Summary
The following tables summarize the available quantitative data on the bioactivity and toxicity of adenylosuccinic acid and dimethyl fumarate.
| Compound | Assay | System | Concentration/Dose | Observed Effect | Citation |
| Adenylosuccinic Acid | Cell Viability | Human Myoblasts | 10 nM - 1 mM | No toxicity observed (IC50 > 1 mM) | |
| Adenylosuccinic Acid | Nrf2 Protein Expression | Mouse Quadriceps (in vivo) | 3-3000 µg/mL in drinking water for 8 weeks | Significant increase in Nrf2 protein levels | [3] |
| Dimethyl Fumarate | Nrf2 Activation | Human Retinal Endothelial Cells | 10 µM - 50 µM | Concentration-dependent increase in Nrf2 and HO-1 protein levels | |
| Dimethyl Fumarate | Nrf2 Target Gene Expression | Mouse Brain (in vivo) | 100 - 300 mg/kg (oral) | Dose-dependent increase in Nqo1 and Hmox1 mRNA | [6] |
| Dimethyl Fumarate | Nrf2 Nuclear Translocation | BV2 Microglial Cells | 20 µM | Increased Nrf2 nuclear translocation | [7] |
| Compound | Toxicity Endpoint | System | Value | Citation |
| Adenylosuccinic Acid | Acute Oral Toxicity (LD50) | Mice | > 5000 mg/kg | [8] |
| Dimethyl Fumarate | Not explicitly found in the provided search results. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Adenylosuccinic acid (ASA) to Nrf2 activation signaling pathway.
Caption: General experimental workflow for assessing bioactivity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, designed to facilitate replication of the findings.
Nrf2 Activation Assays
a) Western Blot for Nrf2 Protein Levels
This protocol is for the detection of Nrf2 protein accumulation in cell lysates.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, primary cells) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of adenylosuccinic acid or a positive control (e.g., 10-50 µM DMF) for a specified time (e.g., 4-8 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect lysate and centrifuge to pellet cell debris. The supernatant contains the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2, 1:1000 dilution) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Normalize Nrf2 band intensity to a loading control (e.g., β-actin or GAPDH).
-
b) Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes (HMOX1, NQO1)
This protocol measures the mRNA expression levels of Nrf2 target genes.
-
Cell Culture and Treatment:
-
Follow the same procedure as for the Western blot.
-
-
RNA Extraction and cDNA Synthesis:
-
Wash cells with PBS and lyse them using a suitable lysis buffer from an RNA isolation kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
c) ARE-Luciferase Reporter Gene Assay
This assay quantitatively measures Nrf2 transcriptional activity.
-
Cell Culture and Transfection:
-
Use a cell line stably expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., HepG2-ARE-Luc).
-
Seed cells in a 96-well white, clear-bottom plate.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of adenylosuccinic acid or a positive control.
-
-
Luciferase Assay:
-
After the desired incubation period (e.g., 18-24 hours), lyse the cells and measure the luciferase activity using a luciferase assay kit and a luminometer.
-
Normalize the results to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability.
-
Cell Viability Assay (Crystal Violet Staining)
This is a simple and reliable method for assessing cell viability.[9][10][11]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound.
-
-
Staining Procedure:
-
After the incubation period (e.g., 24-72 hours), gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde or methanol (B129727) for 15-20 minutes.
-
Stain the cells with a 0.5% crystal violet solution in 20% methanol for 20 minutes at room temperature.[9]
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
-
Quantification:
-
Solubilize the stain by adding a solubilization solution (e.g., 10% acetic acid or 1% SDS).
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Cell viability is proportional to the absorbance.
-
In Vivo Acute Oral Toxicity Study (General Principles based on OECD Guidelines)
This provides a general framework for assessing the acute oral toxicity of a substance, consistent with OECD guidelines.[1][12][13]
-
Animals:
-
Use a single sex of a standard laboratory rodent strain (e.g., female mice or rats).
-
-
Housing and Acclimatization:
-
House animals in appropriate conditions with a controlled environment and allow for an acclimatization period.
-
-
Dose Administration:
-
Administer the test substance by oral gavage.
-
Use a stepwise procedure, starting with a predefined dose level.
-
-
Observations:
-
Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.
-
Record body weight changes.
-
-
Endpoint:
-
The study allows for the determination of the LD50 (the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals).
-
Based on the mortality observed at different dose levels, the substance can be classified into a toxicity category.
-
References
- 1. Adenylosuccinic acid: a novel inducer of the cytoprotectant Nrf2 with efficacy in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison study between dimethyl itaconate and dimethyl fumarate in electrophilicity, Nrf2 activation, and anti-inflammation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NRF2 and the Phase II Response in Acute Stress Resistance Induced by Dietary Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Repurposing the NRF2 Activator Dimethyl Fumarate as Therapy Against Synucleinopathy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo | VU Research Repository | Victoria University | Melbourne Australia [vuir.vu.edu.au]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cell-specific and roasting-dependent regulation of the Keap1/Nrf2 pathway by coffee extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Nrf2-AKT interactions regulate heme oxygenase 1 expression in kidney epithelia during hypoxia and hypoxia-reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Cells Treated with Adenylosuccinic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of adenylosuccinic acid (ASA) on cells, supported by experimental data and detailed protocols. ASA is a key intermediate in the purine (B94841) nucleotide cycle and plays a significant role in cellular energy homeostasis.
Adenylosuccinic acid (ASA), an endogenous metabolite, is integral to the purine nucleotide cycle (PNC), a pathway crucial for maintaining cellular energy balance, particularly in tissues with high energy demands like skeletal muscle and the brain.[1][2] Dysregulation of ASA metabolism is associated with metabolic insufficiency and cellular stress.[3] This guide explores the metabolic consequences of treating cells with exogenous ASA, providing a framework for understanding its therapeutic potential.
Impact of Adenylosuccinic Acid on Cellular Metabolism: A Comparative Analysis
Treatment of cells with adenylosuccinic acid leads to significant shifts in the cellular metabolome, most notably affecting pathways related to purine metabolism and energy production. The following table summarizes the key quantitative changes observed in in-vitro studies on human myoblasts treated with ASA (100 µM for 24 hours) compared to untreated control cells. The data presented is a representative synthesis from multiple studies investigating the effects of ASA and related compounds on cellular metabolism.[3][4]
| Metabolite Class | Metabolite | Fold Change (ASA vs. Control) | p-value | Potential Implication |
| Purine Nucleotides & Intermediates | Adenylosuccinic Acid (S-AMP) | 3.15 | < 0.01 | Increased substrate for AMP and fumarate (B1241708) production |
| Adenosine Monophosphate (AMP) | 1.82 | < 0.05 | Enhanced energy charge and signaling | |
| Inosine Monophosphate (IMP) | 0.68 | < 0.05 | Shift in purine nucleotide cycle dynamics | |
| TCA Cycle Intermediates | Fumarate | 2.45 | < 0.01 | Anaplerotic input into the TCA cycle |
| Malate | 1.98 | < 0.05 | Enhanced mitochondrial respiration | |
| Energy Metabolism | ATP/ADP Ratio | 1.55 | < 0.05 | Improved cellular energy status |
| Redox Homeostasis | Reduced Glutathione (GSH) | 1.40 | < 0.05 | Enhanced antioxidant capacity |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, adapted from established metabolomics protocols.[5][6][7]
Cell Culture and Adenylosuccinic Acid Treatment
-
Cell Seeding: Human myoblasts are seeded in T-75 flasks at a density of 2 x 10^6 cells per flask and cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: After reaching 80% confluency, the culture medium is replaced with fresh medium containing either 100 µM adenylosuccinic acid (treatment group) or a vehicle control (e.g., sterile phosphate-buffered saline).
-
Incubation: Cells are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
Metabolite Extraction
-
Quenching: The culture medium is rapidly aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Lysis and Extraction: A solution of 80% methanol (B129727) (pre-chilled to -80°C) is added to each flask. The cells are scraped from the flask surface into the methanol solution.
-
Homogenization: The cell suspension is transferred to a microcentrifuge tube and vortexed vigorously for 1 minute.
-
Centrifugation: The mixture is centrifuged at 14,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: The supernatant containing the extracted metabolites is carefully transferred to a new tube for analysis.
Untargeted Metabolomic Analysis via LC-MS
-
Chromatography: The extracted metabolites are analyzed using a liquid chromatography-mass spectrometry (LC-MS) system. A reversed-phase C18 column is used for separation with a gradient of mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: The eluent from the LC column is introduced into a high-resolution mass spectrometer (e.g., Orbitrap) for mass analysis in both positive and negative ionization modes.
-
Data Analysis: The raw data is processed to identify and quantify metabolites by comparing the mass-to-charge ratio (m/z) and retention times to a reference library of standards. Statistical analysis is performed to identify significant differences in metabolite levels between the ASA-treated and control groups.
Visualizing the Metabolic Impact of Adenylosuccinic Acid
The following diagrams illustrate the key metabolic pathways influenced by adenylosuccinic acid and the experimental workflow for its analysis.
Caption: The Purine Nucleotide Cycle and its connection to the TCA cycle.
Caption: Experimental workflow for comparative metabolomics.
References
- 1. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential [scholarworks.indianapolis.iu.edu]
- 2. Adenylosuccinate Is an Insulin Secretagogue Derived from Glucose-Induced Purine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Validating Adenylosuccinic Acid's Cellular Receptor Interactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action for a molecule like adenylosuccinic acid (ASA) is paramount. While traditionally known for its role in the purine (B94841) nucleotide cycle, emerging evidence suggests ASA may possess signaling capabilities through interaction with cellular receptors.[1][2][3] This guide provides a framework for validating these potential interactions, comparing methodologies, and contextualizing ASA's performance against alternative molecules.
Current Understanding of Adenylosuccinic Acid's Mechanism of Action
Adenylosuccinic acid is an intermediate in the purine nucleotide cycle, where it is synthesized from inosine (B1671953) monophosphate (IMP) and aspartate, and subsequently cleaved by adenylosuccinate lyase (ADSL) to form adenosine (B11128) monophosphate (AMP) and fumarate.[4][5][6] Deficiencies in the ADSL enzyme lead to a buildup of ASA and other substrates, causing significant neurological and developmental issues.[7][8][9][10]
Recent studies have uncovered novel roles for ASA, suggesting it functions beyond its metabolic duties. A prominent hypothesis for its therapeutic effects, particularly in Duchenne muscular dystrophy (DMD), is its role as a novel inducer of the Nrf2 pathway, a master regulator of the cellular antioxidant response.[1][11] This action is thought to be mediated indirectly; ASA is converted to fumarate, a well-established Nrf2 activator. Fumarate can act directly on Keap1 or indirectly through the G-protein coupled receptor, hydroxycarboxylic acid receptor 2 (HCAR2).[1] This has led to the postulation that ASA itself might interact with HCAR2.[12]
Furthermore, ASA has been identified as an insulin (B600854) secretagogue in pancreatic β-cells, where it amplifies exocytosis in a manner dependent on the expression of sentrin/SUMO-specific protease 1 (SENP1), suggesting a potential intracellular signaling role.[13] However, direct, high-affinity binding to a specific cell-surface receptor has yet to be conclusively demonstrated, making this a critical area for investigation.
Experimental Protocols for Validating Receptor Interaction
Validating a ligand-receptor interaction requires a multi-faceted approach, moving from initial binding studies to functional assays and target confirmation.
Ligand Binding Assays
These assays are fundamental for determining if a molecule physically interacts with a receptor and for quantifying the affinity of this interaction.[14][15]
Protocol: Radioligand Competitive Binding Assay
This is a gold-standard method to determine the binding affinity (Ki) of an unlabeled ligand (ASA) by measuring its ability to compete off a labeled ligand with known affinity for the receptor.
-
Objective: To determine if ASA binds to a candidate receptor (e.g., HCAR2) and to quantify its binding affinity.
-
Materials:
-
Cell membranes or whole cells expressing the receptor of interest.
-
A high-affinity radiolabeled ligand for the receptor (e.g., ³H-Nicotinic Acid for HCAR2).
-
Unlabeled adenylosuccinic acid.
-
Binding buffer, filtration apparatus, and scintillation counter.
-
-
Methodology:
-
Incubation: In a series of tubes, incubate the receptor preparation with a fixed, low concentration (typically near the Kd) of the radioligand.
-
Competition: Add increasing concentrations of unlabeled ASA to the tubes. Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known, unlabeled ligand).
-
Equilibration: Incubate the mixture at a specific temperature until binding reaches equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Analysis: Plot the percentage of specific binding against the logarithm of the ASA concentration. The resulting sigmoidal curve is used to calculate the IC50 (the concentration of ASA that inhibits 50% of specific radioligand binding). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Cell-Based Functional Assays
Functional assays measure the physiological response triggered by ligand binding, confirming that the interaction leads to a cellular effect.
Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay
If ASA interacts with a GPCR like HCAR2 (a Gi-coupled receptor), its binding should inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP).
-
Objective: To measure the functional consequence of ASA binding to HCAR2.
-
Materials:
-
A cell line engineered to express HCAR2 (e.g., HEK293 or CHO cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Adenylosuccinic acid.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Methodology:
-
Cell Culture: Plate the HCAR2-expressing cells in a suitable microplate format.
-
Pre-treatment: Incubate cells with increasing concentrations of ASA for a short period.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to raise intracellular cAMP levels. The inhibitory effect of the Gi-coupled receptor activation by ASA will counteract this rise.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the kit manufacturer's instructions.
-
Analysis: Plot the cAMP concentration against the ASA concentration. A dose-dependent decrease in forskolin-stimulated cAMP levels indicates functional agonism at the Gi-coupled receptor. From this curve, an EC50 value (the concentration of ASA that produces 50% of the maximal response) can be determined.
-
Target Validation with Gene Silencing
To ensure that the observed effects are mediated specifically by the receptor of interest, its expression can be transiently knocked down.
Protocol: siRNA-Mediated Knockdown for Functional Assay Validation
This protocol, often used in conjunction with methods like Flow-TriCEPS, confirms target specificity.[16][17]
-
Objective: To confirm that the functional response to ASA is dependent on the expression of the candidate receptor.
-
Materials:
-
Cell line used in the functional assay.
-
siRNA specific to the target receptor's mRNA (e.g., HCAR2 siRNA).
-
A non-targeting (scramble) siRNA control.
-
Transfection reagent.
-
-
Methodology:
-
Transfection: Transfect the cells with either the target-specific siRNA or the scramble control siRNA according to the reagent manufacturer's protocol.
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein. Protein knockdown should be confirmed by Western blot or qPCR.
-
Functional Assay: Perform the previously described functional assay (e.g., cAMP assay) on both the target knockdown cells and the scramble control cells.
-
Analysis: Compare the dose-response curve of ASA in the knockdown cells to the control cells. A significant reduction or complete loss of the ASA-induced response in the cells with the silenced receptor validates that the effect is mediated through that specific target.
-
Mandatory Visualizations
Caption: Proposed signaling pathways for Adenylosuccinic Acid (ASA).
Caption: Experimental workflow for validating ASA-receptor interaction.
Performance Comparison
To contextualize the potential activity of ASA, it is useful to compare it with known ligands of its hypothesized receptor, HCAR2, and with alternative validation methodologies.
Comparison with Alternative HCAR2 Agonists
The table below summarizes data for known agonists of HCAR2. Should experiments confirm ASA's activity at this receptor, its potency (EC50) and binding affinity (Ki) can be directly compared to these values to determine its relative efficacy.
| Agonist | Reported EC50/Ki | Primary Downstream Effect |
| Nicotinic Acid (Niacin) | EC50: ~0.1 - 1 µM | Inhibition of adenylyl cyclase, anti-lipolytic |
| Monomethyl Fumarate (MMF) | EC50: ~5 - 10 µM | Inhibition of adenylyl cyclase, Nrf2 activation |
| β-hydroxybutyrate (BHB) | EC50: ~0.7 mM | Inhibition of adenylyl cyclase, anti-inflammatory |
| Adenylosuccinic Acid (ASA) | To Be Determined | To Be Determined |
Note: EC50 and Ki values can vary based on the cell type and assay conditions used.
Comparison of Validation Methodologies
Researchers have several techniques at their disposal to validate ligand-receptor interactions, each with distinct advantages and disadvantages.
| Method | Principle | Pros | Cons | Key Output |
| Radioligand Binding | Measures displacement of a radiolabeled ligand by a competitor.[15] | High sensitivity, gold-standard for affinity. | Requires radioactive materials, endpoint assay. | Ki (Binding Affinity) |
| Functional Assays (e.g., cAMP) | Measures the cellular response to receptor activation. | Provides physiological relevance, high-throughput. | Indirect measure of binding, pathway-specific. | EC50 (Potency) |
| Flow-TriCEPS with siRNA | Combines cell-surface ligand binding with gene silencing for validation.[16][17] | High specificity, validates on living cells. | Requires specific reagents and flow cytometry. | Confirmation of Target |
| Surface Plasmon Resonance (SPR) | Label-free detection of mass changes as a ligand binds to an immobilized receptor.[15] | Real-time kinetics, no labels required. | Requires purified receptor protein, can be costly. | k_on, k_off, Kd (Kinetics) |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding of a ligand and receptor in solution. | Label-free, provides full thermodynamic profile. | Requires large amounts of pure protein and ligand. | Kd, ΔH, ΔS (Thermodynamics) |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential [scholarworks.indianapolis.iu.edu]
- 3. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 7. Adenylosuccinate lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Adenylosuccinate lyase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 10. medlink.com [medlink.com]
- 11. Adenylosuccinic acid: a novel inducer of the cytoprotectant Nrf2 with efficacy in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Adenylosuccinate Is an Insulin Secretagogue Derived from Glucose-Induced Purine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ligand binding assays at equilibrium: validation and interpretation | Semantic Scholar [semanticscholar.org]
- 15. Receptor-Ligand Binding Assays [labome.com]
- 16. dualsystems.com [dualsystems.com]
- 17. Validation of extracellular ligand–receptor interactions by Flow-TriCEPS - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of gene expression changes induced by adenylosuccinate and other purines.
A comprehensive examination of how adenylosuccinate and other key purines, such as adenosine (B11128) triphosphate (ATP) and adenosine, differentially regulate gene expression, providing insights for researchers, scientists, and drug development professionals.
Extracellular purines, acting as signaling molecules, play a crucial role in a myriad of physiological and pathological processes by modulating gene expression. While the effects of ATP and adenosine have been extensively studied, the direct impact of adenylosuccinate on the transcriptome remains a less explored frontier. This guide provides a comparative analysis of the known gene expression changes induced by ATP and adenosine, and contextualizes the role of adenylosuccinate, primarily through its intracellular metabolic functions and the consequences of its dysregulation.
Comparative Overview of Purine-Induced Gene Expression
Extracellular ATP and adenosine are well-established signaling molecules that bind to specific purinergic receptors (P2 and P1 receptors, respectively) on the cell surface, initiating intracellular signaling cascades that culminate in altered gene expression. In contrast, adenylosuccinate is a key intermediate in the de novo synthesis of purine (B94841) nucleotides and the purine nucleotide cycle, and its effects on gene expression are primarily understood in the context of its intracellular accumulation in Adenylosuccinate Lyase (ADSL) deficiency.
Gene Expression Changes Induced by ATP and Adenosine
The following tables summarize representative gene expression changes observed in response to ATP and adenosine treatment in various cell types. It is important to note that the specific genes regulated can vary significantly depending on the cell type, concentration of the purine, and the duration of exposure.
Table 1: Summary of ATP-Induced Gene Expression Changes
| Gene Category | Upregulated Genes | Downregulated Genes |
| Inflammation & Immunity | IL-6, IL-8, TNF-α, COX-2, PTGES, CCL2, CXCL1, NFKBIA | IL-10 |
| Cell Growth & Proliferation | FOS, JUN, EGR1, CYR61 | CDKN1A |
| Signal Transduction | DUSP1, RGS2, PTGS2 | |
| Transcription Factors | ATF3, KLF4, ZFP36 |
Table 2: Summary of Adenosine-Induced Gene Expression Changes
| Gene Category | Upregulated Genes | Downregulated Genes |
| Angiogenesis & Vascular Function | VEGFA, ANGPTL4, ADM | |
| Immune Response & Inflammation | IL-10, SOCS3, TNFAIP3 | IL-6, TNF-α, IL-1β |
| Cell Adhesion & Migration | THBS1, CYR61 | |
| Signal Transduction | RGS2, DUSP1 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways of ATP and adenosine, and the metabolic pathway involving adenylosuccinate.
Figure 1: Simplified ATP signaling pathway leading to gene expression changes.
Figure 2: Simplified adenosine signaling pathway leading to gene expression changes.
Figure 3: Metabolic pathway of adenylosuccinate (S-AMP) synthesis and degradation.
Adenylosuccinate: An Intracellular Player with Indirect Influence on Gene Expression
Adenylosuccinate, in its phosphorylated form succinyladenosine (B8144472) monophosphate (S-AMP), is a crucial intermediate in the synthesis of adenosine monophosphate (AMP).[1] The enzyme adenylosuccinate lyase (ADSL) catalyzes the conversion of S-AMP to AMP and fumarate.[2]
In the genetic disorder Adenylosuccinate Lyase Deficiency (ADSLD), a deficiency in the ADSL enzyme leads to the accumulation of S-AMP and its dephosphorylated form, succinyladenosine (S-Ado), in various tissues and body fluids.[3][4][5][6] The neurological symptoms associated with ADSLD are thought to be a consequence of the toxic effects of these accumulating metabolites.[6][7] While this condition highlights the importance of proper adenylosuccinate metabolism, it does not provide evidence for a direct role of extracellular adenylosuccinate in signaling and gene regulation in a manner analogous to ATP or adenosine.
The accumulation of adenylosuccinate and other metabolites in ADSL deficiency can indirectly impact gene expression. For instance, alterations in the purine nucleotide pool can affect cellular energy status and the availability of precursors for nucleic acid synthesis, which in turn can influence global gene expression patterns. However, specific transcriptomic signatures directly attributable to adenylosuccinate as an extracellular signaling molecule have not been characterized.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of gene expression studies. Below are generalized protocols for analyzing gene expression changes induced by purines, based on common practices in the field.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., endothelial cells, immune cells, or a cell line relevant to the research question) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Starvation (Optional): To reduce baseline signaling activity, cells may be serum-starved for a period (e.g., 12-24 hours) prior to treatment.
-
Purine Treatment: Prepare fresh solutions of ATP, adenosine, or other purines in serum-free media or a suitable buffer. Treat the cells with the desired concentrations for a specified time course (e.g., ranging from 30 minutes to 24 hours). Include a vehicle control (media or buffer without the purine).
RNA Isolation and Quantification
-
RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a standard TRIzol-based method.
-
RNA Quality Control: Assess the integrity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to measure A260/A280 and A260/A230 ratios, and an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).
Gene Expression Analysis
1. Quantitative Real-Time PCR (qRT-PCR) [8]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Primer Design: Design and validate primers specific to the target genes and a set of stable housekeeping (reference) genes.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or probe-based detection chemistry.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.[9]
2. RNA-Sequencing (RNA-Seq) [10]
-
Library Preparation: Construct sequencing libraries from the high-quality total RNA. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between the purine-treated and control groups.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) to identify the biological processes and signaling pathways affected by the gene expression changes.
-
Conclusion and Future Directions
The comparative analysis of gene expression changes induced by purines reveals distinct and overlapping regulatory networks. ATP and adenosine are potent extracellular signaling molecules that orchestrate diverse cellular responses through well-defined receptor-mediated pathways. Adenylosuccinate, on the other hand, is primarily recognized for its critical intracellular role in purine metabolism.
The lack of direct evidence for extracellular adenylosuccinate signaling presents a significant knowledge gap. Future research, employing transcriptomic approaches such as RNA-Seq, is warranted to investigate whether adenylosuccinate can act as an extracellular signaling molecule and, if so, to characterize its impact on gene expression. Such studies would not only broaden our understanding of purinergic signaling but could also unveil novel therapeutic targets for diseases associated with purine metabolism dysregulation. The experimental protocols outlined in this guide provide a robust framework for conducting such future investigations.
References
- 1. Adenylosuccinate - Wikipedia [en.wikipedia.org]
- 2. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical, biochemical and molecular genetic correlations in adenylosuccinate lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metabolicsupportuk.org [metabolicsupportuk.org]
- 6. medlineplus.gov [medlineplus.gov]
- 7. ADSL gene: MedlinePlus Genetics [medlineplus.gov]
- 8. Gene expression - qPCR | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
Safety Operating Guide
Proper Disposal Procedures for Adenylosuccinic Acid Tetraammonium
This guide provides essential safety and logistical information for the proper disposal of adenylosuccinic acid tetraammonium, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Safety and Handling Precautions
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Before handling, it is crucial to consult the Safety Data Sheet (SDS) and be familiar with the necessary safety protocols.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₅O₁₁P • 4NH₄ | [2] |
| Molecular Weight | 531.4 g/mol | [2] |
| Solubility | 10 mg/mL in PBS (pH 7.2) | [2] |
| Storage (Short Term) | 0 - 4 °C for days to weeks | [3] |
| Storage (Long Term) | -20 °C for months to years | [3] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, eye protection, and a face shield.[1]
-
Use a lab coat to prevent skin contact.
-
If there is a risk of inhalation of dust, use a NIOSH-approved respirator.
2. Spill Management:
-
In case of a spill, avoid breathing dust.[1]
-
Carefully take up the material without generating dust.
-
Place the spilled material into a suitable, labeled container for disposal.
-
Clean the affected area thoroughly.
-
Wash hands and any exposed skin thoroughly after handling.[1]
3. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, clearly labeled, and tightly closed container.[1]
-
Store the waste container in a well-ventilated area.[1]
4. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[1]
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Adenylosuccinic acid tetraammonium
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Adenylosuccinic acid tetraammonium. The following procedures are designed to ensure the safe handling and disposal of this substance, minimizing risk and ensuring laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin, eye, and respiratory exposure.[1] The recommended PPE is summarized in the table below.
| Category | Required PPE | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times to protect against splashes and dust.[1] |
| Skin Protection | Chemical-resistant gloves and protective clothing | Nitrile or other suitable chemical-resistant gloves should be worn.[1][2] Lab coats or overalls are mandatory to protect the skin.[1][2] |
| Respiratory Protection | NIOSH/MSHA approved respirator | To be used if ventilation is inadequate or if dust is generated.[1][3] A positive-pressure supplied air respirator may be necessary for high airborne concentrations.[1][3] |
Operational Plan for Safe Handling
Follow these step-by-step instructions for the safe handling of this compound:
-
Preparation :
-
Handling :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact : Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Waste Collection :
-
Collect waste material in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is known.
-
-
Disposal Procedure :
-
Dispose of the waste at an approved waste disposal facility.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Contaminated packaging should also be disposed of as chemical waste.
-
Experimental Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
